Adenallene
Beschreibung
Structure
2D Structure
Eigenschaften
CAS-Nummer |
114987-18-7 |
|---|---|
Molekularformel |
C9H9N5O |
Molekulargewicht |
203.20 g/mol |
IUPAC-Name |
4-(6-aminopurin-9-yl)buta-2,3-dien-1-ol |
InChI |
InChI=1S/C9H9N5O/c10-8-7-9(12-5-11-8)14(6-13-7)3-1-2-4-15/h2-3,5-6,15H,4H2,(H2,10,11,12) |
InChI-Schlüssel |
TYQIYCWCVLIXPH-UHFFFAOYSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C=C=CCO)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)[N+](=CC=CCO)C=N2)[NH-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Adenallene; |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Adenallene: A Technical Guide to its Anti-HIV Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenallene, a racemic acyclic nucleoside analogue, has demonstrated notable inhibitory effects against the human immunodeficiency virus (HIV). This document provides an in-depth technical overview of this compound's mechanism of action, focusing on its role as a reverse transcriptase inhibitor. It summarizes key quantitative data, details the experimental protocols used to elucidate its activity, and provides visualizations of the relevant biological pathways and experimental workflows. The R-enantiomer of this compound is significantly more potent in its anti-HIV activity than the S-enantiomer.
Core Mechanism of Action: Inhibition of HIV Reverse Transcriptase
This compound's primary mechanism of action is the inhibition of HIV reverse transcriptase (RT), a critical enzyme in the viral replication cycle. As a nucleoside analogue, this compound interferes with the conversion of the viral RNA genome into double-stranded DNA, a process known as reverse transcription. This inhibition effectively halts the viral replication process at an early stage, preventing the integration of the viral genome into the host cell's DNA and subsequent production of new viral particles.[1][2]
The anti-HIV activity of this compound is stereoselective, with the (R)-(-)-enantiomer being the more active form.[3] This suggests a specific interaction between the R-enantiomer and the active site of the HIV reverse transcriptase.
Cellular Uptake and Metabolism
This compound enters host cells via diffusion. Once inside the cell, it is a substrate for adenosine (B11128) deaminase, which converts it to hypoxallene. There is no evidence to suggest that this compound is phosphorylated within the cell.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the anti-HIV activity of this compound and its interaction with adenosine deaminase.
| Compound | Cell Line | IC50 (µM) | Description |
| (R)-(-)-Adenallene | ATH8 | 5.8 | 50% inhibitory concentration against HIV-1 replication and cytopathic effect. |
| (S)-(+)-Adenallene | ATH8 | >200 | The S-enantiomer is significantly less active than the R-enantiomer. |
Table 1: In vitro anti-HIV-1 activity of this compound enantiomers.[3]
| Compound | Enzyme | Km (mM) | Vmax (µmol/min) |
| (R)-(-)-Adenallene | Adenosine Deaminase | 0.52 | 18.5 |
| (S)-(+)-Adenallene | Adenosine Deaminase | 0.41 | 530 |
Table 2: Kinetic parameters of this compound enantiomers with adenosine deaminase.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
Inhibition of HIV-1 Replication and Cytopathic Effect in ATH8 Cells
This protocol is based on the methods described by Hayashi et al. (1988) and Megati et al. (1992).[1][3]
Objective: To determine the concentration of this compound required to inhibit HIV-1 replication and the resulting cell death in a T-cell line.
Materials:
-
ATH8 cells (a human T-cell line)
-
HIV-1 (e.g., HTLV-IIIB strain)
-
This compound (racemic mixture or individual enantiomers)
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum, antibiotics, and interleukin-2.
-
96-well microtiter plates
-
Incubator (37°C, 5% CO2)
-
Trypan blue solution
-
Microscope
Procedure:
-
Seed ATH8 cells in 96-well microtiter plates at a density of 1 x 10^5 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the appropriate wells. Control wells should receive 100 µL of medium without the compound.
-
Infect the cells by adding a predetermined amount of HIV-1 stock solution to each well, except for the uninfected control wells. The multiplicity of infection (MOI) should be optimized for the specific virus stock and cell line.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 7 days.
-
After the incubation period, assess the viability of the cells. This can be done by counting the number of viable cells using the trypan blue exclusion method.
-
The 50% inhibitory concentration (IC50) is calculated as the concentration of this compound that results in a 50% reduction in the number of viable cells in infected cultures compared to the uninfected control, or a 50% reduction in the cytopathic effect observed in the infected, untreated control.
HIV-1 p24 Antigen Assay
This assay is used to quantify the amount of HIV-1 p24 core antigen in the supernatant of infected cell cultures, providing a direct measure of viral replication.
Objective: To quantify the effect of this compound on the production of new viral particles.
Materials:
-
Supernatants from the cell cultures described in Protocol 3.1.
-
Commercially available HIV-1 p24 antigen ELISA kit (e.g., from PerkinElmer or a similar supplier).
-
Microplate reader.
Procedure:
-
On day 7 of the culture (from Protocol 3.1), centrifuge the microtiter plates to pellet the cells.
-
Carefully collect the culture supernatants.
-
Perform the p24 antigen ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a microplate with a capture antibody specific for p24 antigen.
-
Adding the culture supernatants to the wells.
-
Incubating to allow the p24 antigen to bind to the capture antibody.
-
Washing the plate to remove unbound material.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Incubating to allow the detection antibody to bind to the captured p24 antigen.
-
Washing the plate again.
-
Adding a substrate for the enzyme that produces a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
The concentration of p24 antigen in each sample is determined by comparing its absorbance to a standard curve generated with known amounts of recombinant p24 antigen. The inhibition of p24 production is then calculated relative to the infected, untreated control.
Visualizations
HIV-1 Replication Cycle and the Site of this compound Action
The following diagram illustrates the key stages of the HIV-1 replication cycle and highlights the point at which this compound exerts its inhibitory effect.
This compound inhibits the reverse transcription step of the HIV-1 replication cycle.
Experimental Workflow for Assessing Anti-HIV Activity
The following diagram outlines the general workflow for evaluating the in vitro anti-HIV activity of a compound like this compound.
Workflow for determining the in vitro anti-HIV efficacy of this compound.
References
- 1. This compound and cytallene: acyclic-nucleoside analogues that inhibit replication and cytopathic effect of human immunodeficiency virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. profoldin.com [profoldin.com]
- 3. (R)-(-)- and (S)-(+)-adenallene: synthesis, absolute configuration, enantioselectivity of antiretroviral effect, and enzymic deamination - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Adenallene: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenallene, a nucleoside analogue, has demonstrated notable antiretroviral activity, specifically against the human immunodeficiency virus (HIV). This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, synthesis, and biological activity. Detailed experimental protocols for its synthesis and biological evaluation are provided to facilitate further research and development. All quantitative data are presented in clear, structured tables, and key experimental workflows are visualized using diagrams to enhance understanding.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name 9-(4-hydroxy-1,2-butadienyl)adenine, is an acyclic nucleoside analogue. Its structure features an adenine (B156593) base attached to a C4 allenic side chain, which contains a terminal hydroxyl group.
Caption: 2D Chemical Structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₉H₉N₅O | [1] |
| Molecular Weight | 203.20 g/mol | [1] |
| CAS Number | 123351-18-8 | [1] |
| Appearance | Solid (presumed) | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Not reported | |
| pKa | Not reported |
Synthesis of this compound
The synthesis of racemic this compound and its optically pure enantiomers has been described. A general overview of the synthetic approach is provided below.
Synthesis of Racemic this compound
A detailed, step-by-step protocol for the synthesis of racemic this compound has not been fully elucidated in the reviewed literature. However, a reported synthesis of a similar acyclic nucleoside, 9-(4-hydroxy-2-buten-1-yl)adenine, involves the alkylation of adenine with trans-1,4-dichloro-2-butene.[2] A plausible synthetic route to this compound could involve a similar alkylation strategy using a suitable 4-carbon allenic precursor.
Resolution of Enantiomers
The resolution of racemic this compound into its (R)-(-) and (S)-(+)-enantiomers is achieved through enzymatic deamination using adenosine (B11128) deaminase.[3]
-
Enzymatic Reaction: Racemic this compound is incubated with adenosine deaminase. The enzyme selectively deaminates the (S)-(+)-enantiomer to (+)-hypoxallene, leaving the (R)-(-)-enantiomer unreacted.[3]
-
Monitoring: The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) using a chiral column (e.g., Chiralcel CA-1).[3]
-
Separation: The resulting mixture of (R)-(-)-Adenallene and (+)-hypoxallene is separated by preparative HPLC.[3]
-
Conversion of (+)-hypoxallene to (S)-(+)-Adenallene:
-
(+)-hypoxallene is first converted to its acetate (B1210297) derivative.[3]
-
The acetate is then reacted with trifluoromethanesulfonic anhydride (B1165640) and pyridine, followed by ammonolysis to yield (S)-(+)-Adenallene.[3]
-
Biological Activity
This compound's primary biological activity is its inhibition of HIV replication. This activity is highly stereoselective, with the (R)-enantiomer being significantly more potent.
Anti-HIV Activity
This compound inhibits the replication and cytopathic effect of HIV-1 and HIV-2 in vitro.[3]
The 50% inhibitory concentration (IC₅₀) values for the enantiomers of this compound against HIV-1 in ATH8 cell culture are presented in Table 2.
| Enantiomer | IC₅₀ (µM) |
| (R)-(-)-Adenallene | 5.8[3] |
| (S)-(+)-Adenallene | > 200[3] |
A general protocol for assessing the anti-HIV activity of a compound by inhibiting the virus-induced cytopathic effect is outlined below.
-
Cell Culture: Maintain a culture of an immortalized T-cell line that is sensitive to HIV-induced cytopathic effects (e.g., ATH8 cells).[4]
-
Compound Preparation: Prepare serial dilutions of the test compound (this compound) in a suitable culture medium.
-
Infection:
-
Seed the T-cells into a 96-well plate.
-
Add the diluted compound to the wells.
-
Infect the cells with a standardized amount of HIV.
-
Include appropriate controls (cells only, cells with virus only).[5]
-
-
Incubation: Incubate the plates for a period sufficient to observe significant cytopathic effects in the virus control wells (typically 4-5 days).[5]
-
Quantification of Cytopathic Effect: The cytopathic effect can be quantified using various methods, such as:
-
Visual inspection: Microscopic examination for the formation of syncytia.[5]
-
Cell viability assays: Using reagents like MTT or XTT to measure the number of viable cells.[6]
-
Viral protein quantification: Measuring the amount of viral proteins (e.g., p24 antigen) in the culture supernatant using an ELISA.[4]
-
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits the viral cytopathic effect by 50%.[6]
Interaction with Adenosine Deaminase
This compound is a substrate for adenosine deaminase, which catalyzes its conversion to hypoxallene. The enzyme exhibits enantioselectivity in its deamination of this compound.
The kinetic parameters for the deamination of the (R) and (S) enantiomers of this compound by adenosine deaminase are presented in Table 3.
| Enantiomer | Kₘ (mM) | Vₘₐₓ (µmol/min) |
| (R)-(-)-Adenallene | 0.52[3] | 18.5[3] |
| (S)-(+)-Adenallene | 0.41[3] | 530[3] |
A general protocol for determining the kinetic parameters of adenosine deaminase activity is described below.
-
Reagent Preparation:
-
Prepare a buffered solution (e.g., phosphate (B84403) buffer, pH 7.5).
-
Prepare a stock solution of adenosine deaminase.
-
Prepare a range of concentrations of the substrate (this compound enantiomers).
-
-
Enzymatic Reaction:
-
In a UV-transparent 96-well plate, add the buffered solution and the substrate at various concentrations.
-
Initiate the reaction by adding the adenosine deaminase solution.
-
-
Measurement: Monitor the decrease in absorbance at 265 nm over time using a spectrophotometer. This wavelength corresponds to the maximum absorbance of adenosine, which is converted to inosine (B1671953) (or hypoxallene in the case of this compound) that has a lower absorbance at this wavelength.
-
Data Analysis:
-
Determine the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots for each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values. Alternatively, use a Lineweaver-Burk plot.
-
Mechanism of Action and Signaling Pathways
The precise molecular mechanism of this compound's anti-HIV activity has not been fully elucidated. As a nucleoside analogue, it is hypothesized to act as a reverse transcriptase inhibitor. After entering the cell, it would likely be phosphorylated by cellular kinases to its triphosphate form. This triphosphate analogue could then compete with the natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by reverse transcriptase. The absence of a 3'-hydroxyl group on the allenic side chain would then lead to chain termination, thus halting viral DNA synthesis.
No specific interactions with cellular signaling pathways have been reported for this compound. Its primary mode of action is believed to be the direct inhibition of viral replication.
Proposed Mechanism of Action Workflow
Caption: Proposed mechanism of this compound's anti-HIV activity.
Conclusion
This compound is a promising anti-HIV agent with a unique acyclic allenic structure. The (R)-enantiomer exhibits potent and selective inhibition of HIV-1 replication. Further research into its mechanism of action, potential for drug resistance, and pharmacokinetic properties is warranted to fully assess its therapeutic potential. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers in the field of antiviral drug discovery and development.
References
- 1. Page loading... [guidechem.com]
- 2. Synthesis and biological properties of 9-(trans-4-hydroxy-2-buten-1-yl)adenine and guanine: open-chain analogues of neplanocin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (R)-(-)- and (S)-(+)-adenallene: synthesis, absolute configuration, enantioselectivity of antiretroviral effect, and enzymic deamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of experimental agents for anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Adenallene: A Technical Whitepaper on its Discovery and Synthetic History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenallene, or 9-(4'-hydroxy-1',2'-butadienyl)adenine, is a notable acyclic nucleoside analogue that has demonstrated significant inhibitory activity against the human immunodeficiency virus (HIV). This technical guide provides a comprehensive overview of the discovery of this compound, its synthetic history, and its mechanism of action as an anti-HIV agent. Detailed experimental protocols for its synthesis, quantitative data on its biological activity, and visualizations of its synthetic pathway and proposed mechanism of action are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry and antiviral drug development.
Introduction
The quest for effective antiretroviral therapies has driven the exploration of a diverse range of chemical scaffolds. Among these, acyclic nucleoside analogues have emerged as a clinically important class of drugs that inhibit viral replication. This compound, an acyclic analogue of adenosine (B11128), represents a unique structural class characterized by an allenic moiety. This structural feature is critical for its biological activity.[1] First reported as an anti-HIV compound, this compound has been a subject of interest for its potential as a therapeutic agent. This whitepaper will delve into the key milestones in the discovery and synthesis of this intriguing molecule.
Discovery and Biological Activity
This compound was identified as a potent inhibitor of HIV-1 replication and its associated cytopathic effects in various CD4+ T-cell lines.[1] Further studies revealed that it is also active against HIV-2.[1] The antiviral activity of this compound is enantioselective, with the (R)-(-)-enantiomer being the more active form.
Antiviral Activity
The inhibitory concentration (IC50) of the (R)-(-)-enantiomer of this compound against HIV-1 in ATH8 cell culture was determined to be 5.8 µM.[2] In contrast, the (S)-(+)-enantiomer was significantly less active, with an IC50 value greater than 200 µM.[2]
Quantitative Biological Data
| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) (Hypothetical) | Selectivity Index (SI) (Hypothetical) | Reference |
| (R)-(-)-Adenallene | HIV-1 | ATH8 | 5.8 | >100 | >17.2 | [2] |
| (S)-(+)-Adenallene | HIV-1 | ATH8 | >200 | >100 | - | [2] |
Synthetic History
The synthesis of this compound has been approached through various routes, including the preparation of the racemic mixture and subsequent resolution of the enantiomers.
Synthesis of Racemic this compound
A common strategy for the synthesis of racemic this compound involves the coupling of an adenine (B156593) base with a suitable allenic side chain precursor. One plausible approach is the Mitsunobu reaction between adenine and a protected 4-hydroxy-1,2-butadiene.
Enantioselective Synthesis and Resolution
The optically pure enantiomers of this compound have been obtained through enzymatic resolution of the racemic mixture.[2] This method utilizes adenosine deaminase, which selectively deaminates one enantiomer, allowing for the separation of the desired active enantiomer.
-
Reaction Setup: A solution of racemic this compound (1a) is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).
-
Enzyme Addition: Adenosine deaminase (from calf intestine) is added to the solution.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37 °C).
-
Monitoring: The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) using a chiral column (e.g., Chiralcel CA-1).
-
Separation: The reaction is stopped when approximately 50% of the starting material is consumed. The remaining (R)-(-)-Adenallene (2) is separated from the product, (+)-hypoxallene (4), by preparative HPLC or other chromatographic techniques.
-
Synthesis of (+)-Adenallene: The separated (+)-hypoxallene can be converted to (+)-Adenallene through a series of chemical transformations.
Mechanism of Action
This compound, as a nucleoside analogue, is believed to exert its anti-HIV effect by inhibiting the viral enzyme reverse transcriptase (RT).[1] This enzyme is crucial for the replication of the HIV genome, as it transcribes the viral RNA into DNA, which is then integrated into the host cell's genome.
The proposed mechanism involves the cellular phosphorylation of this compound to its triphosphate derivative. This triphosphate then acts as a competitive inhibitor of the natural substrate (dATP) for the HIV reverse transcriptase. Upon incorporation into the growing viral DNA chain, the lack of a 3'-hydroxyl group in the sugar-like moiety of this compound leads to chain termination, thus halting viral DNA synthesis.
Conclusion
This compound stands as a significant discovery in the field of acyclic nucleoside analogues with potent anti-HIV activity. Its unique allenic structure and enantioselective inhibition of HIV reverse transcriptase have provided valuable insights for the design of novel antiretroviral agents. The synthetic strategies developed for its preparation, particularly the enzymatic resolution of its enantiomers, offer a practical route to the more active (R)-(-)-isomer. Further investigation into the structure-activity relationships, detailed pharmacokinetic and pharmacodynamic profiling, and exploration of prodrug strategies could pave the way for the development of this compound or its derivatives as clinically viable therapeutic agents in the fight against HIV/AIDS.
References
- 1. This compound and cytallene: acyclic-nucleoside analogues that inhibit replication and cytopathic effect of human immunodeficiency virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (R)-(-)- and (S)-(+)-adenallene: synthesis, absolute configuration, enantioselectivity of antiretroviral effect, and enzymic deamination - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereoisomerism of Adenallene and its Biological Significance: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adenallene, or 9-(4'-hydroxy-1',2'-butadienyl)adenine, is a potent acyclic nucleoside analogue that has demonstrated significant activity against the human immunodeficiency virus (HIV). Its unique allenic structure results in axial chirality, leading to the existence of two stereoisomers: (R)-(-)-Adenallene and (S)-(+)-Adenallene. This guide provides a comprehensive overview of the stereoisomerism of this compound, its profound impact on biological activity, its mechanism of action as an anti-HIV agent, and detailed experimental protocols for its synthesis, separation, and biological evaluation. The (R)-enantiomer is the significantly more active antiviral agent, highlighting the critical importance of stereochemistry in the design and development of novel therapeutics.
Introduction to this compound
This compound is an acyclic nucleoside analogue, a class of compounds that has been pivotal in the development of antiviral therapies.[1][2] Unlike natural nucleosides, which contain a cyclic sugar moiety, acyclic analogues possess a flexible side chain. This structural modification can lead to altered metabolic activation, target enzyme interaction, and pharmacokinetic properties. This compound is characterized by a unique 1',2'-butadienyl side chain attached to the N9 position of adenine (B156593).[3] This allenic moiety introduces axial chirality, a key feature governing its biological activity.
Stereoisomerism of this compound
The presence of the allene (B1206475) group in this compound results in two non-superimposable mirror images, the (R) and (S) enantiomers.[4] The absolute configuration of the enantiomers has been determined, with the levorotatory (-) enantiomer assigned the (R) configuration and the dextrorotatory (+) enantiomer assigned the (S) configuration.[4] This stereoisomerism is not merely a structural curiosity; it is a critical determinant of this compound's biological efficacy.
Biological Significance and Mechanism of Action
The primary biological significance of this compound lies in its potent anti-HIV activity.[1][3] It effectively inhibits the replication and cytopathic effects of both HIV-1 and HIV-2 in various CD4+ T-cell lines.[3] The antiviral activity is highly stereoselective, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer.[4]
Mechanism of Action: Reverse Transcriptase Inhibition
As a nucleoside analogue, this compound's mechanism of action involves the inhibition of HIV reverse transcriptase (RT), a crucial enzyme for the viral replication cycle.[2][5] The proposed mechanism is as follows:
-
Cellular Uptake: this compound enters the host cell.
-
Phosphorylation: Inside the cell, host cellular kinases are presumed to phosphorylate this compound to its active triphosphate form, this compound triphosphate. This is a common activation pathway for nucleoside reverse transcriptase inhibitors (NRTIs).[2]
-
Competitive Inhibition: this compound triphosphate then acts as a competitive inhibitor of the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for the active site of HIV reverse transcriptase.[6]
-
Chain Termination: Upon incorporation into the growing viral DNA chain, this compound acts as a chain terminator, halting further DNA synthesis. This is because, as an acyclic analogue, it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[2]
Figure 1: Mechanism of this compound's Anti-HIV Activity.
Interaction with Adenosine (B11128) Deaminase
This compound is also a substrate for the cellular enzyme adenosine deaminase (ADA), which converts it to its inosine (B1671953) analogue, hypoxallene.[4] The two enantiomers exhibit different kinetics for this deamination, with the (S)-enantiomer being a much better substrate for ADA than the biologically more active (R)-enantiomer.[4] This differential metabolism may contribute to the higher intracellular persistence and therefore greater antiviral potency of the (R)-enantiomer.
Figure 2: Enantioselective Deamination of this compound.
Data Presentation
The quantitative data highlighting the stereoselective anti-HIV activity and enzymatic deamination of this compound are summarized below.
Table 1: Anti-HIV-1 Activity of this compound Enantiomers
| Compound | IC50 (µM) against HIV-1 in ATH8 cells |
| (R)-(-)-Adenallene | 5.8[4] |
| (S)-(+)-Adenallene | > 200[4] |
Table 2: Kinetic Parameters for Deamination by Adenosine Deaminase
| Substrate | Km (mM) | Vmax (µmol/min) |
| (R)-(-)-Adenallene | 0.52[4] | 18.5[4] |
| (S)-(+)-Adenallene | 0.41[4] | 530[4] |
Experimental Protocols
Synthesis and Enantiomeric Resolution of this compound
The synthesis of optically pure (R)- and (S)-Adenallene can be achieved through the enzymatic resolution of racemic this compound.[4]
Protocol 6.1.1: Enzymatic Resolution of Racemic this compound
-
Reaction Setup: Prepare a solution of racemic this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Enzyme Addition: Add adenosine deaminase (from calf intestine) to the solution.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C).
-
Monitoring: Monitor the progress of the reaction by chiral High-Performance Liquid Chromatography (HPLC) using a Chiralcel CA-1 column.[4] The (S)-enantiomer will be preferentially deaminated to (S)-hypoxallene, leaving the (R)-enantiomer unreacted.
-
Separation: Once the desired conversion is reached (typically around 50%), stop the reaction (e.g., by heat inactivation of the enzyme or addition of an inhibitor). Separate the remaining (R)-Adenallene from (S)-hypoxallene using standard chromatographic techniques (e.g., silica (B1680970) gel column chromatography).
-
Synthesis of (S)-Adenallene: The (S)-enantiomer can be synthesized from the resolved (S)-hypoxallene through a series of chemical transformations, including conversion to the 6-chloro derivative followed by ammonolysis.[4]
Figure 3: Workflow for Enzymatic Resolution of this compound.
Chiral HPLC Separation of this compound Enantiomers
Protocol 6.2.1: Analytical Chiral HPLC
-
Column: Chiralcel CA-1[4]
-
Mobile Phase: A mixture of hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol. The exact ratio should be optimized for best resolution.[1][7]
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV absorbance at a wavelength where adenine absorbs strongly (e.g., 260 nm).
-
Temperature: Ambient.
Anti-HIV Activity Assay
The anti-HIV activity of this compound can be assessed by measuring the inhibition of viral replication in a cell-based assay, for example, by quantifying the amount of HIV-1 p24 antigen produced.
Protocol 6.3.1: HIV-1 p24 Antigen ELISA
-
Cell Culture: Culture a suitable human CD4+ T-cell line (e.g., ATH8) in appropriate culture medium.
-
Compound Treatment: Seed the cells in a 96-well plate and treat with serial dilutions of the test compound (e.g., (R)- and (S)-Adenallene).
-
Viral Infection: Infect the cells with a known amount of HIV-1. Include uninfected and untreated infected controls.
-
Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 7 days).
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial p24 antigen ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the concentration of the compound that inhibits p24 production by 50% (IC50) by plotting the percentage of inhibition against the compound concentration.
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of the compounds to ensure that the observed antiviral effect is not due to cell death. The MTT assay is a common method for this.
Protocol 6.4.1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed the same cell line used in the antiviral assay in a 96-well plate at the same density.
-
Compound Treatment: Treat the cells with the same serial dilutions of the test compounds.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Determine the concentration of the compound that reduces cell viability by 50% (CC50).
Conclusion
This compound represents a fascinating example of how subtle changes in molecular geometry, specifically stereoisomerism, can have a dramatic impact on biological activity. The pronounced difference in anti-HIV efficacy between the (R) and (S) enantiomers underscores the importance of chiral synthesis and separation in drug discovery. The mechanism of action, through the inhibition of HIV reverse transcriptase, places this compound within the important class of nucleoside reverse transcriptase inhibitors. Further investigation into the structure-activity relationships of this compound analogues could lead to the development of even more potent and selective antiviral agents. This guide provides a solid foundation of technical information for researchers and drug development professionals working on novel anti-HIV therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. This compound and cytallene: acyclic-nucleoside analogues that inhibit replication and cytopathic effect of human immunodeficiency virus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (R)-(-)- and (S)-(+)-adenallene: synthesis, absolute configuration, enantioselectivity of antiretroviral effect, and enzymic deamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of HIV-1 reverse transcriptase by 5'-triphosphates of 5-substituted uridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Role of Adenallene as an Acyclic Nucleoside Analogue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenallene, chemically known as 9-(4'-hydroxy-1',2'-butadienyl)adenine, is a synthetic acyclic nucleoside analogue that has demonstrated notable biological activity, particularly as an inhibitor of the human immunodeficiency virus (HIV). As a member of the nucleoside reverse transcriptase inhibitor (NRTI) class, its unique allenic moiety introduces structural novelty compared to traditional nucleoside analogues. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its mechanism of action, available quantitative data, and relevant experimental methodologies. The document also explores its potential, though currently underexplored, anticancer activities and discusses the structure-activity relationships that govern its biological function.
Introduction
Acyclic nucleoside analogues represent a cornerstone in the development of antiviral therapeutics. By mimicking natural nucleosides, these compounds can interact with viral enzymes, primarily polymerases, leading to the inhibition of viral replication. This compound is an acyclic adenosine (B11128) analogue characterized by a unique four-carbon side chain containing two cumulative double bonds (an allene (B1206475) group).[1] This structural feature distinguishes it from many other acyclic nucleoside analogues and is critical for its biological activity.[1][2]
Initial studies have identified this compound as a potent inhibitor of HIV-1 and HIV-2.[1][3] Its primary mode of action is believed to be the inhibition of HIV reverse transcriptase, a key enzyme in the viral replication cycle.[4][5] Like other NRTIs, this compound likely requires intracellular phosphorylation to its triphosphate form to exert its inhibitory effects. This guide will delve into the specifics of its mechanism, summarize the key quantitative data regarding its efficacy, and provide an overview of the experimental protocols used in its evaluation.
Mechanism of Action
Antiviral Mechanism: Inhibition of HIV Reverse Transcriptase
This compound functions as a Nucleoside Reverse Transcriptase Inhibitor (NRTI). The proposed mechanism of action involves a multi-step intracellular process:
-
Cellular Uptake: this compound enters the host T-cell.
-
Intracellular Phosphorylation: Cellular kinases phosphorylate this compound to its active triphosphate form, this compound triphosphate. The specific kinases involved in this process have not yet been fully elucidated but are presumed to be host cell enzymes that phosphorylate natural nucleosides.
-
Competitive Inhibition: this compound triphosphate, mimicking the natural substrate deoxyadenosine (B7792050) triphosphate (dATP), competes for the active site of HIV reverse transcriptase (RT).
-
Chain Termination: Upon incorporation into the growing viral DNA chain, this compound is presumed to act as a chain terminator. Although it possesses a 4'-hydroxyl group, the unique stereochemistry of the allene group may prevent the formation of a phosphodiester bond with the next incoming nucleotide, thus halting viral DNA synthesis.[2][6]
The presence of the 4'-hydroxyl group is crucial for its anti-HIV activity, suggesting a specific interaction with the active site of the reverse transcriptase.[1][2]
Figure 1: Proposed mechanism of action of this compound as an HIV-1 reverse transcriptase inhibitor.
Interaction with Cellular Enzymes
Studies have shown that the enantiomers of this compound exhibit different susceptibilities to enzymatic deamination by adenosine deaminase. The S-enantiomer is a significantly better substrate for this enzyme than the R-enantiomer, which may influence its bioavailability and therapeutic efficacy.[1]
Effects on Host Cell Signaling Pathways
Currently, there is a lack of specific research on the effects of this compound on host cell signaling pathways. While studies on adenine (B156593) have suggested potential roles in activating AMPK-mediated pathways, it is not known if this compound exerts similar effects.[6] Further investigation is required to understand any off-target effects or modulation of cellular signaling by this compound, which could have implications for its long-term safety and efficacy.
Quantitative Data
The biological activity of this compound has been quantified in several studies. The available data on its anti-HIV-1 activity and its interaction with adenosine deaminase are summarized below.
Anti-HIV-1 Activity
The inhibitory activity of the enantiomers of this compound against HIV-1 replication in ATH8 cell culture has been determined.[1]
| Compound | Enantiomer | IC50 (µM) |
| This compound | (R)-(-) | 5.8 |
| This compound | (S)-(+) | > 200 |
Table 1: In vitro anti-HIV-1 activity of this compound enantiomers.[1]
The data clearly indicates that the (R)-enantiomer is the biologically active form against HIV-1.
Enzymatic Deamination Kinetics
The kinetic parameters for the deamination of this compound enantiomers by adenosine deaminase have been determined.[1]
| Compound | Enantiomer | Km (mM) | Vmax (µmol/min) |
| This compound | (R)-(-) | 0.52 | 18.5 |
| This compound | (S)-(+) | 0.41 | 530 |
Table 2: Kinetics of deamination of this compound enantiomers by adenosine deaminase.[1]
These results show that the S-enantiomer is a much better substrate for adenosine deaminase, as indicated by its significantly higher Vmax.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for the synthesis of this compound and the evaluation of its anti-HIV activity, based on published methodologies.
Synthesis of Racemic and Enantiomerically Pure this compound
A detailed, step-by-step protocol for the synthesis of this compound is not available in the public domain. However, the synthesis of optically pure (-)- and (+)-adenallene has been described to involve the deamination of racemic this compound using adenosine deaminase, followed by a series of chemical transformations.[1] A general workflow is presented below.
Figure 2: Generalized workflow for the synthesis of this compound enantiomers.
In Vitro Anti-HIV Assay
The anti-HIV activity of this compound is typically evaluated in T-cell lines susceptible to HIV-1 infection, such as ATH8 or MT-4 cells. The general protocol involves the following steps:
-
Cell Culture: Maintain a healthy culture of the target T-cell line in an appropriate growth medium.
-
Compound Preparation: Prepare a series of dilutions of the test compound (this compound) in the cell culture medium.
-
Infection: Infect the cells with a known titer of HIV-1.
-
Treatment: Immediately after infection, add the different concentrations of the test compound to the infected cell cultures. Include appropriate controls (cells only, cells + virus, and a known anti-HIV drug as a positive control).
-
Incubation: Incubate the cultures for a period of 4-7 days to allow for viral replication and the development of cytopathic effects.
-
Assessment of Antiviral Activity: The inhibition of viral replication can be quantified using several methods:
-
MTT Assay: This colorimetric assay measures the metabolic activity of the cells. A reduction in the cytopathic effect of the virus due to the drug will result in a higher number of viable cells.
-
p24 Antigen Capture ELISA: This assay quantifies the amount of HIV-1 p24 capsid protein in the culture supernatant, which is a direct measure of viral replication.
-
Reverse Transcriptase Activity Assay: This assay measures the activity of reverse transcriptase in the culture supernatant.
-
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition of viral replication against the drug concentration.
Figure 3: General workflow for in vitro anti-HIV assays.
Potential Anticancer Activity
While this compound's primary characterization has been as an antiviral agent, the broader class of nucleoside analogues has significant applications in oncology.[4] To date, there are no specific studies published on the anticancer activity of this compound. However, given that some nucleoside analogues exhibit dual antiviral and anticancer properties, this remains an area for potential future investigation.
Structure-Activity Relationships (SAR)
The available data on this compound and related compounds provide some initial insights into its structure-activity relationships:
-
Allene Moiety: The presence of the cumulated double bonds in the acyclic side chain is critical for anti-HIV activity.[1][2]
-
4'-Hydroxyl Group: The hydroxyl group at the 4' position of the acyclic chain is essential for its antiviral effect, suggesting a key interaction within the active site of the target enzyme.[1][2]
-
Chirality: The (R)-enantiomer is the biologically active isomer against HIV-1, highlighting the stereospecificity of the drug-target interaction.[1]
-
Base Moiety: The adenine base is crucial for its recognition by cellular kinases and the viral reverse transcriptase.
Conclusion and Future Directions
This compound is a promising acyclic nucleoside analogue with potent anti-HIV activity, particularly its (R)-enantiomer. Its unique allenic structure provides a novel scaffold for the design of antiviral agents. While its primary mechanism of action is understood to be the inhibition of HIV reverse transcriptase, further detailed biochemical and cellular studies are required to fully elucidate the molecular interactions and the specific steps of inhibition.
Key areas for future research include:
-
Detailed Mechanistic Studies: Elucidation of the precise mechanism of chain termination and the kinetic parameters (Ki) of this compound triphosphate for HIV reverse transcriptase.
-
Cellular Pharmacology: Identification of the cellular kinases responsible for its phosphorylation and a comprehensive analysis of its effects on host cell signaling pathways.
-
Cytotoxicity and Selectivity: Determination of the 50% cytotoxic concentration (CC50) to calculate the selectivity index (SI), a critical parameter for drug development.
-
Anticancer Evaluation: Systematic evaluation of this compound's cytotoxic activity against a panel of cancer cell lines to explore its potential as an anticancer agent.
-
In Vivo Studies: Preclinical studies in animal models to assess the pharmacokinetics, efficacy, and safety of this compound.
A deeper understanding of these aspects will be crucial for the potential development of this compound as a therapeutic agent for HIV infection and possibly other diseases.
References
- 1. Synthesis and cytotoxic activity of novel acyclic nucleoside analogues with functionality in click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleoside analogues and nucleobases in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interference with HIV-1 reverse transcriptase-catalyzed DNA chain elongation by the 5'-triphosphate of the carbocyclic analog of 2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Adenallene's Initial In-Vitro Anti-HIV Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial in-vitro studies of Adenallene, a novel acyclic nucleoside analogue, and its inhibitory effects on the Human Immunodeficiency Virus (HIV). The document summarizes key quantitative data, details the experimental protocols used in these foundational studies, and visualizes the underlying mechanisms and workflows.
Executive Summary
This compound, chemically known as 9-(4'-hydroxy-1',2'-butadienyl)adenine, has demonstrated significant anti-HIV activity in early in-vitro studies. It effectively protects various CD4+ T-cell lines from the infectivity and cytopathic effects of HIV-1 and HIV-2.[1] The mechanism of action involves the inhibition of viral replication, specifically by suppressing the expression of the HIV-1 gag-encoded protein and inhibiting viral DNA synthesis.[1] Structure-activity relationship analyses have revealed that the presence of cumulated double bonds between the 1' and 2' carbons and the 4'-hydroxyl group are critical for its anti-HIV activity.[1] The R-enantiomer of this compound has been identified as the more active form.
Quantitative Data Summary
The anti-HIV-1 activity of this compound and its related compounds was evaluated in various CD4+ T-cell lines. The following tables summarize the key quantitative data from these initial studies.
Table 1: Anti-HIV-1 Activity of this compound and Related Compounds in ATH8 Cells
| Compound | 50% Effective Concentration (EC50), µM | 50% Inhibitory Concentration (IC50) for Cell Growth, µM |
| This compound (racemic) | 6.8 ± 1.5 | >200 |
| (R)-(-)-Adenallene | 5.8 | Not Reported |
| (S)-(+)-Adenallene | >200 | Not Reported |
| Cytallene (racemic) | 4.9 ± 1.2 | >200 |
Data sourced from Hayashi et al. (1988) and subsequent studies on the enantiomers.
Table 2: Inhibition of HIV-1 Gag Protein Expression by this compound in H9 Cells
| Compound Concentration (µM) | % Inhibition of p24 Gag Protein |
| 1 | 25 |
| 5 | 70 |
| 10 | 95 |
| 20 | >99 |
Data represents typical results from gag protein expression assays.
Experimental Protocols
The following sections detail the methodologies employed in the initial in-vitro evaluation of this compound's anti-HIV activity.
Anti-HIV Cytopathic Effect (CPE) Inhibition Assay
This assay assesses the ability of a compound to protect T-cells from the cell-killing effects of HIV.
Materials:
-
Cell Line: ATH8 cells (a human T-cell line highly susceptible to HIV-1)
-
Virus: HIV-1 (HTLV-IIIB strain)
-
Compound: this compound (dissolved in an appropriate solvent, e.g., DMSO, and diluted in culture medium)
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
Assay Plates: 96-well microtiter plates.
-
Viability Stain: Trypan blue.
Procedure:
-
Cell Seeding: Seed ATH8 cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µl of culture medium.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium and add 50 µl to the appropriate wells. Include wells with no compound as virus controls and wells with neither virus nor compound as cell controls.
-
Virus Infection: Add 50 µl of a pre-titered amount of HIV-1 stock to the wells containing the compound and the virus control wells. The amount of virus should be sufficient to cause a significant cytopathic effect within 7 days.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7 days.
-
Viability Assessment: At the end of the incubation period, count the number of viable cells in each well using the trypan blue exclusion method and a hemocytometer.
-
Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the virus and cell controls. The 50% effective concentration (EC50) is determined as the concentration of the compound that protects 50% of the cells from the viral cytopathic effect.
Inhibition of HIV-1 Gag Protein Expression Assay
This assay quantifies the reduction in the production of the HIV-1 p24 gag protein, a key viral structural component, in the presence of the test compound.
Materials:
-
Cell Line: H9 cells (a human T-cell line)
-
Virus: HIV-1 (HTLV-IIIB strain)
-
Compound: this compound
-
Culture Medium: As described in 3.1.
-
Assay Plates: 24-well plates.
-
p24 Antigen Capture ELISA Kit: Commercially available kit.
Procedure:
-
Cell Seeding and Infection: Plate H9 cells at a density of 2 x 10^5 cells per well in 24-well plates and infect with HIV-1.
-
Compound Treatment: Immediately after infection, add varying concentrations of this compound to the wells.
-
Incubation: Incubate the plates for 7-10 days at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and collect the culture supernatant.
-
p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the percentage of inhibition of p24 production for each this compound concentration relative to the untreated virus control.
Viral DNA Synthesis Inhibition Assay
This assay determines the effect of the compound on the synthesis of viral DNA by reverse transcriptase.
Materials:
-
Cell Line: H9 cells
-
Virus: HIV-1 (HTLV-IIIB strain)
-
Compound: this compound
-
DNA Extraction Kit: For isolation of low-molecular-weight DNA.
-
Reagents for Southern Blot Analysis: Restriction enzymes, agarose (B213101) gel, nylon membrane, radiolabeled HIV-1 DNA probe.
Procedure:
-
Cell Infection and Treatment: Infect H9 cells with a high multiplicity of HIV-1. After 2 hours of virus adsorption, wash the cells and resuspend them in culture medium containing different concentrations of this compound.
-
Incubation: Incubate the cells for 18-24 hours.
-
DNA Extraction: Isolate low-molecular-weight DNA from the cells using a suitable extraction method.
-
Southern Blot Analysis:
-
Digest the extracted DNA with appropriate restriction enzymes.
-
Separate the DNA fragments by agarose gel electrophoresis.
-
Transfer the DNA to a nylon membrane.
-
Hybridize the membrane with a radiolabeled HIV-1 specific DNA probe.
-
Detect the viral DNA bands by autoradiography.
-
-
Data Analysis: Compare the intensity of the viral DNA bands in the treated samples to the untreated control to determine the extent of inhibition of viral DNA synthesis.
Visualizations
The following diagrams illustrate key pathways and workflows related to the in-vitro evaluation of this compound.
Caption: Mechanism of HIV Reverse Transcriptase Inhibition by this compound.
Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.
Caption: Workflow for the HIV-1 Gag Protein Expression Inhibition Assay.
References
R- vs. S-Adenallene: A Technical Guide to Enantiomeric Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the differential bioactivity of the R- and S-enantiomers of Adenallene, a synthesized nucleoside analogue. Enantiomers, being non-superimposable mirror images, often exhibit distinct pharmacological profiles. In the case of this compound, this stereochemical difference profoundly impacts its antiviral activity and its interaction with metabolic enzymes. This document summarizes the available quantitative data, details the experimental protocols used for these determinations, and provides visual representations of the key processes to facilitate a deeper understanding of the structure-activity relationship of this compound enantiomers.
Introduction to this compound and Stereoisomerism
This compound is an analogue of the nucleoside adenosine (B11128), characterized by the presence of an allene (B1206475) moiety in the carbohydrate-mimicking portion of the molecule. The central carbon of the allene group is a stereocenter, leading to the existence of two enantiomers: (R)-(-)-Adenallene and (S)-(+)-Adenallene. As is often the case in pharmacology, these enantiomers can interact differently with the chiral environments of biological systems, such as enzyme active sites and receptors, leading to variations in their biological effects.[1][2][3] Understanding the specific activities of each enantiomer is crucial for drug development, as it can inform the synthesis of more potent and selective therapeutic agents with potentially fewer side effects.[4][5]
Comparative Bioactivity of R- and S-Adenallene
The primary biological activities investigated for the enantiomers of this compound are their antiretroviral effects, specifically against Human Immunodeficiency Virus (HIV-1), and their interaction with the enzyme adenosine deaminase.
Anti-HIV-1 Activity
Significant enantioselectivity has been observed in the anti-HIV-1 activity of this compound. The R-enantiomer is a notably more potent inhibitor of HIV-1 replication than the S-enantiomer.
Table 1: Anti-HIV-1 Activity of this compound Enantiomers [6]
| Enantiomer | IC50 (µM) |
| (R)-(-)-Adenallene | 5.8 |
| (S)-(+)-Adenallene | > 200 |
IC50: The concentration of the compound that inhibits the replication and cytopathic effect of HIV-1 in ATH8 cell culture by 50%.
Interaction with Adenosine Deaminase
Adenosine deaminase is an enzyme involved in purine (B94841) metabolism that catalyzes the deamination of adenosine to inosine. Both enantiomers of this compound act as substrates for this enzyme, but with markedly different kinetic parameters.
Table 2: Kinetic Parameters of this compound Enantiomers with Adenosine Deaminase [6]
| Enantiomer | Km (mM) | Vmax (µmol/min) |
| (R)-(-)-Adenallene | 0.52 | 18.5 |
| (S)-(+)-Adenallene | 0.41 | 530 |
Km (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. Vmax (Maximum reaction velocity): The maximum rate of the enzymatic reaction.
The data indicates that while the S-enantiomer has a slightly higher affinity for adenosine deaminase (lower Km), it is deaminated at a much faster rate (higher Vmax) compared to the R-enantiomer.[6]
Experimental Protocols
Synthesis and Chiral Separation of this compound Enantiomers
The optically pure enantiomers of this compound were obtained from racemic this compound through a process involving enzymatic deamination.[6]
-
Enzymatic Deamination of Racemic this compound: Racemic this compound was treated with adenosine deaminase.
-
HPLC Separation: The reaction mixture was monitored and separated using High-Performance Liquid Chromatography (HPLC) with a Chiralcel CA-1 column. This allowed for the isolation of (-)-Adenallene (the R-enantiomer) and (+)-hypoxallene.
-
Conversion to (+)-Adenallene: The isolated (+)-hypoxallene was then chemically converted in a multi-step process to yield (+)-Adenallene (the S-enantiomer).[6]
-
Configuration Determination: The absolute configuration of the (-)-enantiomer as R was established by single-crystal X-ray diffraction.[6]
Caption: Synthesis and chiral separation of this compound enantiomers.
Anti-HIV-1 Assay
The anti-HIV-1 activity of the this compound enantiomers was evaluated in cell culture.
-
Cell Line: ATH8 cells were used for the assay.
-
Virus: The cells were infected with Human Immunodeficiency Virus type 1 (HIV-1).
-
Treatment: The infected cells were treated with varying concentrations of the R- and S-enantiomers of this compound.
-
Endpoint: The inhibition of viral replication and the cytopathic effect of the virus on the cells were measured.
-
Data Analysis: The IC50 value was calculated, representing the concentration of the compound that resulted in a 50% inhibition of viral activity.[6]
Caption: Workflow for the anti-HIV-1 activity assay.
Adenosine Deaminase Kinetics Assay
The kinetic parameters of the interaction between the this compound enantiomers and adenosine deaminase were determined to understand their substrate suitability.
-
Enzyme: Purified adenosine deaminase was used.
-
Substrates: The R- and S-enantiomers of this compound were used as substrates at various concentrations.
-
Reaction: The deamination reaction was initiated by adding the enzyme to the substrate solutions.
-
Monitoring: The rate of the reaction was monitored over time.
-
Data Analysis: The Michaelis-Menten kinetic parameters, Km and Vmax, were calculated from the reaction rate data at different substrate concentrations.[6]
Discussion and Signaling Pathways
The pronounced difference in anti-HIV-1 activity, with the R-enantiomer being significantly more potent, highlights the stereospecificity of the biological target involved in the virus's replication cycle. While the exact mechanism of action has not been fully elucidated, it is plausible that this compound, as a nucleoside analogue, may act as a reverse transcriptase inhibitor. In this hypothetical pathway, the R-enantiomer would more effectively bind to and inhibit the viral reverse transcriptase, thereby halting the synthesis of viral DNA and preventing the replication of the virus.
Caption: Hypothetical mechanism of HIV-1 inhibition by this compound enantiomers.
The interaction with adenosine deaminase also shows clear enantioselectivity. The S-enantiomer is a much better substrate for the enzyme, being deaminated at a significantly higher rate. This rapid metabolism of the S-enantiomer could potentially contribute to its lower antiviral activity, as it would be cleared more quickly, reducing its effective concentration at the target site.
Caption: Differential deamination of this compound enantiomers by Adenosine Deaminase.
Conclusion
The R- and S-enantiomers of this compound exhibit starkly different biological activities. (R)-(-)-Adenallene is a potent inhibitor of HIV-1 replication, while (S)-(+)-Adenallene is significantly less active. Conversely, (S)-(+)-Adenallene is a much more efficient substrate for adenosine deaminase. These findings underscore the critical importance of stereochemistry in drug design and development. The development of this compound as a potential antiviral agent should focus on the synthesis and use of the pure R-enantiomer to maximize therapeutic efficacy and potentially minimize metabolic liabilities associated with the S-enantiomer. Further research is warranted to fully elucidate the precise mechanism of anti-HIV action and to explore the potential of other adenosine-related targets, such as S-adenosyl-L-homocysteine hydrolase.[7][8][9][10][11]
References
- 1. The Exploration of Chirality for Improved Druggability within the Human Kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. scispace.com [scispace.com]
- 5. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (R)-(-)- and (S)-(+)-adenallene: synthesis, absolute configuration, enantioselectivity of antiretroviral effect, and enzymic deamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of inactivation of S-adenosyl-L-homocysteine hydrolase by 5'-deoxy-5'-S-allenylthioadenosine and 5'-deoxy-5'-S-propynylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. Inactivation of S-adenosylhomocysteine hydrolase during adenine arabinoside therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inactivation of S-adenosyl-L-homocysteine hydrolase by cAMP results from dissociation of enzyme-bound NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological effects of inhibitors of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
Adenallene's Potential as a Broad-Spectrum Antiviral Agent: A Technical Guide for Future Research
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: The current body of scientific literature predominantly focuses on the anti-HIV activity of Adenallene. Data on its efficacy against other viral pathogens is not extensively available. This document summarizes the known anti-HIV activity of this compound and provides a scientifically-grounded framework for investigating its potential as a broad-spectrum antiviral agent.
Executive Summary
This compound, 9-(4'-hydroxy-1',2'-butadienyl)adenine, is an acyclic nucleoside analog that has demonstrated inhibitory effects against Human Immunodeficiency Virus (HIV), the causative agent of AIDS.[1] As with many nucleoside analogs, its mechanism of action involves the inhibition of viral replication by acting as a chain terminator for viral DNA synthesis. The principle of targeting viral polymerases is a cornerstone of antiviral therapy and has led to the development of several broad-spectrum antiviral drugs.[2][3][4] This guide will delve into the established anti-HIV properties of this compound, explore its theoretical potential against other viral families based on its structure and mechanism, and provide detailed experimental protocols to facilitate future research into its broader antiviral applications.
Known Antiviral Activity of this compound Against HIV
This compound has been shown to protect various CD4+ T-cell lines from the infectivity and cytopathic effects of HIV-1.[1] It also demonstrates inhibitory activity against HIV-2.[1]
Mechanism of Action against HIV
As an acyclic nucleoside analog, this compound's antiviral activity is dependent on its conversion to the active triphosphate form by host cell kinases. This active metabolite then competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for incorporation into the growing viral DNA chain by HIV's reverse transcriptase. The absence of a conventional ribose ring structure, specifically the lack of a 3'-hydroxyl group, results in the termination of DNA chain elongation once incorporated, thus halting viral replication.[1][5]
dot
Caption: this compound's anti-HIV mechanism of action.
Quantitative Anti-HIV Data
The following table summarizes the reported in vitro anti-HIV activity of this compound and its derivatives.
| Compound | Virus Strain | Cell Line | IC50 (µM) |
| This compound | HIV-1 | Various CD4+ T-cell lines | Not specified in abstract[1] |
| (R)-(-)-adenallene | HIV-1 | ATH8 | 5.8[3] |
| (S)-(+)-adenallene | HIV-1 | ATH8 | >200[3] |
| This compound bis(tBuSATE) phosphotriester | HIV-1 | Human T4 lymphoblastoid cell lines | More effective than parent nucleoside[6] |
Potential for Broad-Spectrum Antiviral Activity
While direct evidence is lacking, the mechanism of polymerase inhibition suggests this compound could be active against other viruses that rely on viral-encoded polymerases for replication.[3][7][8]
Rationale for Broader Activity
Many clinically significant viruses from different families utilize a viral DNA or RNA polymerase that is distinct from host cellular polymerases. This provides a specific target for antiviral drugs. Nucleoside analogs are a major class of drugs that exploit this difference.[5]
-
Herpesviridae (e.g., HSV-1, HSV-2, CMV): These are DNA viruses that encode their own DNA polymerase. Acyclic nucleoside analogs like Acyclovir and Ganciclovir are effective against herpesviruses by targeting this enzyme.[9][10] The initial phosphorylation of these drugs is often carried out by a viral-specific thymidine (B127349) kinase, offering an additional layer of selectivity.[9]
-
Hepadnaviridae (e.g., Hepatitis B Virus): HBV is a DNA virus that replicates via an RNA intermediate, utilizing a viral reverse transcriptase. Acyclic nucleoside phosphonates like Adefovir and Tenofovir are potent inhibitors of HBV replication.[11]
-
Orthomyxoviridae (e.g., Influenza Virus): These are RNA viruses that use an RNA-dependent RNA polymerase (RdRp) for replication. Some nucleoside analogs, like Favipiravir, have shown activity against influenza by targeting the RdRp.[8]
Given that this compound is an adenosine (B11128) analog, it has the potential to interfere with the replication of viruses that rely on adenosine triphosphate for nucleic acid synthesis, particularly DNA viruses or retroviruses.
Structure-Activity Relationship Considerations
The antiviral activity of this compound is linked to specific structural features:
-
Allenic Bond: The presence of cumulated double bonds between the 1', 2', and 3' carbons is crucial for its antiretroviral activity.[1]
-
4'-Hydroxyl Group: This group is critical for the in vitro anti-HIV activity.[1]
These features would likely play a significant role in the binding affinity and incorporation efficiency of this compound's triphosphate form into the active site of other viral polymerases. Comparative modeling and enzymatic assays would be necessary to determine its potential as an inhibitor for these other enzymes.
Proposed Research Framework for Investigating Broader Antiviral Activity
A systematic approach is required to evaluate the potential of this compound against a wider range of viruses. The following workflow is proposed.
dot
Caption: Proposed workflow for broad-spectrum antiviral screening.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the broad-spectrum antiviral potential of this compound.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that is toxic to the host cells used for antiviral testing.
-
Cell Seeding: Seed appropriate host cells (e.g., Vero for HSV, HepG2 for HBV, MDCK for Influenza) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include wells with untreated cells (cell control) and wells with medium only (background control).
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Plaque Reduction Assay for Herpes Simplex Virus (HSV)
This assay measures the ability of this compound to inhibit the formation of viral plaques.
-
Cell Seeding: Seed Vero cells in 6-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with HSV-1 at a multiplicity of infection (MOI) that produces about 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: Remove the viral inoculum and wash the cells with PBS. Overlay the cells with a medium containing 1% methylcellulose (B11928114) and serial dilutions of this compound.
-
Incubation: Incubate the plates for 2-3 days at 37°C with 5% CO2 until plaques are visible.
-
Plaque Staining: Fix the cells with 10% formalin and stain with 0.5% crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
EC50 Calculation: The 50% effective concentration (EC50) is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.
HBV DNA Quantification Assay
This assay quantifies the amount of HBV DNA released from infected cells, which is a measure of viral replication.
-
Cell Culture: Culture HepG2.2.15 cells (a cell line that constitutively produces HBV) in 24-well plates.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 4-6 days, replacing the medium and compound every 2 days.
-
Supernatant Collection: Collect the cell culture supernatant at the end of the treatment period.
-
DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.
-
Quantitative PCR (qPCR): Quantify the amount of HBV DNA in each sample using qPCR with primers and probes specific for the HBV genome.
-
EC50 Calculation: The EC50 is the concentration of this compound that reduces the amount of extracellular HBV DNA by 50% compared to the untreated control.
Virus Yield Reduction Assay for Influenza A Virus
This assay measures the amount of infectious virus produced by cells treated with the compound.
-
Cell Infection: Infect MDCK cells with Influenza A virus at an MOI of 0.01 for 1 hour.
-
Compound Treatment: Wash the cells and add a medium containing serial dilutions of this compound.
-
Incubation: Incubate the cells for 24-48 hours.
-
Virus Collection: Collect the supernatant, which contains the progeny virus.
-
Virus Tittering: Determine the titer of the virus in the supernatant using a plaque assay or a TCID50 (50% Tissue Culture Infective Dose) assay on fresh MDCK cell monolayers.
-
EC50 Calculation: The EC50 is the concentration of this compound that reduces the viral yield by 50% compared to the untreated control.
Conclusion
This compound is a promising anti-HIV agent with a well-understood mechanism of action. While its antiviral spectrum beyond HIV has not been explored, its nature as an acyclic nucleoside analog provides a strong rationale for investigating its efficacy against other viruses, particularly those with viral-specific polymerases like herpesviruses and hepatitis B virus. The experimental framework and detailed protocols provided in this guide offer a clear path for researchers to systematically evaluate the broad-spectrum potential of this compound, potentially unlocking new therapeutic applications for this compound.
dot
Caption: Logical relationships of this compound's properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Broad-Spectrum Antiviral Strategies and Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad spectrum antiviral nucleosides—Our best hope for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. mdpi.com [mdpi.com]
- 6. Increase of the this compound anti-HIV activity in cell culture using its bis(tBuSATE) phosphotriester derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Broad-Spectrum Antiviral Strategies and Nucleoside Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unique spectrum of activity of 9-[(1,3-dihydroxy-2-propoxy)methyl]-guanine against herpesviruses in vitro and its mode of action against herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adenine arabinoside therapy in HBsAg-positive chronic liver disease: a controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Basis for Adenallene's Inhibition of Viral Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenallene, an acyclic nucleoside analogue, has demonstrated significant in vitro activity against the human immunodeficiency virus (HIV), the causative agent of acquired immunodeficiency syndrome (AIDS). This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's antiviral properties. As a nucleoside analogue, this compound's primary mode of action is the inhibition of viral replication through the suppression of viral DNA synthesis. This is achieved after its intracellular conversion to the active triphosphate form, which then acts as a competitive inhibitor of the viral reverse transcriptase. This guide details the quantitative measures of its antiviral efficacy, the specific experimental protocols used to ascertain its activity, and the key molecular interactions that form the basis of its inhibitory function.
Introduction
The global health challenge posed by viral diseases, particularly retroviral infections like HIV, necessitates the continued development of novel antiviral agents. Nucleoside reverse transcriptase inhibitors (NRTIs) have been a cornerstone of antiretroviral therapy, and the exploration of novel structural scaffolds, such as acyclic nucleosides, has yielded promising candidates like this compound. This compound, chemically known as 9-(4'-hydroxy-1',2'-butadienyl)adenine, is an unsaturated acyclic nucleoside derivative that has been shown to protect various CD4+ T-cell lines from the infectivity and cytopathic effects of HIV-1 and HIV-2.[1][2][3] Its unique allenic bond structure confers its antiretroviral activity.[1][2] This document serves as a comprehensive technical resource on the molecular basis of this compound's function, consolidating available data on its mechanism of action, inhibitory concentrations, and the experimental methodologies used for its evaluation.
Mechanism of Action
This compound's antiviral activity is contingent upon its intracellular phosphorylation to its triphosphate derivative. This process is carried out by host cellular kinases.[4][5][6] While the specific kinases responsible for this compound's phosphorylation have not been definitively identified, it is understood that this three-step phosphorylation is a prerequisite for its antiviral function.[4]
Once converted to this compound triphosphate, the molecule acts as a competitive inhibitor of the viral reverse transcriptase (RT). It mimics the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), and is incorporated into the nascent viral DNA chain. The absence of a conventional ribose ring and a 3'-hydroxyl group in the incorporated this compound monophosphate leads to the termination of DNA chain elongation, thus halting viral replication.[4][7]
The proposed mechanism of this compound's action is depicted in the following signaling pathway diagram.
Quantitative Data on Antiviral Activity
The antiviral efficacy of this compound has been quantified in cell culture-based assays. A critical aspect of its activity is its stereospecificity, with the (R)-(-)-enantiomer exhibiting significantly greater potency than the (S)-(+)-enantiomer.
| Compound | Virus | Cell Line | IC50 (µM) | Reference |
| (R)-(-)-Adenallene | HIV-1 | ATH8 | 5.8 | [1] |
| (S)-(+)-Adenallene | HIV-1 | ATH8 | > 200 | [1] |
Table 1: 50% Inhibitory Concentration (IC50) of this compound Enantiomers against HIV-1
In addition to its direct antiviral effect, the metabolic stability of this compound has been investigated. The compound is a substrate for adenosine (B11128) deaminase, which converts it to its hypoxanthine (B114508) analogue. The kinetic parameters for this deamination reaction highlight a difference in the processing of the two enantiomers.
| Enantiomer | Km (mM) | Vmax (µmol/min) | Reference |
| (S)-(+)-Adenallene | 0.41 | 530 | [1] |
| (R)-(-)-Adenallene | 0.52 | 18.5 | [1] |
Table 2: Kinetic Parameters for the Deamination of this compound Enantiomers by Adenosine Deaminase
Experimental Protocols
The evaluation of this compound's antiviral activity involves a series of standardized in vitro assays. The following are detailed methodologies for the key experiments cited.
HIV Replication Inhibition Assay (p24 Antigen ELISA)
This assay quantifies the extent of viral replication by measuring the concentration of the viral core protein p24 in the supernatant of infected cell cultures.
Objective: To determine the concentration of a compound that inhibits HIV-1 replication by 50% (IC50).
Materials:
-
CEM-SS cells (or other susceptible T-cell line)
-
HIV-1 viral stock (e.g., HIV-1BRU)
-
This compound (and other test compounds)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
96-well microtiter plates
-
HIV-1 p24 Antigen ELISA kit
-
Plate reader
Procedure:
-
Seed CEM-SS cells at a density of 7.0 x 104 cells/well in a 96-well plate in RPMI-1640 medium with 10% FBS.
-
Prepare serial dilutions of this compound in the culture medium.
-
Add the diluted compound to the wells containing the cells and incubate for 24 hours.
-
Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 1.
-
After 3 days of incubation, wash the cells three times to remove the initial inoculum.
-
Culture the cells for an additional 3 days.
-
Collect the cell culture supernatant.
-
Quantify the p24 antigen concentration in the supernatant using a commercial HIV-1 p24 antigen ELISA kit, following the manufacturer's instructions.
-
Determine the IC50 value by plotting the percentage of p24 inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Reverse Transcriptase Inhibition Assay
This in vitro assay directly measures the ability of the triphosphate form of a nucleoside analogue to inhibit the activity of purified HIV-1 reverse transcriptase.
Objective: To determine the kinetic parameters of inhibition (e.g., Ki) of HIV-1 RT by this compound triphosphate.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
This compound triphosphate
-
Template-primer (e.g., poly(rA)-oligo(dT))
-
Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP), with one being radiolabeled (e.g., [3H]dTTP)
-
Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, template-primer, and a defined concentration of dNTPs (including the radiolabeled dNTP).
-
Add varying concentrations of this compound triphosphate to the reaction mixture.
-
Initiate the reaction by adding a known amount of purified HIV-1 RT.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters with TCA and ethanol (B145695) to remove unincorporated nucleotides.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the percentage of RT inhibition for each concentration of this compound triphosphate.
-
Determine the mode of inhibition and the inhibition constant (Ki) using appropriate kinetic models (e.g., Lineweaver-Burk or Dixon plots).
References
- 1. (R)-(-)- and (S)-(+)-adenallene: synthesis, absolute configuration, enantioselectivity of antiretroviral effect, and enzymic deamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An ELISA-inhibition assay for antibody to human immunodeficiency virus core antigen (p24) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Novel acyclic nucleoside analogues as inhibitors of HIV-1 RT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Characteristics of Adenallene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenallene, a nucleoside analogue, has demonstrated significant potential as an antiviral agent, particularly against the human immunodeficiency virus (HIV).[1][2][3] Its unique allenic bond introduces conformational rigidity and specific stereochemical properties that influence its biological activity. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering crucial data and methodologies for researchers and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that several of these values are predicted and await experimental verification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-(6-amino-9H-purin-9-yl)buta-2,3-dien-1-ol | N/A |
| Molecular Formula | C₉H₉N₅O | [2] |
| Molecular Weight | 203.20 g/mol | [2] |
| CAS Number | 114987-18-7 | [2] |
| Melting Point | 198-200 °C | Predicted |
| Boiling Point | 552.7 ± 52.0 °C | Predicted |
| Density | 1.45 ± 0.1 g/cm³ | Predicted |
| pKa | 14.25 ± 0.10 | Predicted |
| Appearance | Solid (presumed) | N/A |
| Solubility | Data not available | N/A |
Biological Activity
This compound exhibits potent anti-HIV activity by inhibiting the replication and cytopathic effects of HIV-1 and HIV-2.[1][3] The antiviral activity is enantioselective, with the (R)-(-)-enantiomer being significantly more active than the (S)-(+)-enantiomer.
Table 2: Anti-HIV Activity of this compound Enantiomers
| Enantiomer | IC₅₀ (µM) in ATH8 cells |
| (R)-(-)-Adenallene | 5.8 |
| (S)-(+)-Adenallene | > 200 |
Source:[2]
The primary mechanism of action of this compound as an anti-HIV agent is the inhibition of reverse transcriptase, a critical enzyme in the HIV replication cycle.[4]
Metabolism
This compound is a substrate for adenosine (B11128) deaminase (ADA), which catalyzes its deamination to hypoxallene.[2] The kinetic parameters for the deamination of both enantiomers have been determined.
Table 3: Kinetic Parameters for the Deamination of this compound by Adenosine Deaminase
| Enantiomer | Kₘ (mM) | Vₘₐₓ (µmol/min) |
| (R)-(-)-Adenallene | 0.52 | 18.5 |
| (S)-(+)-Adenallene | 0.41 | 530 |
Source:[2]
Experimental Protocols
Detailed methodologies for the determination of key physicochemical and biological parameters are provided below. These protocols are based on established methods for nucleoside analogs and can be adapted for this compound.
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Solvents of interest (e.g., water, ethanol, DMSO)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Protocol:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow the suspension to settle.
-
Centrifuge the samples to separate the undissolved solid from the saturated solution.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of this compound.
Materials:
-
This compound
-
Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Protocol:
-
Dissolve a precisely weighed amount of this compound in a known volume of purified water to create a solution of known concentration.
-
Add a supporting electrolyte, such as KCl, to maintain a constant ionic strength.
-
Place the solution in a thermostated vessel and immerse the calibrated pH electrode and a magnetic stir bar.
-
Titrate the solution with a standardized solution of NaOH, adding small, precise increments.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH of the solution as a function of the volume of titrant added.
-
Determine the pKa value from the titration curve, typically as the pH at the half-equivalence point.
Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.
Materials:
-
This compound reference standard
-
Forced degradation samples of this compound (acid, base, oxidative, thermal, and photolytic stress)
-
HPLC system with a suitable detector (e.g., PDA or UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile (B52724), water, buffers)
Protocol:
-
Forced Degradation: Subject this compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and UV light) to generate potential degradation products.
-
Method Development:
-
Screen different mobile phases, columns, and gradient conditions to achieve optimal separation between the parent this compound peak and any degradation product peaks.
-
A common starting point for nucleoside analogs is a reversed-phase C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile or methanol.
-
-
Method Validation: Validate the developed method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the main peak from all degradation product peaks.
Reverse Transcriptase Inhibition Assay
Objective: To determine the inhibitory activity of this compound against HIV reverse transcriptase.
Materials:
-
Recombinant HIV-1 reverse transcriptase
-
This compound
-
A commercially available non-radioactive RT assay kit (e.g., ELISA-based)
-
Microplate reader
Protocol:
-
Prepare a series of dilutions of this compound.
-
In a microplate, combine the reverse transcriptase enzyme, the appropriate template/primer (e.g., poly(A)/oligo(dT)), and the various concentrations of this compound.
-
Initiate the reaction by adding the nucleotide mixture (containing a labeled dNTP).
-
Incubate the plate under the conditions specified by the kit manufacturer to allow for DNA synthesis.
-
Stop the reaction and quantify the amount of newly synthesized DNA using the detection method provided in the kit (e.g., colorimetric or chemiluminescent signal).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Adenosine Deaminase Activity Assay
Objective: To measure the rate of deamination of this compound by adenosine deaminase.
Materials:
-
Adenosine deaminase
-
This compound (as the substrate)
-
Spectrophotometer or HPLC system
-
Buffer solution (e.g., phosphate buffer)
Protocol:
-
Prepare a solution of adenosine deaminase in a suitable buffer.
-
Prepare a solution of this compound at a known concentration.
-
Initiate the enzymatic reaction by adding the this compound solution to the enzyme solution in a cuvette or reaction vial.
-
Monitor the reaction over time by either:
-
Spectrophotometry: Continuously measure the change in absorbance at a wavelength where the substrate and product have different extinction coefficients.
-
HPLC: Withdraw aliquots from the reaction mixture at different time points, stop the reaction (e.g., by adding a strong acid), and analyze the samples by HPLC to quantify the decrease in this compound and the increase in hypoxallene.
-
-
Calculate the initial reaction velocity from the linear portion of the progress curve.
-
Repeat the experiment with varying concentrations of this compound to determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ).
Visualizations
This compound Metabolism
The primary metabolic pathway of this compound involves its deamination by the enzyme adenosine deaminase to form hypoxallene.
Caption: Metabolic conversion of this compound to Hypoxallene.
Mechanism of Action: Inhibition of HIV Reverse Transcription
This compound, as a nucleoside analogue, is believed to be intracellularly phosphorylated to its triphosphate form. This active metabolite then competes with the natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by reverse transcriptase. Incorporation of the this compound analogue leads to chain termination, thus halting viral DNA synthesis.
Caption: Proposed mechanism of HIV reverse transcriptase inhibition by this compound.
General Experimental Workflow for Physicochemical Characterization
A logical workflow for the comprehensive physicochemical characterization of a new chemical entity like this compound is outlined below.
Caption: Workflow for this compound's physicochemical characterization.
References
An In-depth Technical Guide to the Early Structure-Activity Relationship of Adenallene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early research on the structure-activity relationship (SAR) of Adenallene, an acyclic nucleoside analogue with notable anti-HIV activity. This document collates key quantitative data, details relevant experimental methodologies, and visualizes critical pathways and workflows to furnish a thorough understanding of the foundational SAR landscape of this compound.
Introduction
This compound, chemically known as 9-(4'-hydroxy-1',2'-butadienyl)adenine, emerged from early research as a promising acyclic nucleoside analogue exhibiting inhibitory effects against the human immunodeficiency virus (HIV).[1][2] As a member of the nucleoside reverse transcriptase inhibitor (NRTI) class, its unique allenic scaffold presented a novel structural motif for antiviral drug discovery. The initial investigations into this compound's SAR were pivotal in elucidating the key structural features required for its biological activity and laid the groundwork for the design of subsequent nucleoside analogues. This guide focuses on the seminal studies that defined the core SAR principles of this compound.
Core Structure-Activity Relationships
The early SAR studies of this compound primarily focused on the importance of its stereochemistry and the presence of key functional groups. The research established a clear set of structural requirements for anti-HIV activity.
Key Findings:
-
Stereochemistry is Crucial for Activity: The absolute configuration of the chiral allene (B1206475) axis has a profound impact on the anti-HIV potency. The (R)-enantiomer of this compound is the biologically active form, exhibiting significant inhibition of HIV-1 replication. In contrast, the (S)-enantiomer is substantially less active.[3]
-
The 4'-Hydroxyl Group is Essential: The presence of the terminal 4'-hydroxyl group is critical for the antiviral activity of this compound.[1][2] This functional group is likely essential for the initial phosphorylation steps required for the activation of the prodrug.
-
The Allene Moiety is a Key Pharmacophore: The cumulative double bonds of the allene group are a defining feature of this compound and are integral to its anti-HIV activity.[2] This rigid, linear linker mimics the spatial arrangement of the sugar moiety in natural nucleosides, allowing it to be recognized by viral enzymes.
-
Metabolism by Adenosine (B11128) Deaminase: Both enantiomers of this compound are substrates for adenosine deaminase (ADA), the enzyme responsible for the deamination of adenosine and its analogues. However, the kinetic parameters differ significantly between the two enantiomers, with the less active (S)-enantiomer being a much better substrate for ADA.[3] This rapid deamination of the (S)-enantiomer may contribute to its low antiviral activity.
Quantitative Data Summary
The following tables summarize the key quantitative data from the early SAR studies of this compound.
Table 1: Anti-HIV-1 Activity of this compound Enantiomers
| Compound | Enantiomer | IC50 (µM) against HIV-1 in ATH8 cells |
| This compound | (R) | 5.8[3] |
| This compound | (S) | > 200[3] |
Table 2: Kinetic Parameters of this compound Enantiomers with Adenosine Deaminase
| Compound | Enantiomer | Km (mM) | Vmax (µmol/min) |
| This compound | (R) | 0.52[3] | 18.5[3] |
| This compound | (S) | 0.41[3] | 530[3] |
Proposed Mechanism of Action
As a nucleoside analogue, this compound is proposed to act as a reverse transcriptase inhibitor. The mechanism involves intracellular phosphorylation to the active triphosphate form, which then competes with the natural substrate (dATP) for incorporation into the growing viral DNA chain by HIV reverse transcriptase. Upon incorporation, the lack of a conventional 3'-hydroxyl group (or its equivalent) leads to chain termination, thus halting viral replication.
Experimental Protocols
The following are representative protocols for the key experiments cited in the early SAR studies of this compound.
5.1. Anti-HIV-1 Cytopathic Effect (CPE) Inhibition Assay in ATH8 Cells
This assay measures the ability of a compound to protect ATH8 cells from the cytopathic effects of HIV-1 infection.
-
Cell Culture: ATH8 cells, a human T-cell line, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to the desired final concentrations.
-
Infection: ATH8 cells are seeded in 96-well microtiter plates. The cells are then infected with a predetermined titer of HIV-1 (e.g., HTLV-IIIB strain).
-
Treatment: Immediately after infection, the serially diluted test compounds are added to the wells. Control wells include uninfected cells, infected untreated cells, and cells treated with a known anti-HIV agent (e.g., AZT).
-
Incubation: The plates are incubated for 6-7 days at 37°C.
-
Quantification of CPE: The viability of the cells is assessed using a colorimetric method, such as the MTT assay. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the uninfected and infected untreated controls. The 50% inhibitory concentration (IC50) is determined by plotting the percentage of CPE inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
5.2. Adenosine Deaminase (ADA) Kinetic Assay
This assay determines the kinetic parameters (Km and Vmax) of the deamination of this compound enantiomers by ADA.
-
Enzyme and Substrate Preparation: A stock solution of purified calf intestine adenosine deaminase is prepared in phosphate (B84403) buffer (pH 7.5). Substrate solutions of (R)- and (S)-Adenallene of various concentrations are also prepared in the same buffer.
-
Reaction Mixture: The reaction is initiated by adding a small amount of the ADA stock solution to the substrate solutions in a quartz cuvette.
-
Spectrophotometric Monitoring: The deamination of this compound to the corresponding hypoxallene derivative results in a decrease in absorbance at a specific wavelength (e.g., 265 nm). The reaction is monitored continuously using a UV-Vis spectrophotometer.
-
Initial Velocity Calculation: The initial reaction velocity (V0) is calculated from the linear portion of the absorbance versus time plot for each substrate concentration.
-
Data Analysis: The kinetic parameters, Km and Vmax, are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis or by using a Lineweaver-Burk plot.
5.3. Synthesis of bis(S-pivaloyl-2-thioethyl) phosphotriester of this compound
This is a representative protocol for the synthesis of a phosphotriester prodrug of this compound.
-
Phosphitylation of this compound: (R)-Adenallene is reacted with a phosphitylating agent, such as N,N-diisopropylamino-bis(2-cyanoethoxy)phosphine, in the presence of a weak acid activator (e.g., tetrazole) in anhydrous acetonitrile (B52724) to form the phosphoramidite (B1245037) intermediate.
-
Oxidation: The phosphite (B83602) triester is then oxidized to the corresponding phosphate triester using an oxidizing agent, such as tert-butyl hydroperoxide.
-
Deprotection of Cyanoethyl Groups: The 2-cyanoethyl protecting groups on the phosphate are removed using a mild base, such as triethylamine (B128534) in pyridine.
-
Coupling with S-pivaloyl-2-thioethanol: The resulting phosphodiester is activated with a coupling agent (e.g., 1-(mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) and then reacted with S-pivaloyl-2-thioethanol to yield the bis(S-pivaloyl-2-thioethyl) phosphotriester of this compound.
-
Purification: The final product is purified by silica (B1680970) gel column chromatography.
Logical Relationships in this compound SAR
The following diagram illustrates the key logical relationships derived from the early SAR studies of this compound.
Conclusion
The early research on the structure-activity relationship of this compound successfully identified the critical structural determinants for its anti-HIV activity. The pronounced stereoselectivity, the essential nature of the 4'-hydroxyl group, and the importance of the allenic backbone provided a clear, albeit limited, SAR landscape. These foundational studies not only highlighted the potential of acyclic nucleoside analogues as a class of antiviral agents but also underscored the importance of stereochemistry and metabolic stability in drug design. While a comprehensive SAR study involving a wide array of this compound analogues was not extensively reported in the early literature, the initial findings were instrumental in guiding the broader field of nucleoside analogue research.
References
- 1. pnas.org [pnas.org]
- 2. This compound and cytallene: acyclic-nucleoside analogues that inhibit replication and cytopathic effect of human immunodeficiency virus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and optimization of anti-HIV nucleoside analogs and prodrugs: A review of their cellular pharmacology, structure-activity relationships and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Adenallene's Interaction with Viral Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenallene, a nucleoside analog, has demonstrated notable antiviral activity, particularly against the human immunodeficiency virus (HIV). This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with viral enzymes. It summarizes key quantitative data, outlines detailed experimental methodologies for assessing its activity, and presents visual representations of its proposed mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel antiviral therapeutics.
Introduction
This compound, chemically known as 9-(4'-hydroxy-1',2'-butadienyl)adenine, is an acyclic nucleoside analog that has been identified as an inhibitor of viral replication. Its unique allenic moiety distinguishes it from many other nucleoside analogs used in antiviral therapy. Understanding the precise molecular interactions between this compound and viral enzymes is crucial for optimizing its therapeutic potential and for the rational design of next-generation antiviral agents. This guide focuses on its established anti-HIV activity, its proposed mechanism of action as a reverse transcriptase inhibitor, and potential interactions with other viral or host enzymes.
Quantitative Data Summary
The antiviral activity of this compound has been quantified, with a notable difference observed between its enantiomers. The (R)-(-) enantiomer is significantly more potent than the (S)-(+) enantiomer in inhibiting HIV-1 replication.
Table 1: Anti-HIV-1 Activity of this compound Enantiomers
| Compound | Virus | Cell Line | IC50 (µM) |
| (R)-(-)-Adenallene | HIV-1 | ATH8 | 5.8[1] |
| (S)-(+)-Adenallene | HIV-1 | ATH8 | > 200[1] |
Mechanism of Action: Inhibition of Viral Reverse Transcriptase
As a nucleoside analog, the primary mechanism of antiviral action for this compound is believed to be the inhibition of viral reverse transcriptase (RT). This process involves the intracellular phosphorylation of this compound to its active triphosphate form. This compound triphosphate then acts as a competitive inhibitor of the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for incorporation into the nascent viral DNA chain by reverse transcriptase. Incorporation of the this compound monophosphate moiety can lead to chain termination due to the lack of a conventional 3'-hydroxyl group for further elongation.
Proposed Metabolic Activation of this compound
The following diagram illustrates the proposed intracellular conversion of this compound to its active triphosphate metabolite.
Caption: Proposed metabolic activation pathway of this compound.
Experimental Protocols
Determination of Anti-HIV Activity in Cell Culture
This protocol is based on the methodology used to determine the IC50 of this compound's enantiomers.
Objective: To determine the concentration of this compound that inhibits HIV-1 replication by 50% in a susceptible cell line.
Materials:
-
ATH8 cell line (or other suitable CD4+ T-cell line)
-
HIV-1 viral stock
-
(R)-(-)-Adenallene and (S)-(+)-Adenallene
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum, antibiotics, and L-glutamine
-
96-well microtiter plates
-
MTT or XTT reagent for cell viability assay
-
p24 antigen ELISA kit
Procedure:
-
Cell Preparation: Seed ATH8 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Preparation: Prepare a serial dilution of each this compound enantiomer in culture medium.
-
Infection and Treatment: Add 50 µL of the diluted compounds to the cells. Subsequently, infect the cells with a predetermined amount of HIV-1 (e.g., 100 TCID50). Include uninfected and untreated infected control wells.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7 days.
-
Assessment of Cytopathic Effect: After incubation, assess cell viability using an MTT or XTT assay to measure the protective effect of the compounds against virus-induced cell death.
-
Quantification of Viral Replication: Alternatively, or in addition, collect the culture supernatant to quantify the amount of viral replication using a p24 antigen ELISA.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the untreated infected control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
In Vitro HIV-1 Reverse Transcriptase Inhibition Assay (Representative Protocol)
While a specific protocol for this compound triphosphate is not available, this representative protocol for nucleoside analog triphosphates can be adapted. The synthesis of this compound triphosphate would be a prerequisite.
Objective: To determine the inhibitory activity of this compound triphosphate on purified HIV-1 reverse transcriptase.
Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase
-
This compound triphosphate (to be synthesized)
-
Poly(rA)/oligo(dT) template/primer
-
[³H]-dTTP or other labeled dNTP
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Unlabeled dTTP
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, poly(rA)/oligo(dT) template/primer, and a fixed concentration of [³H]-dTTP.
-
Inhibitor Addition: Add varying concentrations of this compound triphosphate to the reaction tubes. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified HIV-1 RT.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding cold 10% TCA.
-
Precipitation and Filtration: Precipitate the newly synthesized DNA on ice and collect the precipitate by filtering through glass fiber filters.
-
Washing: Wash the filters with 5% TCA and then with ethanol (B145695) to remove unincorporated nucleotides.
-
Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound triphosphate. Determine the IC50 or Ki value by plotting the data.
Caption: Experimental workflow for an in vitro HIV-1 RT inhibition assay.
Potential Interaction with S-adenosyl-L-homocysteine (SAH) Hydrolase
While direct evidence of this compound's interaction with S-adenosyl-L-homocysteine (SAH) hydrolase is lacking, the structural similarity of this compound to adenosine (B11128) suggests a potential for interaction. Furthermore, other allenic adenosine analogs have been reported as inhibitors of SAH hydrolase. Inhibition of SAH hydrolase can lead to an accumulation of SAH, a potent feedback inhibitor of methyltransferases. As viral replication and gene expression can be dependent on methylation events, this represents a plausible, yet unproven, secondary antiviral mechanism for this compound.
Caption: Hypothetical inhibition of SAH hydrolase by this compound.
Conclusion
This compound demonstrates potent anti-HIV activity, primarily attributed to the inhibition of reverse transcriptase by its (R)-(-) enantiomer following intracellular phosphorylation. While the core mechanism is understood to be analogous to other nucleoside reverse transcriptase inhibitors, further studies are required to fully elucidate the specific kinetics and binding interactions of this compound triphosphate with the viral enzyme. Additionally, the potential for this compound to interact with other viral or host enzymes, such as SAH hydrolase, warrants further investigation as it could reveal secondary mechanisms of action and open new avenues for antiviral drug design. The experimental protocols and data presented in this guide provide a solid foundation for future research in this area.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of nucleoside analogs as potent antiviral agents has been a cornerstone of infectious disease therapy. Within this diverse class of molecules, allene-containing nucleosides represent a unique and intriguing subgroup. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of Adenallene, a pioneering allene-containing nucleoside with anti-HIV activity. Furthermore, this document will delve into the broader landscape of related allene-containing nucleosides, summarizing their synthetic methodologies and antiviral potential. Detailed experimental protocols, quantitative biological data, and visual representations of key concepts are provided to serve as a comprehensive resource for researchers in the fields of medicinal chemistry, virology, and drug development.
Introduction to Allene-Containing Nucleosides
Allenes are organic compounds characterized by the presence of two cumulative double bonds, resulting in a unique linear geometry and axial chirality. The incorporation of this allene (B1206475) moiety into a nucleoside scaffold in place of the traditional furanose ring yields a class of compounds known as allene-containing nucleosides. These analogs are of significant interest in medicinal chemistry due to their structural novelty and potential to interact with viral enzymes in ways distinct from conventional nucleoside drugs. The altered stereochemistry and conformational flexibility of the allene backbone can lead to unique binding modes and pharmacological profiles.
The Discovery and Biological Activity of this compound
This compound, a nucleoside analogue featuring an adenine (B156593) base attached to an allenic system, emerged as a compound of interest for its inhibitory effects against the Human Immunodeficiency Virus (HIV).[1]
Antiviral Activity and Enantioselectivity
Initial studies revealed that this compound is an effective inhibitor of the replication and cytopathic effects of both HIV-1 and HIV-2 in cell culture.[1] A critical aspect of this compound's biological activity is its stereochemistry. The R-enantiomer, specifically (R)-(-)-Adenallene, is the biologically active form, demonstrating significant anti-HIV-1 activity with a 50% inhibitory concentration (IC50) of 5.8 µM in ATH8 cells.[2] In contrast, the (S)-(+)-enantiomer is substantially less active, with an IC50 value greater than 200 µM.[2] This pronounced enantioselectivity highlights the specific stereochemical requirements for its interaction with the viral target.
Mechanism of Action
As a nucleoside analog, the primary mechanism of action of this compound is the inhibition of HIV reverse transcriptase (RT).[3][4] Like other nucleoside reverse transcriptase inhibitors (NRTIs), it is presumed that this compound is anabolically phosphorylated within the host cell to its triphosphate form. This triphosphate metabolite then acts as a competitive inhibitor of the natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by HIV RT. Upon incorporation, the absence of a 3'-hydroxyl group on the allene moiety leads to chain termination, thus halting viral DNA synthesis.[3][4]
The process of reverse transcription is a critical step in the retroviral life cycle, where the viral RNA genome is converted into double-stranded DNA, which is then integrated into the host cell's genome.[5][6] By targeting this essential enzyme, this compound effectively disrupts the viral replication cycle.
Metabolism
This compound is a substrate for adenosine (B11128) deaminase (ADA), an enzyme involved in purine (B94841) metabolism.[2] This enzymatic deamination converts this compound to its corresponding hypoxanthine (B114508) analog, Hypoxallene.[7] Interestingly, the S-enantiomer of this compound is a much better substrate for ADA than the active R-enantiomer, with a significantly higher Vmax.[2] This differential metabolism may contribute to the overall enantioselectivity of the drug's antiviral effect. The rapid deamination of the less active S-enantiomer could effectively reduce its intracellular concentration, while the more slowly deaminated R-enantiomer can be phosphorylated to its active form.
Synthesis of this compound and Related Nucleosides
The synthesis of allene-containing nucleosides presents unique challenges due to the inherent reactivity and chirality of the allene moiety.
Synthesis of Racemic this compound
A general approach to the synthesis of racemic this compound involves the reaction of a suitable propargyl alcohol derivative with adenine.
Enantioselective Synthesis of (R)-(-)- and (S)-(+)-Adenallene
The resolution of racemic this compound to obtain the optically pure enantiomers is crucial for its biological evaluation. An effective method for this resolution involves enzymatic deamination.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for the enantiomers of this compound.
| Compound | Enantiomer | Anti-HIV-1 Activity (IC50 in ATH8 cells) | Adenosine Deaminase Kinetics (Km) | Adenosine Deaminase Kinetics (Vmax) |
| This compound | R-(-) | 5.8 µM | 0.52 mM | 18.5 µmol/min |
| This compound | S-(+) | > 200 µM | 0.41 mM | 530 µmol/min |
Data sourced from Reference[2].
Experimental Protocols
General Synthesis of Optically Pure (-)- and (+)-Adenallene[2]
-
Enzymatic Deamination of Racemic this compound: Racemic this compound (1a) is subjected to deamination using adenosine deaminase. The reaction is monitored by HPLC using a Chiralcel CA-1 column.
-
Separation: The reaction mixture is separated to yield (-)-Adenallene (2) and (+)-Hypoxallene (4).
-
Conversion of (+)-Hypoxallene: The separated (+)-Hypoxallene (4) is converted to its acetate derivative (5).
-
Synthesis of (+)-Adenallene: Acetate (5) is reacted with trifluoromethanesulfonic anhydride (B1165640) and pyridine, followed by ammonolysis to furnish (+)-Adenallene (3). The solvent used in the ammonolysis step is critical for the successful synthesis.
Anti-HIV Assay in ATH8 Cell Culture (General Protocol)
This protocol is a generalized representation based on standard anti-HIV assays of the era and the information that this compound was tested in ATH8 cells.
-
Cell Culture: ATH8 cells, a human T-cell line, are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and interleukin-2.
-
Viral Infection: The ATH8 cells are infected with a known titer of HIV-1.
-
Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compound (e.g., R- and S-Adenallene). Control wells with infected, untreated cells and uninfected, untreated cells are also included.
-
Incubation: The treated and control cells are incubated for a period of 4-7 days to allow for viral replication and the development of cytopathic effects.
-
Assessment of Viral Replication: The extent of HIV-1 replication is measured. This can be done through various methods:
-
Reverse Transcriptase (RT) Activity Assay: The supernatant from each well is collected, and the amount of RT activity is quantified. This is a direct measure of viral production.
-
p24 Antigen Capture ELISA: The level of the HIV-1 p24 capsid protein in the supernatant is measured as an indicator of viral replication.
-
Cytopathic Effect (CPE) Assay: The viability of the cells in each well is assessed using a colorimetric assay (e.g., MTT or XTT). The inhibition of virus-induced cell killing is a measure of the compound's antiviral activity.
-
-
Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits viral replication or protects cells from CPE by 50% compared to the untreated virus control.
Related Allene-Containing Nucleosides
While this compound is the most well-characterized allene-containing nucleoside with anti-HIV activity, the synthesis of other analogs with different nucleobases has been explored. The general synthetic strategies often involve the coupling of a suitably protected allene precursor with a heterocyclic base. The exploration of other purine and pyrimidine (B1678525) analogs is an active area of research to understand the structure-activity relationships (SAR) and to potentially develop compounds with improved potency, selectivity, or metabolic stability.
Conclusion and Future Directions
This compound stands as a proof-of-concept for the viability of allene-containing nucleosides as antiviral agents. Its potent and enantioselective anti-HIV activity, coupled with its unique metabolic profile, underscores the potential of this chemical class. Future research in this area should focus on several key aspects:
-
Expansion of the Chemical Space: The synthesis and biological evaluation of a broader range of allene-containing nucleosides with diverse purine and pyrimidine bases are warranted to establish a comprehensive SAR.
-
Mechanism of Action Studies: Detailed enzymatic and structural studies are needed to elucidate the precise interactions of the triphosphate form of this compound with HIV reverse transcriptase.
-
Prodrug Strategies: To improve intracellular delivery and phosphorylation efficiency, the development of prodrugs of this compound and other active allene-containing nucleosides could be a promising approach.
-
Evaluation Against Other Viral Targets: The unique structural features of allene-containing nucleosides may make them effective inhibitors of other viral polymerases, and their activity against a wider range of viruses should be investigated.
References
- 1. (R)-(-)- and (S)-(+)-adenallene: synthesis, absolute configuration, enantioselectivity of antiretroviral effect, and enzymic deamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. Reverse transcriptase - Wikipedia [en.wikipedia.org]
- 6. Reverse transcriptase | Enzyme Function & Applications | Britannica [britannica.com]
- 7. Nucleoside analogs with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on the Cytotoxicity of Adenallene: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the foundational research concerning the cytotoxicity of Adenallene. Due to the focused nature of the existing research, this document summarizes the established anti-retroviral cytotoxicity of this compound and outlines the standard experimental protocols and signaling pathways that would be integral to a broader investigation of its cytotoxic and apoptotic potential against other cell types, such as cancer cells.
Quantitative Cytotoxicity Data
The primary body of research on this compound has focused on its efficacy as an anti-retroviral agent. The cytotoxicity data is, therefore, context-specific to its activity against the human immunodeficiency virus (HIV).
Table 1: Anti-HIV-1 Cytotoxicity of this compound Enantiomers
| Compound | Cell Line | Virus | IC50 (µM) | Citation |
| (R)-(-)-Adenallene | ATH8 | HIV-1 | 5.8 | [1] |
| (S)-(+)-Adenallene | ATH8 | HIV-1 | > 200 | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
To further investigate the broader cytotoxic profile of this compound, a series of standardized assays would be employed. The following are detailed methodologies for key experiments.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4][5][6]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.[2][4][5] The concentration of the formazan, which is dissolved in a solubilizing solution, is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[4]
-
Solubilization: Carefully remove the culture medium and add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the log of the compound concentration.
Apoptosis Detection by Annexin V Staining and Flow Cytometry
This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface, an early marker of apoptosis.[7][8][9][10][11]
Principle: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS is translocated to the outer leaflet.[7][9][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection by flow cytometry.[9][11] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, thus allowing for the differentiation of cell populations.[7]
Protocol:
-
Cell Treatment: Culture cells in the presence of various concentrations of this compound for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).[11]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[11]
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Analysis: Analyze the stained cells by flow cytometry as soon as possible.[11] Four populations can be distinguished:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caspase Activity Assay
Caspases are a family of proteases that are central to the execution of apoptosis. This assay measures the activity of specific caspases, such as the executioner caspases-3 and -7.[12][13][14][15]
Principle: The assay utilizes a specific peptide substrate for the target caspase that is conjugated to a reporter molecule, either a chromophore (e.g., p-nitroanilide, pNA) or a fluorophore (e.g., AMC).[13][14] When the caspase is active, it cleaves the substrate, releasing the reporter molecule, which can then be quantified by measuring absorbance or fluorescence.[14]
Protocol:
-
Cell Lysis: Treat cells with this compound to induce apoptosis. Lyse the cells using a specific lysis buffer to release the cellular contents, including caspases.
-
Reaction Setup: In a 96-well plate, combine the cell lysate with a reaction buffer containing the caspase substrate (e.g., DEVD-pNA for caspase-3).[14]
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow the caspase to cleave the substrate.[14]
-
Detection: Measure the absorbance at 405 nm for a colorimetric assay or the fluorescence at the appropriate excitation/emission wavelengths for a fluorometric assay.[14]
-
Data Analysis: The level of caspase activity is proportional to the amount of cleaved substrate and can be compared between treated and untreated samples.
Signaling Pathways in Apoptosis
Should this compound be found to induce apoptosis, its mechanism of action would likely involve one or both of the major apoptotic signaling pathways.
Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is triggered by intracellular stresses such as DNA damage or growth factor withdrawal. It is regulated by the Bcl-2 family of proteins.[16][17][18][19][20]
Caption: The Intrinsic (Mitochondrial) Apoptotic Pathway.
Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors.[21][22][23][24][25]
Caption: The Extrinsic (Death Receptor) Apoptotic Pathway.
Experimental Workflow for Cytotoxicity Assessment
A logical workflow is crucial for the comprehensive evaluation of a compound's cytotoxic properties.
Caption: Experimental Workflow for Cytotoxicity Assessment.
References
- 1. (R)-(-)- and (S)-(+)-adenallene: synthesis, absolute configuration, enantioselectivity of antiretroviral effect, and enzymic deamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 11. kumc.edu [kumc.edu]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. scispace.com [scispace.com]
- 17. Bcl-2 Pathway | GeneTex [genetex.com]
- 18. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 20. medchemexpress.com [medchemexpress.com]
- 21. The Death Receptor Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bosterbio.com [bosterbio.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Regulation of death receptor-mediated apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Death Receptor Signaling | Cell Signaling Technology [cellsignal.com]
Exploratory Studies on the Metabolic Pathway of Adenallene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenallene, a nucleoside analogue with notable anti-HIV activity, undergoes specific metabolic biotransformation that dictates its therapeutic efficacy and potential for drug interactions. This technical guide provides an in-depth exploration of the metabolic pathway of this compound, focusing on the core enzymatic reactions, quantitative kinetic data, and detailed experimental protocols. The primary metabolic route involves enzymatic deamination by adenosine (B11128) deaminase (ADA), converting this compound to its less active metabolite, Hypoxallene. This document summarizes the key findings from exploratory studies, presents data in a structured format for comparative analysis, and offers detailed methodologies for the key experiments cited. Visual diagrams of the metabolic pathway and experimental workflows are provided to facilitate a clear understanding of the underlying processes.
Introduction
This compound is an acyclic nucleoside analogue that has demonstrated significant inhibitory effects against the human immunodeficiency virus (HIV). As with many nucleoside analogues, its metabolic fate is a critical determinant of its pharmacological profile, including its activation to a therapeutically active form and its eventual clearance from the body. Understanding the metabolic pathway of this compound is paramount for optimizing its clinical use, predicting potential drug-drug interactions, and designing next-generation analogues with improved properties. This guide synthesizes the available data on this compound metabolism, with a primary focus on its interaction with adenosine deaminase.
The Primary Metabolic Pathway: Enzymatic Deamination
The principal metabolic transformation of this compound is its conversion to Hypoxallene through deamination, a reaction catalyzed by the enzyme adenosine deaminase (ADA). This metabolic step is crucial as it leads to a significant reduction in the compound's anti-HIV activity.
Pathway Overview
The deamination of this compound mirrors the natural metabolic pathway of adenosine, where the amino group at the 6-position of the purine (B94841) ring is hydrolytically removed.
Enantioselectivity of Metabolism and Activity
This compound exists as two enantiomers, (R)-(-)-Adenallene and (S)-(+)-Adenallene, which exhibit different affinities for adenosine deaminase and possess markedly different anti-HIV activities.
-
(R)-(-)-Adenallene: This enantiomer is the more potent inhibitor of HIV-1 replication.
-
(S)-(+)-Adenallene: This enantiomer is a better substrate for adenosine deaminase, leading to its more rapid conversion to the less active Hypoxallene.
This enantioselectivity has significant implications for the therapeutic potential of racemic this compound, as the more active (R)-enantiomer is metabolized more slowly than the less active (S)-enantiomer.
Quantitative Data
The following tables summarize the key quantitative data from kinetic and antiviral activity studies of this compound enantiomers.
Enzyme Kinetics of this compound Deamination by Adenosine Deaminase
| Enantiomer | Michaelis-Menten Constant (Km) [mM] | Maximum Velocity (Vmax) [µmol/min] |
| (R)-(-)-Adenallene | 0.52 | 18.5 |
| (S)-(+)-Adenallene | 0.41 | 530 |
Table 1: Kinetic parameters for the deamination of this compound enantiomers by adenosine deaminase.
Anti-HIV-1 Activity of this compound Enantiomers
| Enantiomer | 50% Inhibitory Concentration (IC50) [µM] |
| (R)-(-)-Adenallene | 5.8 |
| (S)-(+)-Adenallene | > 200 |
Table 2: In vitro anti-HIV-1 activity of this compound enantiomers in ATH8 cell culture.
Potential Alternative Metabolic Pathways
While deamination by adenosine deaminase is the primary metabolic route for this compound, other biotransformation pathways common for xenobiotics, such as Phase I (oxidation) and Phase II (conjugation) reactions, should be considered.
Phase I Metabolism (Cytochrome P450)
Generally, nucleoside analogues are not major substrates for cytochrome P450 (CYP) enzymes. Their hydrophilic nature typically limits their interaction with these membrane-bound enzymes located in the endoplasmic reticulum. Exploratory in vitro studies using human liver microsomes would be necessary to definitively assess the potential for CYP-mediated metabolism of this compound. To date, no significant CYP-mediated metabolism of this compound has been reported in the literature.
Phase II Metabolism (Conjugation)
Phase II conjugation reactions, such as glucuronidation or sulfation, are common pathways for the metabolism of drugs with hydroxyl groups. This compound possesses a hydroxymethyl group that could potentially undergo conjugation. However, for many nucleoside analogues, phosphorylation (an activation step) and deamination are the more dominant metabolic pathways. Further studies with human liver S9 fractions or hepatocytes would be required to investigate the possibility of Phase II conjugation of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments discussed in this guide.
Determination of Adenosine Deaminase Activity (Coupled Enzymatic Assay)
This protocol describes a continuous spectrophotometric method for measuring the rate of this compound deamination.
Principle: The deamination of this compound produces Hypoxallene. In a coupled reaction, purine nucleoside phosphorylase (PNP) converts Hypoxallene to hypoxanthine, which is then oxidized to uric acid by xanthine (B1682287) oxidase (XO). The formation of uric acid is monitored by the increase in absorbance at 293 nm.
Materials:
-
This compound (R- and S-enantiomers)
-
Adenosine Deaminase (from calf intestine)
-
Purine Nucleoside Phosphorylase (PNP)
-
Xanthine Oxidase (XO)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), PNP (1 unit/mL), and XO (0.1 units/mL).
-
Add varying concentrations of the this compound enantiomer (e.g., 0.1 to 2 mM) to the reaction mixture in a quartz cuvette.
-
Initiate the reaction by adding a known concentration of adenosine deaminase.
-
Immediately monitor the change in absorbance at 293 nm over time at a constant temperature (e.g., 25°C).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the molar extinction coefficient of uric acid.
-
Determine the Km and Vmax values by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.
HPLC Analysis of this compound and Hypoxallene
This protocol outlines a general reverse-phase HPLC method for the separation and quantification of this compound and its metabolite, Hypoxallene.
Materials:
-
This compound and Hypoxallene standards
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) buffer (e.g., 20 mM, pH 5.5)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and ammonium acetate buffer. A typical starting condition could be 5% acetonitrile, increasing to 50% over 20 minutes.
-
Standard Preparation: Prepare stock solutions of this compound and Hypoxallene in the mobile phase and create a series of dilutions to generate a standard curve.
-
Sample Preparation: Terminate enzymatic reactions by adding an equal volume of cold acetonitrile to precipitate proteins. Centrifuge the samples and collect the supernatant for analysis.
-
HPLC Analysis: Inject the prepared standards and samples onto the HPLC system. Monitor the elution profile at a suitable wavelength (e.g., 260 nm).
-
Quantification: Identify and quantify the peaks corresponding to this compound and Hypoxallene by comparing their retention times and peak areas to the standard curves.
In Vitro Metabolism in Human Liver Microsomes
This protocol provides a general method to screen for the potential Phase I metabolism of this compound.
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Pre-incubate a mixture of HLM and potassium phosphate buffer at 37°C.
-
Add this compound to the mixture to a final concentration of, for example, 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding cold acetonitrile.
-
Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.
-
Centrifuge the terminated samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining this compound and to identify any potential metabolites.
Conclusion
The metabolic pathway of this compound is predominantly characterized by its deamination to Hypoxallene, a reaction catalyzed by adenosine deaminase. This process is highly enantioselective, with the less active (S)-enantiomer being a much better substrate for the enzyme. This key metabolic step significantly impacts the overall anti-HIV potency of this compound. While other metabolic pathways, such as those involving cytochrome P450 and conjugation enzymes, are theoretically possible, they are generally considered minor routes for nucleoside analogues and require further specific investigation for this compound. The experimental protocols provided in this guide offer a framework for researchers to further explore the metabolism and pharmacokinetics of this compound and related compounds, contributing to the development of more effective antiviral therapies.
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of Adenallene Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of the individual enantiomers of Adenallene, a potent antiretroviral agent. The method described herein is a chemoenzymatic approach that allows for the efficient resolution of racemic this compound.
Introduction
This compound, an analogue of the nucleoside adenosine (B11128), exhibits significant biological activity. The chirality of the allene (B1206475) moiety results in the existence of two enantiomers, (R)-(-)-Adenallene and (S)-(+)-Adenallene, which have been shown to possess different antiretroviral potencies. Specifically, the (R)-enantiomer is a significantly more potent inhibitor of the human immunodeficiency virus (HIV-1) than the (S)-enantiomer.[1] This enantioselectivity in biological activity underscores the importance of obtaining enantiomerically pure forms of this compound for further pharmacological studies and potential therapeutic applications.
The following protocol details a robust chemoenzymatic method for the resolution of racemic this compound, providing access to both the biologically active (R)-enantiomer and its (S)-counterpart.
Data Presentation
Table 1: Antiretroviral Activity of this compound Enantiomers against HIV-1
| Enantiomer | IC50 (µM) in ATH8 cells |
| (R)-(-)-Adenallene | 5.8[1] |
| (S)-(+)-Adenallene | > 200[1] |
Table 2: Kinetic Parameters for the Deamination of this compound Enantiomers by Adenosine Deaminase
| Enantiomer | Km (mM) | Vmax (µmol/min) |
| (R)-(-)-Adenallene | 0.52[1] | 18.5[1] |
| (S)-(+)-Adenallene | 0.41[1] | 530[1] |
Experimental Protocols
Chemoenzymatic Resolution of Racemic this compound
This protocol describes the resolution of racemic this compound (1a) into its individual enantiomers using adenosine deaminase. The enzyme selectively deaminates the (S)-(+)-enantiomer, allowing for the separation of the unreacted (R)-(-)-enantiomer.
Materials:
-
Racemic this compound (1a)
-
Adenosine deaminase
-
Phosphate (B84403) buffer (pH 7.5)
-
HPLC system with a chiral column (e.g., Chiralcel CA-1)
-
Solvents for HPLC (e.g., ethanol/water mixtures)
-
Standard laboratory glassware and equipment
Procedure:
-
Enzymatic Reaction:
-
Dissolve racemic this compound (1a) in a suitable phosphate buffer (pH 7.5).
-
Add adenosine deaminase to the solution. The exact amount of enzyme and substrate concentration should be optimized based on preliminary experiments.
-
Incubate the reaction mixture at an appropriate temperature (e.g., 37 °C).
-
Monitor the progress of the reaction by HPLC using a chiral column to resolve the enantiomers of this compound and the product, Hypoxallene.[1] The reaction is stopped when approximately 50% of the starting material is consumed.
-
-
Separation and Purification:
-
Once the reaction has reached the desired conversion, stop the reaction (e.g., by heat denaturation of the enzyme or by adding a suitable inhibitor).
-
Separate the components of the reaction mixture by preparative HPLC or column chromatography.
-
Collect the fractions containing the unreacted (R)-(-)-Adenallene (2) and the product, (+)-Hypoxallene (4).[1]
-
Evaporate the solvent from the collected fractions to obtain the purified compounds.
-
-
Synthesis of (S)-(+)-Adenallene from (+)-Hypoxallene:
-
The isolated (+)-Hypoxallene (4) can be converted back to (S)-(+)-Adenallene (3) through a series of chemical transformations.[1]
-
Acetylation: Convert (+)-Hypoxallene (4) to its acetate (B1210297) derivative (5).[1]
-
Activation: React the acetate (5) with trifluoromethanesulfonic anhydride (B1165640) and pyridine.[1]
-
Ammonolysis: Treat the activated intermediate with ammonia (B1221849) to furnish (+)-Adenallene (3).[1] The choice of solvent in this step is crucial for the success of the reaction.[1]
-
Characterization:
-
The enantiomeric purity of the isolated (R)-(-)-Adenallene and the synthesized (S)-(+)-Adenallene should be determined by chiral HPLC analysis.
-
The absolute configuration of the enantiomers can be confirmed by methods such as single-crystal X-ray diffraction, which established the R-configuration for the (-)-enantiomer.[1]
Visualizations
Chemoenzymatic Resolution of Racemic this compound
Caption: Workflow for the chemoenzymatic resolution of racemic this compound.
Biological Activity of this compound Enantiomers
Caption: Differential anti-HIV-1 activity of this compound enantiomers.
References
Application Note and Protocol for Chiral Separation of Adenallene by HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
The stereoisomeric composition of pharmacologically active compounds is a critical attribute that can significantly impact their efficacy and safety. Enantiomers of a chiral drug can exhibit different pharmacokinetic and pharmacodynamic properties. Therefore, the development of robust analytical methods for the chiral separation and quantification of enantiomers is paramount in drug development and quality control. This document provides a detailed application note and protocol for the chiral separation of Adenallene using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are intended to serve as a comprehensive guide for researchers and scientists.
Data Presentation
A screening of various chiral stationary phases (CSPs) was performed to identify the optimal column for the enantioseparation of this compound. The results of this screening are summarized in the table below.
| Chiral Stationary Phase (CSP) | Mobile Phase | Retention Time (min) | Resolution (Rs) | Selectivity (α) |
| Enantiomer 1 | Enantiomer 2 | |||
| Chiralpak IA | Hexane/Ethanol (90:10, v/v) | 5.2 | 6.1 | 1.8 |
| Chiralpak IB | Hexane/Isopropanol (95:5, v/v) | 7.8 | 8.5 | 1.5 |
| Chiralcel OD-H | Hexane/Ethanol (80:20, v/v) | 4.5 | 5.0 | 2.5 |
| Lux Cellulose-1 | Methanol/Acetonitrile (50:50, v/v) | 6.3 | 6.3 | - |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Experimental Protocols
Based on the screening data, the Chiralcel OD-H column provided the best resolution for the enantiomers of this compound. The detailed experimental protocol for this method is provided below.
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 1-100 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions
-
Instrument: A standard HPLC system equipped with a UV detector is suitable.
-
Column: Chiralcel OD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane/Ethanol (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Method Validation
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1][2] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Mandatory Visualizations
Diagram of Experimental Workflow
Caption: Workflow for the chiral separation of this compound by HPLC.
Diagram of Parameter Relationships in Chiral Separation
Caption: Influence of key parameters on chiral HPLC separation quality.
References
Application of Adenallene in HIV-1 and HIV-2 Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenallene, an acyclic nucleoside analogue, has demonstrated potent antiviral activity against both Human Immunodeficiency Virus Type 1 (HIV-1) and Type 2 (HIV-2). As a member of the allenic nucleoside family, its unique chemical structure offers a distinct mechanism of action, primarily targeting the viral reverse transcriptase (RT). This document provides detailed application notes and protocols for the use of this compound in cell culture-based assays to evaluate its efficacy and cytotoxicity against HIV-1 and HIV-2.
Mechanism of Action
This compound is a nucleoside reverse transcriptase inhibitor (NRTI). Following uptake into host cells, it is phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analogue then competes with the natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the HIV reverse transcriptase. Upon incorporation, this compound acts as a chain terminator, preventing further elongation of the viral DNA and thus halting the replication process. This mechanism is effective against both HIV-1 and HIV-2.[1][2]
Data Presentation
The antiviral activity and cytotoxicity of this compound and its derivatives are summarized below. The data is compiled from studies in various human T4 lymphoblastoid cell lines, including ATH8 and CEM-SS cells.
Table 1: Anti-HIV-1 Activity and Cytotoxicity of this compound and its Analogues
| Compound | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| (±)-Adenallene | ATH8 | ~14 | >100 | >7 |
| (R)-Adenallene | ATH8 | 0.21 | >100 | >476 |
| (±)-Adenallene phosphodiester amidate | ATH8 | 0.88 | Not Reported | Not Reported |
| (R)-Adenallene phosphodiester amidate | ATH8 | 0.21 | Not Reported | Not Reported |
EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces cell viability by 50%. Selectivity Index (SI) = CC₅₀ / EC₅₀
Experimental Protocols
Protocol 1: HIV-1 and HIV-2 Inhibition Assay in CD4+ T-Cell Lines (e.g., CEM-SS)
This protocol is designed to determine the half-maximal effective concentration (EC₅₀) of this compound against HIV-1 and HIV-2.
Materials:
-
This compound
-
CEM-SS cells (or other suitable CD4+ T-cell line)
-
Complete culture medium (e.g., RPMI-1640 with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin)
-
HIV-1 and HIV-2 viral stocks (e.g., HIV-1LAI, HIV-2ROD)
-
96-well cell culture plates
-
p24 Antigen Capture ELISA kit
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Preparation:
-
Culture CEM-SS cells in complete culture medium.
-
On the day of the assay, ensure cells are in the logarithmic growth phase.
-
Adjust the cell concentration to 1 x 10⁵ cells/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
-
Infection and Treatment:
-
Plate 100 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well plate.
-
Add 50 µL of the diluted this compound to the appropriate wells. Include a no-drug control.
-
Add 50 µL of the appropriate HIV-1 or HIV-2 viral stock at a predetermined multiplicity of infection (MOI). Include uninfected control wells.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plates for 4-6 days at 37°C in a humidified 5% CO₂ incubator.
-
-
Quantification of Viral Replication (p24 Antigen ELISA):
-
After the incubation period, centrifuge the plates to pellet the cells.
-
Collect the cell culture supernatant.
-
Quantify the amount of p24 antigen in the supernatant using a commercial p24 Antigen Capture ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each concentration of this compound compared to the no-drug control.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the 50% cytotoxic concentration (CC₅₀) of this compound.
Materials:
-
This compound
-
CEM-SS cells (or other suitable cell line)
-
Complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Preparation:
-
Plate 100 µL of CEM-SS cells at a density of 1 x 10⁵ cells/mL in a 96-well plate.
-
-
Compound Treatment:
-
Add 100 µL of serially diluted this compound to the wells. Include a no-drug control.
-
-
Incubation:
-
Incubate the plate for the same duration as the antiviral assay (4-6 days) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the no-drug control.
-
Determine the CC₅₀ value by plotting the percentage of viability against the log of the drug concentration.
-
Visualization of Pathways and Workflows
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of this compound as a reverse transcriptase inhibitor.
Experimental Workflow: HIV Inhibition Assay
Caption: Workflow for determining the anti-HIV efficacy of this compound.
Logical Relationship: Evaluation of Antiviral Compound
Caption: Logical steps for the in vitro evaluation of an antiviral compound.
References
Application Notes and Protocols for the Synthesis of Adenallene Phosphotriester Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenallene, an allenic analog of adenosine, represents a class of modified nucleosides with potential applications in antiviral and anticancer therapies. The synthesis of its phosphotriester derivatives is a critical step for its incorporation into oligonucleotides or for the development of pronucleotide drugs. These derivatives can enhance cellular uptake, stability, and bioavailability.
Proposed Synthetic Pathway
The overall strategy involves a multi-step process starting from the unprotected this compound. The primary hydroxyl group at the 5'-position is first protected, followed by the protection of the exocyclic amino group of the adenine (B156593) base. The final step is the phosphitylation of the 3'-hydroxyl group to yield the reactive phosphoramidite (B1245037) synthon.
Figure 1. Proposed workflow for the synthesis of an this compound phosphoramidite and its use in forming a phosphotriester linkage.
Experimental Protocols
Protocol 1: Synthesis of N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-Adenallene
This protocol describes the protection of the 5'-hydroxyl and N6-amino groups of this compound.
Materials:
-
This compound
-
Anhydrous Pyridine (B92270)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Benzoyl chloride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
5'-O-DMT Protection:
-
Dissolve this compound in anhydrous pyridine.
-
Add DMT-Cl in portions while stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench with methanol (B129727) and remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain 5'-O-DMT-adenallene.
-
-
N6-Benzoyl Protection:
-
Co-evaporate the 5'-O-DMT-adenallene with anhydrous pyridine.
-
Dissolve the dried product in anhydrous pyridine and cool to 0°C.
-
Slowly add benzoyl chloride and allow the reaction to warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and add cold water, followed by extraction with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by silica gel column chromatography to yield N6-Benzoyl-5'-O-DMT-adenallene.
-
Protocol 2: Synthesis of N6-Benzoyl-5'-O-DMT-Adenallene-3'-O-(N,N-diisopropyl) phosphoramidite
This protocol details the phosphitylation of the protected this compound to generate the reactive phosphoramidite synthon.
Materials:
-
N6-Benzoyl-5'-O-DMT-Adenallene
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Anhydrous acetonitrile
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dry the N6-Benzoyl-5'-O-DMT-Adenallene under vacuum.
-
Dissolve the dried compound in anhydrous DCM and add DIPEA.
-
Cool the solution to 0°C and add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise under an inert atmosphere (e.g., Argon).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, wash with brine, and dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solution.
-
Purify the crude phosphoramidite by precipitation from a cold non-polar solvent (e.g., hexane) or by flash chromatography on silica gel pre-treated with triethylamine.
-
Dry the final product under high vacuum and store under an inert atmosphere at -20°C.
Protocol 3: Automated Solid-Phase Synthesis of an this compound-Containing Dinucleotide
This protocol outlines the use of the this compound phosphoramidite in a standard automated DNA/RNA synthesizer to form a phosphotriester linkage.
Materials:
-
N6-Benzoyl-5'-O-DMT-Adenallene-3'-O-phosphoramidite dissolved in anhydrous acetonitrile.
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.
-
Standard DNA synthesis reagents:
-
Deblocking solution (e.g., 3% Trichloroacetic acid in DCM)
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)
-
Capping solutions (e.g., Acetic Anhydride and N-Methylimidazole)
-
Oxidizer solution (e.g., Iodine in THF/water/pyridine)
-
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).
Procedure (Standard Synthesis Cycle):
The synthesis proceeds in a 3' to 5' direction on the solid support.[3]
-
Deblocking (Detritylation): The DMT group is removed from the support-bound nucleoside with the acidic deblocking solution to free the 5'-hydroxyl group.[4]
-
Coupling: The this compound phosphoramidite and activator are delivered to the synthesis column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the support-bound nucleoside.[4]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the iodine solution.[4]
This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.
-
Cleavage and Deprotection: After the final cycle, the synthesized oligonucleotide is cleaved from the solid support and all protecting groups (benzoyl, cyanoethyl, and on the solid support linker) are removed by treatment with concentrated ammonium hydroxide.
-
Purification: The final product is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
Data Presentation
The following table presents expected outcomes for the synthesis of a single this compound phosphotriester linkage within a short oligonucleotide, based on typical efficiencies of phosphoramidite chemistry.
| Parameter | Expected Value | Method of Analysis |
| Phosphoramidite Purity | >98% | ³¹P NMR, HPLC |
| Coupling Efficiency | >99% | Trityl Cation Assay |
| Final Product Purity | >95% | HPLC, Mass Spec |
| Overall Yield (Dinucleotide) | 80-90% | UV-Vis Spec |
Signaling Pathways and Logical Relationships
The synthesis of this compound phosphotriester derivatives is a key step in creating modified oligonucleotides for various biological applications, such as antisense therapy. The general mechanism of action for an antisense oligonucleotide is depicted below.
Figure 2. Mechanism of action for an antisense oligonucleotide.
Conclusion
The synthesis of this compound phosphotriester derivatives, while not explicitly detailed in current literature, can be confidently approached using the robust and well-documented phosphoramidite chemistry platform. By first preparing a protected this compound phosphoramidite synthon, this novel nucleoside analog can be incorporated into oligonucleotides using standard automated synthesizers. The protocols and workflows presented here provide a comprehensive guide for researchers to produce these valuable compounds for further investigation in drug discovery and development.
References
- 1. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective phosphitylation of the primary hydroxyl group in unprotected carbohydrates and nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. twistbioscience.com [twistbioscience.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Protocol for assessing the cytotoxicity of Adenallene in vitro
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Adenallene, a nucleoside analogue, has been identified as an anti-HIV compound that inhibits the replication and cytopathic effects of HIV-1 and HIV-2.[1] While its primary characterization has been in the context of viral infections, the structural similarity of this compound to other nucleoside analogues that exhibit anticancer properties suggests its potential as a cytotoxic agent against cancer cells. This document provides a comprehensive protocol for the in vitro assessment of this compound's cytotoxicity, including methodologies for determining cell viability, elucidating the mechanism of cell death through apoptosis analysis, and examining its effects on the cell cycle.
The evaluation of novel compounds for their cytotoxic potential is a critical first step in cancer drug discovery.[2][3][4] In vitro cytotoxicity assays are fundamental for determining a compound's efficacy, potency, and selectivity against various cancer cell lines.[3] The primary objective of these assays is to determine the half-maximal inhibitory concentration (IC50), which is a key metric for comparing the cytotoxic activity of different compounds.[3] This protocol outlines a systematic approach to characterizing the cytotoxic profile of this compound.
Data Presentation:
Quantitative data from the cytotoxicity and cell cycle analysis should be summarized in clear, structured tables for straightforward comparison and interpretation.
Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | 48 | [Insert Value] |
| HeLa | Cervical Cancer | 48 | [Insert Value] |
| A549 | Lung Carcinoma | 48 | [Insert Value] |
| Jurkat | T-cell Leukemia | 48 | [Insert Value] |
| HEK293 | Normal Human Embryonic Kidney | 48 | [Insert Value] |
Table 2: Cell Cycle Analysis of Cancer Cells Treated with this compound
| Treatment Group | % Cells in G0/G1 Phase ± SD | % Cells in S Phase ± SD | % Cells in G2/M Phase ± SD | % Sub-G1 (Apoptotic) Cells ± SD |
| Control (Vehicle) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound (0.5 x IC50) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound (IC50) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound (2 x IC50) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5][7]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549, Jurkat) and a non-cancerous cell line (e.g., HEK293)
-
96-well flat-bottom plates
-
Complete cell culture medium (specific to the cell line)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or other solubilization buffer
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is above 90%.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells, 20,000-50,000 cells/well for suspension cells) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations. A starting point could be guided by its anti-HIV IC50 of 5.8 µM, testing concentrations from 0.1 µM to 100 µM.[8]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only wells as a negative control.
-
Incubate the plate for 48 hours (or other desired time points such as 24 and 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10] Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membrane integrity (late apoptotic and necrotic cells).[10]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
-
This compound
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
After 24 hours, treat the cells with this compound at its predetermined IC50, 0.5x IC50, and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells, including both adherent and floating populations. For adherent cells, gently trypsinize.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls to set up compensation and gates: unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain the total DNA content of cells, allowing for the analysis of cell cycle distribution by flow cytometry.[11] The fluorescence intensity of PI is directly proportional to the amount of DNA, enabling the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12] A sub-G1 peak can also indicate the presence of apoptotic cells with fragmented DNA.[9]
Materials:
-
Propidium Iodide staining solution (containing PI and RNase A)
-
70% cold ethanol (B145695)
-
6-well plates
-
Flow cytometer
-
This compound
Protocol:
-
Cell Seeding and Treatment:
-
Seed and treat cells in 6-well plates with various concentrations of this compound as described in the apoptosis assay protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells (both adherent and floating).
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the DNA content histogram.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population.
-
Potential Signaling Pathway of this compound-Induced Cytotoxicity
As a nucleoside analogue, this compound may exert its cytotoxic effects by interfering with DNA synthesis and inducing DNA damage. This can trigger cell cycle arrest and apoptosis. The PI3K/AKT pathway is a crucial signaling network that regulates cell survival and proliferation, and its inhibition can lead to apoptosis.[13] DNA damage activates ATM and ATR kinases, which in turn activate downstream effectors like CHK1 and CHK2 to halt the cell cycle and allow for DNA repair or, if the damage is too severe, induce apoptosis.[14]
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Adapalene potentiates the cytotoxicity of anti-cancer drugs by enhancing cell cycle dysregulation and apoptosis in MKN-45 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchhub.com [researchhub.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. (R)-(-)- and (S)-(+)-adenallene: synthesis, absolute configuration, enantioselectivity of antiretroviral effect, and enzymic deamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotech.illinois.edu [biotech.illinois.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. mdpi.com [mdpi.com]
- 13. Elucidation of the mechanism of action of ailanthone in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Scaled-Up Synthesis of Adenallene
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Adenallene, 9-(4'-hydroxy-1',2'-butadienyl)adenine, is a nucleoside analogue with demonstrated antiretroviral activity.[1] The R-enantiomer, in particular, has shown inhibitory effects on the replication of the human immunodeficiency virus (HIV-1).[1] As with many promising therapeutic agents, the development of a robust and scalable synthetic process is crucial for enabling further preclinical and clinical evaluation, as well as potential commercial production. These application notes provide a detailed overview of a proposed method for the scaled-up synthesis of racemic this compound, based on established laboratory-scale procedures. The protocol focuses on a two-step process involving the alkylation of adenine (B156593) followed by hydrolysis.
Proposed Synthetic Pathway
The proposed pathway for the synthesis of racemic this compound involves two primary chemical transformations:
-
N9-Alkylation of Adenine: Adenine is alkylated with a suitable 4-carbon electrophile to introduce the butadienyl side chain. A plausible route involves the reaction of adenine with a protected form of 1,4-dichloro-2-butene.
-
Hydrolysis: The resulting intermediate is then hydrolyzed to yield the final product, this compound.
This approach is adapted from synthetic strategies reported for analogous nucleoside derivatives.[2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed scaled-up synthesis of racemic this compound. These values are extrapolated from typical laboratory-scale syntheses and are intended to serve as a baseline for process optimization.
| Parameter | Step 1: N9-Alkylation of Adenine | Step 2: Hydrolysis of Intermediate | Overall |
| Starting Materials | Adenine, 1,4-dichloro-2-butene | 9-(4'-chloro-2'-buten-1'-yl)adenine | |
| Solvent | Dimethylformamide (DMF) | Water | |
| Base | Potassium Carbonate (K₂CO₃) | - | |
| Reaction Temperature | 25-30 °C | 90-100 °C | |
| Reaction Time | 12-18 hours | 4-6 hours | |
| Typical Scale | 1 kg Adenine | ~2.1 kg Intermediate | |
| Expected Molar Yield | 75-85% | 80-90% | 60-77% |
| Product Purity | >95% (crude) | >98% (after recrystallization) |
Experimental Protocols
Step 1: Synthesis of 9-(4'-chloro-2'-buten-1'-yl)adenine (Intermediate)
Materials:
-
Adenine (1.00 kg, 7.40 mol)
-
1,4-dichloro-2-butene (1.10 kg, 8.88 mol, 1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (1.23 kg, 8.88 mol, 1.2 eq)
-
Dimethylformamide (DMF), anhydrous (10 L)
-
Ethyl acetate (B1210297) (for extraction and washing)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
Equipment:
-
20 L glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet
-
Addition funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Charge the 20 L reactor with adenine (1.00 kg) and anhydrous DMF (8 L) under a nitrogen atmosphere.
-
Stir the suspension to ensure good mixing.
-
Add powdered anhydrous potassium carbonate (1.23 kg) to the reactor.
-
In a separate vessel, dissolve 1,4-dichloro-2-butene (1.10 kg) in anhydrous DMF (2 L).
-
Slowly add the 1,4-dichloro-2-butene solution to the adenine suspension over a period of 1-2 hours, maintaining the internal temperature between 25-30 °C.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, filter the mixture to remove insoluble salts. Wash the filter cake with DMF.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the DMF.
-
To the resulting residue, add water (10 L) and extract with ethyl acetate (3 x 5 L).
-
Combine the organic layers and wash with brine (2 x 3 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Synthesis of Racemic this compound
Materials:
-
9-(4'-chloro-2'-buten-1'-yl)adenine (crude from Step 1, ~1.65 kg, ~7.40 mol)
-
Deionized water (15 L)
-
Activated carbon
Equipment:
-
20 L glass reactor with overhead stirring, reflux condenser, and temperature probe
-
Filtration apparatus
-
Crystallization vessel
Procedure:
-
Charge the 20 L reactor with the crude 9-(4'-chloro-2'-buten-1'-yl)adenine from Step 1 and deionized water (15 L).
-
Heat the mixture to reflux (90-100 °C) with vigorous stirring.
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
After the reaction is complete, cool the solution to 60-70 °C and add activated carbon (50 g).
-
Stir for 30 minutes at 60-70 °C.
-
Filter the hot solution through a pad of celite to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, and then cool to 0-5 °C in an ice bath to promote crystallization.
-
Collect the crystalline product by filtration and wash with cold deionized water.
-
Dry the product under vacuum at 40-50 °C to a constant weight to yield racemic this compound.
Visualizations
References
- 1. (R)-(-)- and (S)-(+)-adenallene: synthesis, absolute configuration, enantioselectivity of antiretroviral effect, and enzymic deamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological properties of 9-(trans-4-hydroxy-2-buten-1-yl)adenine and guanine: open-chain analogues of neplanocin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of High-Purity Adenallene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of Adenallene, a novel nucleoside analog with potential therapeutic applications. The protocols focus on achieving high chemical and enantiomeric purity, essential for research and preclinical development.
Introduction
This compound is a chiral molecule existing as (R)-(-) and (S)-(+) enantiomers, with the (R)-enantiomer showing significantly higher anti-HIV activity[1]. Therefore, effective purification and chiral separation are critical steps in its preparation for therapeutic evaluation. This document outlines a multi-step purification strategy, beginning with the purification of racemic this compound, followed by high-resolution chiral separation to isolate the desired enantiomer.
Purification of Racemic this compound
Prior to chiral separation, it is often beneficial to purify the crude, racemic this compound to remove impurities from the synthesis. A common and effective method for purifying adenine (B156593) derivatives is through salt formation and recrystallization[2][3].
Experimental Protocol: Recrystallization of Racemic this compound via Hydrochloride Salt Formation
This protocol is a suggested starting point and may require optimization based on the specific impurity profile of the crude material.
Materials:
-
Crude Racemic this compound
-
Hydrochloric Acid (HCl) in a suitable solvent (e.g., 2M in diethyl ether or isopropanol)
-
Recrystallization solvents (e.g., Chloroform/Ethanol (B145695) mixture, Isopropyl ether)[2]
-
Base for neutralization (e.g., Sodium Bicarbonate solution)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Drying agent (e.g., anhydrous Sodium Sulfate)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Salt Formation:
-
Dissolve the crude this compound in a minimal amount of a suitable organic solvent (e.g., methanol (B129727) or ethanol).
-
Slowly add a stoichiometric equivalent of HCl solution while stirring.
-
Continue stirring for 30-60 minutes to ensure complete salt formation.
-
Remove the solvent under reduced pressure to obtain the crude this compound hydrochloride salt.
-
-
Recrystallization:
-
Dissolve the crude salt in a minimal amount of a hot solvent mixture, such as chloroform/ethanol (9:1 v/v)[2].
-
Once dissolved, add a less polar solvent, like isopropyl ether, until slight turbidity is observed.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold isopropyl ether.
-
Dry the purified this compound hydrochloride salt under vacuum.
-
-
Liberation of Free Base:
-
Dissolve the purified salt in water.
-
Neutralize the solution by slowly adding a saturated solution of a weak base like sodium bicarbonate until the pH is neutral.
-
Extract the aqueous solution multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield purified racemic this compound.
-
Logical Workflow for Racemic this compound Purification
Caption: Workflow for the purification of racemic this compound.
Chiral Separation of this compound Enantiomers by HPLC
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most effective method for separating the enantiomers of this compound[1]. The choice of the chiral column and mobile phase is critical for achieving baseline separation.
Experimental Protocol: Chiral HPLC Separation
The following are suggested starting conditions based on methods used for other nucleoside analogs. Optimization of the mobile phase composition and gradient may be necessary.
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector (detection at ~260 nm is typical for nucleosides).
-
Chiral Stationary Phases:
Mobile Phase Systems:
-
Normal Phase: A mixture of n-hexane and an alcohol (e.g., ethanol or isopropanol) is commonly used[4][5]. The ratio of hexane (B92381) to alcohol will need to be optimized to achieve the best separation.
-
Reversed Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., methanol or acetonitrile).
Suggested Starting Conditions:
| Parameter | Normal Phase Condition | Reversed Phase Condition |
| Chiral Column | Chiralcel OD-H (250 x 10 mm, 5 µm) | Cyclobond I 2000 (250 x 10 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol (e.g., 80:20 v/v) | 20 mM Ammonium Acetate : Methanol (e.g., 70:30 v/v) |
| Flow Rate | 4.0 mL/min | 3.5 mL/min |
| Detection | UV at 262 nm | UV at 262 nm |
| Temperature | Ambient | Ambient |
| Injection Volume | Dependent on concentration and column loading capacity | Dependent on concentration and column loading capacity |
Procedure:
-
Sample Preparation: Dissolve the purified racemic this compound in the mobile phase to be used for the separation.
-
Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Injection and Elution: Inject the sample onto the column and begin the elution.
-
Fraction Collection: Collect the fractions corresponding to each enantiomer as they elute from the column.
-
Solvent Removal: Remove the solvent from the collected fractions under reduced pressure to obtain the isolated, high-purity enantiomers.
Workflow for Chiral HPLC Separation
Caption: Workflow for the chiral separation of this compound enantiomers.
Purity Assessment
The purity of the final this compound product must be assessed by appropriate analytical methods.
| Purity Aspect | Analytical Method | Key Parameters to Evaluate |
| Chemical Purity | Reversed-Phase HPLC (using a standard C18 column) | Peak area percentage of the main component. |
| Enantiomeric Purity | Chiral HPLC (using an analytical-scale chiral column) | Enantiomeric excess (e.e.) calculated from peak areas. |
| Structural Integrity | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Correct chemical shifts and integration values. |
| Molecular Weight | Mass Spectrometry (MS) | Correct molecular ion peak. |
Stability and Storage
While specific stability data for this compound is not widely available, general guidelines for nucleoside analogs should be followed. Store high-purity this compound as a solid, protected from light and moisture, at low temperatures (e.g., -20°C) to prevent degradation. For solutions, use aprotic solvents if possible and store at low temperatures for short periods.
Disclaimer: The provided protocols are intended as a starting point for research and development. Optimization of these methods will likely be required to achieve the desired purity and yield for your specific application. Always follow appropriate laboratory safety procedures.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. JPH05222041A - Purification method of adenine derivative - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Diastereomeric resolution of nucleoside analogues, new potential antiviral agents, using high-performance liquid chromatography on polysaccharide-type chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Guidelines for the safe handling and storage of Adenallene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenallene is a nucleoside analogue that has demonstrated potent antiviral activity, specifically as an inhibitor of the human immunodeficiency virus (HIV). As a reverse transcriptase inhibitor, it serves as a critical tool in virology research and drug development. These application notes provide detailed guidelines for the safe handling, storage, and experimental use of this compound in a laboratory setting.
Safe Handling and Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on best practices for handling potentially hazardous nucleoside analogues. A thorough risk assessment should be conducted before commencing any work with this compound.
2.1. Engineering Controls
-
Work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure adequate ventilation in all areas where the compound is handled and stored.
-
An eyewash station and safety shower must be readily accessible.
2.2. Personal Protective Equipment (PPE)
A comprehensive PPE program should be implemented, and all personnel must be trained on its proper use.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact. Gloves should be inspected before use and changed frequently. |
| Body Protection | A fully buttoned laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator | Recommended when handling large quantities of the powder or if there is a risk of aerosolization outside of a fume hood. |
2.3. General Hygiene Practices
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Remove contaminated clothing immediately and launder it before reuse.
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
| Parameter | Recommendation |
| Storage Temperature | Room temperature |
| Storage Conditions | Store in a tightly sealed container in a dry and well-ventilated area. |
| Light Sensitivity | Protect from light. |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₉N₅O |
| Molecular Weight | 203.20 g/mol |
| Melting Point | 198-200 °C |
| Boiling Point (Predicted) | 552.7±52.0 °C |
| Density (Predicted) | 1.45±0.1 g/cm³ |
| pKa (Predicted) | 14.25±0.10 |
Incompatibility and Decomposition
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).
Spill and Waste Disposal
-
Spills: In case of a spill, wear appropriate PPE. For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Waste Disposal: Dispose of all waste containing this compound in accordance with local, state, and federal regulations for chemical waste.
Biological Activity and Mechanism of Action
This compound is an acyclic nucleoside analogue that inhibits the replication of HIV-1 and HIV-2.[1] The (R)-enantiomer is the more biologically active form.[2] Like other nucleoside analogues, this compound is believed to act as a competitive inhibitor of viral reverse transcriptase.[3]
Mechanism of Action Workflow
Caption: this compound's proposed mechanism of action.
HIV Reverse Transcription Inhibition Pathway
Caption: Inhibition of HIV reverse transcription by this compound.
Experimental Protocols
8.1. Preparation of Stock Solutions
-
Solubility: Specific solubility data for this compound is limited. It is advisable to perform small-scale solubility tests in the desired solvent. For biological assays, Dimethyl Sulfoxide (DMSO) is a common solvent for nucleoside analogues.
-
Protocol:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C.
-
8.2. In Vitro Anti-HIV Assay (Conceptual Protocol)
This protocol provides a general framework for assessing the anti-HIV activity of this compound in a cell-based assay. Specific cell lines (e.g., MT-4, CEM) and HIV-1 strains (e.g., IIIB, NL4-3) should be chosen based on the experimental objectives.
Experimental Workflow
Caption: Workflow for an in vitro anti-HIV assay.
Methodology:
-
Cell Preparation: Culture the target T-lymphoid cell line under standard conditions (e.g., 37°C, 5% CO₂).
-
Plating: Seed the cells into a 96-well microtiter plate at a predetermined density.
-
Compound Addition: Prepare serial dilutions of the this compound stock solution in the cell culture medium and add them to the appropriate wells. Include a no-drug control.
-
Infection: Add a predetermined amount of HIV-1 stock to the wells. Include uninfected control wells.
-
Incubation: Incubate the plate for 3-5 days to allow for viral replication and the induction of cytopathic effects.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or XTT assay.
-
Data Analysis: Calculate the concentration of this compound that inhibits the viral cytopathic effect by 50% (IC₅₀) by plotting the percentage of cell viability against the drug concentration.
Quantitative Data Summary
| Compound | Cell Line | Virus | IC₅₀ (µM) | Reference |
| (R)-(-)-Adenallene | ATH8 | HIV-1 | 5.8 | [2] |
| (S)-(+)-Adenallene | ATH8 | HIV-1 | >200 | [2] |
Disclaimer
The information provided in these application notes is intended for use by qualified laboratory personnel and is based on the currently available scientific literature. It is not exhaustive and does not constitute a formal safety data sheet. All users are responsible for conducting their own risk assessments and implementing appropriate safety procedures. The user assumes all liability for the safe handling and use of this compound.
References
Application of Computational Docking Studies with Adenallene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the computational docking of Adenallene, a promising antiviral nucleoside analogue. Given the role of S-adenosyl-L-homocysteine hydrolase (SAHH) as a target for numerous antiviral nucleoside analogues, this document will focus on the application of in silico docking of this compound to human SAHH.[1][2][3] The inhibition of SAHH disrupts the methionine cycle, a critical pathway for cellular methylation reactions essential for viral replication.[3][4][5]
Application Notes
Computational docking is a powerful technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. In the context of drug discovery, it is an invaluable tool for screening potential drug candidates, optimizing lead compounds, and elucidating mechanisms of action at a molecular level.
1.1. This compound as a Potential SAHH Inhibitor
This compound is a nucleoside analogue with known anti-HIV activity. While its precise mechanism of action is multifaceted, its structural similarity to adenosine (B11128) makes it a prime candidate for interacting with adenosine-binding proteins. S-adenosyl-L-homocysteine hydrolase (SAHH) is a key enzyme that catalyzes the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) to adenosine and homocysteine.[3] SAH is a potent inhibitor of methyltransferase enzymes; therefore, the inhibition of SAHH leads to the accumulation of SAH and subsequent disruption of essential methylation processes, including those required for viral replication.[3][4] This makes SAHH a compelling target for antiviral drug development.
Computational docking studies can be employed to:
-
Predict the binding mode of this compound within the active site of human SAHH.
-
Estimate the binding affinity of this compound to SAHH and compare it with known substrates or inhibitors.
-
Identify key amino acid residues involved in the interaction, providing insights for the rational design of more potent analogues.
-
Virtually screen libraries of this compound derivatives to identify compounds with potentially improved binding characteristics.
1.2. Data Presentation
The results of computational docking studies are typically presented in terms of docking scores and binding energies, which are theoretical estimations of the binding affinity. Lower binding energies and more negative docking scores generally indicate a more favorable interaction. For comparative purposes, it is useful to dock the natural substrate (S-adenosyl-L-homocysteine) and a known inhibitor alongside the compound of interest (this compound).
Table 1: Hypothetical Docking Scores and Binding Energies for Ligands with Human SAHH
| Ligand | Docking Score (kcal/mol) | Estimated Binding Energy (kcal/mol) | Predicted Interacting Residues |
| S-adenosyl-L-homocysteine | -8.5 | -9.2 | Lys186, Asp216, Asn345, Gly346 |
| This compound | -7.8 | -8.5 | Lys186, Asp216, Phe310, Met351 |
| Coniferyl Alcohol (Known Inhibitor)[4] | -9.2 | -10.1 | Lys186, His301, Met351, Asn345 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from the output of the docking software.
Experimental Protocols
The following protocols provide a detailed methodology for performing a computational docking study of this compound with human S-adenosyl-L-homocysteine hydrolase using AutoDock Vina, a widely used open-source docking program.
2.1. Protocol for Computational Docking of this compound with Human SAHH
This protocol outlines the steps for preparing the receptor and ligand, performing the docking simulation, and analyzing the results.
Materials:
-
A computer with a Linux-based operating system (recommended).
-
MGLTools (for preparing protein and ligand files): --INVALID-LINK--
-
AutoDock Vina (for performing the docking): --INVALID-LINK--
-
PyMOL or other molecular visualization software (for analyzing results): --INVALID-LINK--
-
3D structure of this compound (e.g., in SDF or MOL2 format).
-
Crystal structure of human SAHH (e.g., PDB ID: 1A7A).[4]
Methodology:
Step 1: Receptor Preparation
-
Download the crystal structure of human SAHH from the Protein Data Bank (PDB ID: 1A7A).
-
Open the PDB file in a molecular viewer and remove all non-protein molecules, such as water, ions, and co-crystallized ligands.
-
Using AutoDockTools (ADT):
-
Read the cleaned PDB file.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges.
-
Save the prepared receptor in PDBQT format (e.g., 1A7A_receptor.pdbqt).
-
Step 2: Ligand Preparation
-
Obtain the 3D structure of this compound. If not available, it can be sketched using a chemical drawing tool and converted to 3D.
-
Using ADT:
-
Open the ligand file.
-
Detect the root and define the rotatable bonds.
-
Save the prepared ligand in PDBQT format (e.g., this compound.pdbqt).
-
Step 3: Grid Box Definition
-
Identify the active site of SAHH. This can be inferred from the position of the co-crystallized ligand in the original PDB file or from the literature.
-
In ADT, define the grid box that encompasses the active site. The size and center of the grid box should be large enough to allow the ligand to move freely within the binding pocket. A typical grid box size is 60 x 60 x 60 Å.
-
Record the coordinates of the center of the grid box and its dimensions.
Step 4: Docking Simulation
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Run AutoDock Vina from the command line:
Step 5: Analysis of Results
-
The output file (adenallene_out.pdbqt) will contain the predicted binding poses of this compound, ranked by their binding affinities (in kcal/mol).
-
The log file (adenallene_log.txt) will contain the binding affinity values for each pose.
-
Visualize the docked poses in a molecular viewer like PyMOL by loading the receptor PDBQT file and the output PDBQT file.
-
Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the top-ranked pose of this compound and the amino acid residues of SAHH.
Visualizations
3.1. Signaling Pathway
The following diagram illustrates the role of SAHH in the methionine cycle and the effect of its inhibition.
Caption: Inhibition of SAHH by this compound disrupts the methionine cycle.
3.2. Experimental Workflow
The following diagram outlines the workflow for the computational docking of this compound.
Caption: Workflow for the computational docking of this compound.
References
- 1. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 2. Targeting "hydrolytic" activity of the S-adenosyl-L-homocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-Adenosyl-L-homocysteine Hydrolase, Key Enzyme of Methylation Metabolism, Regulates Phosphatidylcholine Synthesis and Triacylglycerol Homeostasis in Yeast: IMPLICATIONS FOR HOMOCYSTEINE AS A RISK FACTOR OF ATHEROSCLEROSIS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Creation and Testing of Adenallene Prodrugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenallene, an acyclic nucleoside analogue, has demonstrated notable anti-HIV activity by inhibiting the replication and cytopathic effects of HIV-1 and HIV-2.[1][2] Like many nucleoside analogues, this compound's therapeutic potential can be enhanced through prodrug strategies. Prodrugs are inactive derivatives of a drug molecule that undergo biotransformation in vivo to release the active parent drug.[3][4] This approach can overcome limitations such as poor solubility, low bioavailability, and rapid metabolism.[5][6] The critical 4'-hydroxyl group of this compound is a key site for modification in prodrug design.[7]
This document provides detailed methodologies for the creation and testing of this compound prodrugs, focusing on phosphotriester derivatives, which have shown promise for other nucleoside analogues.[1][8] The protocols outlined below cover the synthesis of a bis(S-acyl-2-thioethyl) (SATE) phosphotriester prodrug of this compound, as well as in vitro assays to evaluate its antiviral efficacy, cytotoxicity, and metabolic stability.
Methods for Creating this compound Prodrugs
A common and effective strategy for creating prodrugs of nucleoside analogues is to mask the phosphate (B84403) group as a phosphotriester.[8] The SATE group is a promoiety that can be cleaved intracellularly by esterases to release the monophosphate form of the drug, bypassing the often rate-limiting initial phosphorylation step.[9][10]
Protocol 1: Synthesis of bis(t-BuSATE) Phosphotriester Prodrug of this compound
This protocol describes a general method for the synthesis of a bis(t-BuSATE) phosphotriester derivative of this compound at the 4'-hydroxyl position.
Materials:
-
This compound
-
tris(2-bromoethyl) phosphate
-
Triflic anhydride (B1165640) (Tf₂O)
-
Anhydrous Dichloromethane (DCM)
-
Potassium thioacetate (B1230152)
-
Anhydrous Dimethylformamide (DMF)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Preparation of the bis(2-bromoethyl) phosphate derivative of this compound:
-
Dissolve this compound (1 equivalent) and tris(2-bromoethyl) phosphate (1.5 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C.
-
Slowly add a solution of triflic anhydride (1.2 equivalents) in anhydrous DCM.
-
Add pyridine (2.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the bis(2-bromoethyl) phosphate derivative of this compound.
-
-
Synthesis of the bis(t-BuSATE) Phosphotriester Prodrug:
-
Dissolve the purified bis(2-bromoethyl) phosphate derivative (1 equivalent) in anhydrous DMF.
-
Add potassium thioacetate (3 equivalents).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final bis(t-BuSATE) phosphotriester prodrug of this compound.
-
Experimental Protocols for Testing this compound Prodrugs
The following protocols are essential for evaluating the antiviral activity, cytotoxicity, and stability of newly synthesized this compound prodrugs.
Protocol 2: Cytopathic Effect (CPE) Reduction Assay
This assay determines the ability of a compound to protect host cells from the destructive effects of a virus.[1][2][11]
Materials:
-
Susceptible host cells (e.g., MT-4 cells for HIV)
-
Complete cell culture medium
-
This compound and this compound prodrug stock solutions (in DMSO)
-
Virus stock (e.g., HIV-1)
-
96-well microtiter plates
-
Neutral red or Crystal Violet stain
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the 96-well plates with host cells at a density that will form a confluent monolayer within 24 hours.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and the this compound prodrug in cell culture medium.
-
Remove the growth medium from the cell plates and add the compound dilutions in triplicate.
-
Include cell control wells (medium only) and virus control wells (medium only at this stage).
-
-
Virus Infection:
-
Add a pre-titered amount of virus to all wells except the cell control wells. The amount of virus should be sufficient to cause 80-100% CPE in the virus control wells after 3-5 days.
-
Incubate the plates at 37°C in a 5% CO₂ incubator.
-
-
Quantification of CPE:
-
After the incubation period, when significant CPE is observed in the virus control wells, quantify cell viability.
-
For Neutral Red Staining:
-
Remove the medium and add neutral red solution to each well.
-
Incubate to allow for dye uptake by viable cells.
-
Remove the staining solution, wash the cells, and add a destaining solution.
-
Measure the absorbance at 540 nm.
-
-
For Crystal Violet Staining:
-
Gently wash the cells and fix them with a suitable fixative (e.g., methanol).
-
Stain the fixed cells with crystal violet solution.
-
Wash away excess stain and allow the plates to dry.
-
Solubilize the stain and measure the absorbance at a wavelength of 570 nm.
-
-
-
Data Analysis:
-
Calculate the percentage of CPE reduction for each compound concentration compared to the virus control.
-
Determine the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces CPE by 50%.
-
Protocol 3: MTT Cytotoxicity Assay
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of the compounds.[10][12][13]
Materials:
-
Host cells (same as in the CPE assay)
-
Complete cell culture medium
-
This compound and this compound prodrug stock solutions
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Addition:
-
Follow steps 1 and 2 of the CPE Reduction Assay protocol, but do not add any virus.
-
-
Incubation:
-
Incubate the plates for the same duration as the CPE assay.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Reading:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration compared to the cell control.
-
Determine the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
-
Protocol 4: In Vitro Stability Assay in Human Plasma and Liver Microsomes
This assay evaluates the stability of the prodrug in biological matrices to predict its in vivo behavior.[14][15][16]
Materials:
-
This compound prodrug stock solution
-
Human plasma (pooled)
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (for HLM assay)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Incubation in Human Plasma:
-
Pre-warm human plasma to 37°C.
-
Spike the plasma with the this compound prodrug to a final concentration of 1-10 µM.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma and immediately quench the reaction by adding 3 volumes of cold ACN containing an internal standard.
-
Vortex and centrifuge to precipitate proteins.
-
-
Incubation in Human Liver Microsomes:
-
Prepare a reaction mixture containing HLMs, phosphate buffer, and the this compound prodrug in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points, take an aliquot and quench the reaction with cold ACN containing an internal standard.
-
Vortex and centrifuge.
-
-
Sample Analysis:
-
Analyze the supernatant from both plasma and HLM incubations by LC-MS/MS to quantify the remaining concentration of the prodrug.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining prodrug against time.
-
Determine the first-order degradation rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Data Presentation
The following tables present hypothetical data for this compound and a representative bis(t-BuSATE) phosphotriester prodrug to illustrate how quantitative results from the described assays can be summarized for easy comparison.
Table 1: In Vitro Antiviral Activity and Cytotoxicity
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound (R-enantiomer) | HIV-1 | MT-4 | 5.8[17] | >100 | >17.2 |
| This compound Prodrug 1 | HIV-1 | MT-4 | 0.9 | >100 | >111 |
| Control (e.g., AZT) | HIV-1 | MT-4 | 0.005 | 20 | 4000 |
Table 2: In Vitro Stability
| Compound | Matrix | Half-life (t₁/₂) |
| This compound Prodrug 1 | Human Plasma | 2.5 hours |
| This compound Prodrug 1 | Human Liver Microsomes (+NADPH) | 45 minutes |
Proposed Signaling Pathway and Mechanism of Action
This compound, as an acyclic nucleoside analogue, is expected to exert its antiviral effect after being anabolized to its active triphosphate form.[7][18] The prodrug approach aims to facilitate the initial phosphorylation step.
-
Cellular Uptake: The lipophilic prodrug passively diffuses across the cell membrane.
-
Prodrug Activation: Intracellular esterases cleave the SATE groups, releasing this compound monophosphate.
-
Phosphorylation Cascade: Cellular kinases, such as adenylate kinase and nucleoside diphosphate (B83284) kinase, further phosphorylate the monophosphate to the active this compound triphosphate.[19]
-
Inhibition of Viral Reverse Transcriptase: this compound triphosphate competes with the natural substrate, dATP, for incorporation into the growing viral DNA chain by the viral reverse transcriptase. Its incorporation leads to chain termination, thus halting viral replication.[11]
References
- 1. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New prodrugs of two pyrimidine acyclic nucleoside phosphonates: Synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 4. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 5. Antiretroviral activity and pharmacokinetics in mice of oral bis(pivaloyloxymethyl)-9-(2-phosphonylmethoxyethyl)adenine, the bis(pivaloyloxymethyl) ester prodrug of 9-(2-phosphonylmethoxyethyl)adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. Design and synthesis of novel SATE derivatives of acyclic isocytosine and 9-deazaadenine C-nucleosides [pubmed.ncbi.nlm.nih.gov]
- 10. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acyclic nucleotide analogues: synthesis, antiviral activity and inhibitory effects on some cellular and virus-encoded enzymes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The prodrugs of L-guanosine analogs: design, synthesis and anti-HIV activity [jcps.bjmu.edu.cn]
- 13. Novel use of a guanosine prodrug approach to convert 2',3'-didehydro-2',3'-dideoxyguanosine into a viable antiviral agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. elearning.unimib.it [elearning.unimib.it]
- 16. Synthesis and biological activity of bis(pivaloyloxymethyl) ester of 2'-azido-2'-deoxyuridine 5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cellular phosphorylation of anti-HIV nucleosides. Role of nucleoside diphosphate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Quantification of Adenallene in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenallene is a nucleoside analogue with demonstrated anti-HIV activity.[1][2] As a potential therapeutic agent, accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a detailed protocol for the quantification of this compound in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique.[3][4] Additionally, it outlines the putative mechanism of action of this compound and its metabolic pathway.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of the UPLC-MS/MS method for this compound quantification. These values are illustrative and may vary based on instrumentation and laboratory conditions.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Analyte | This compound |
| Internal Standard (IS) | [¹³C₅]-Adenallene (surrogate) |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | ≥ 0.995 |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| Lower Limit of Quantification (LLOQ) | 1 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Low QC | 3 | ≤ 10 | 90 - 110 | ≤ 10 | 90 - 110 |
| Medium QC | 100 | ≤ 10 | 90 - 110 | ≤ 10 | 90 - 110 |
| High QC | 800 | ≤ 10 | 90 - 110 | ≤ 10 | 90 - 110 |
Table 3: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Low QC | 3 | 95 - 105 | 85 - 115 |
| High QC | 800 | 95 - 105 | 85 - 115 |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of this compound from plasma samples.[5][6][7]
Materials:
-
Human plasma (or other biological matrix)
-
This compound analytical standard
-
[¹³C₅]-Adenallene (or other suitable internal standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Thaw plasma samples on ice.
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of this compound.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.
-
Add 10 µL of internal standard solution (e.g., 1 µg/mL [¹³C₅]-Adenallene in 50:50 MeOH:Water).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (ACN) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex to ensure complete dissolution.
-
The sample is now ready for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer.
UPLC Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B (re-equilibration)
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
MRM Transitions (illustrative, to be optimized for this compound):
-
This compound: Q1 (m/z) -> Q3 (m/z)
-
[¹³C₅]-Adenallene (IS): Q1 (m/z) -> Q3 (m/z)
-
Stability Studies
To ensure the integrity of the samples and the reliability of the quantitative data, stability studies should be performed.[8][9][10]
-
Freeze-Thaw Stability: Assess the stability of this compound in plasma after multiple freeze-thaw cycles (e.g., three cycles).
-
Short-Term Stability: Evaluate the stability of this compound in plasma at room temperature for a specified period (e.g., 4, 8, and 24 hours).
-
Long-Term Stability: Determine the stability of this compound in plasma stored at -80°C for an extended duration (e.g., 1, 3, and 6 months).
-
Post-Preparative Stability: Assess the stability of the processed samples in the autosampler at a specific temperature (e.g., 4°C) for the expected duration of the analytical run.
Visualizations
This compound Mechanism of Action and Metabolism
This compound, as a nucleoside analogue, is believed to exert its anti-HIV effect by inhibiting the viral reverse transcriptase.[2] The following diagram illustrates its proposed mechanism of action and subsequent metabolism.
Caption: Proposed mechanism of action and metabolism of this compound.
Experimental Workflow for this compound Quantification
The following diagram outlines the logical flow of the experimental protocol for quantifying this compound in biological samples.
Caption: Experimental workflow for this compound quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (R)-(-)- and (S)-(+)-adenallene: synthesis, absolute configuration, enantioselectivity of antiretroviral effect, and enzymic deamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. agilent.com [agilent.com]
- 6. youtube.com [youtube.com]
- 7. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability studies (R&D, GMP) | [enzene.com]
- 9. Pharmaceuticals Stability Studies & Testing | CDMO Company [aurigeneservices.com]
- 10. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for Studying Adenallene's Mechanism of Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenallene (9-(4'-hydroxy-1',2'-butadienyl)adenine) is an acyclic nucleoside analog that has demonstrated potent anti-HIV activity. It effectively inhibits the replication and cytopathic effects of both HIV-1 and HIV-2 by suppressing viral DNA synthesis[1][2][3][4]. As a nucleoside analog, this compound's mechanism of action is presumed to involve its intracellular conversion to the active triphosphate form, which then acts as an inhibitor of HIV reverse transcriptase (RT). The R-enantiomer of this compound has been shown to be significantly more active than the S-enantiomer, highlighting the stereospecificity of its antiviral effect.
These application notes provide a comprehensive guide for researchers to investigate the detailed mechanism of inhibition of this compound. The protocols outlined below cover the enzymatic synthesis of this compound 5'-triphosphate, biochemical assays to determine its inhibitory kinetics against HIV-1 RT, and cell-based assays to evaluate its antiviral efficacy.
Proposed Signaling Pathway of this compound Inhibition
The inhibitory action of this compound is initiated by its entry into the host cell, followed by a three-step intracellular phosphorylation cascade to yield the active this compound triphosphate. This active metabolite then competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for the active site of HIV-1 reverse transcriptase. Upon incorporation into the nascent viral DNA chain, this compound acts as a chain terminator, halting further DNA synthesis and thus preventing the completion of reverse transcription.
Caption: Proposed mechanism of this compound's anti-HIV activity.
Data Presentation
The following tables summarize key quantitative data for this compound and related compounds. This information is crucial for designing and interpreting experiments.
Table 1: In Vitro Anti-HIV-1 Activity of this compound Enantiomers
| Compound | Cell Line | IC50 (µM) |
| (R)-(-)-Adenallene | ATH8 | 5.8 |
| (S)-(+)-Adenallene | ATH8 | >200 |
Data extracted from literature.
Table 2: Hypothetical Kinetic Parameters for this compound Triphosphate Inhibition of HIV-1 RT
| Inhibitor | Target Enzyme | Ki (µM) | Inhibition Type |
| This compound-TP | HIV-1 RT | 0.5 - 5.0 | Competitive (vs. dATP) |
| Acyclovir-TP | HSV DNA Polymerase | 0.03 | Competitive (vs. dGTP) |
| Ganciclovir-TP | HCMV DNA Polymerase | 0.15 | Competitive (vs. dGTP) |
*Note: The Ki value for this compound-TP is an estimated range based on values for other acyclic nucleoside triphosphate inhibitors, as direct experimental data is not currently available in the cited literature.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to elucidate the mechanism of this compound's inhibition of HIV-1 reverse transcriptase.
Enzymatic Synthesis of this compound 5'-Triphosphate
The following protocol describes a general enzymatic approach for the three-step phosphorylation of a nucleoside analog to its triphosphate form. This can be adapted for this compound.
Caption: Workflow for the enzymatic synthesis of this compound triphosphate.
Protocol:
-
Monophosphorylation:
-
Prepare a reaction mixture containing:
-
This compound (10 mM)
-
ATP (15 mM)
-
MgCl₂ (20 mM)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
A suitable broad-substrate nucleoside kinase (e.g., from a microbial source)
-
-
Incubate at 37°C and monitor the formation of this compound-monophosphate (this compound-MP) by HPLC.
-
Once the reaction is complete, purify this compound-MP using anion-exchange chromatography.
-
-
Diphosphorylation:
-
Prepare a reaction mixture containing:
-
This compound-MP (5 mM)
-
ATP (10 mM)
-
MgCl₂ (15 mM)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
A suitable nucleoside monophosphate (NMP) kinase.
-
-
Incubate at 37°C and monitor the formation of this compound-diphosphate (this compound-DP) by HPLC.
-
Purify this compound-DP using anion-exchange chromatography.
-
-
Triphosphorylation:
-
Prepare a reaction mixture containing:
-
This compound-DP (2 mM)
-
ATP (5 mM)
-
MgCl₂ (10 mM)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Nucleoside diphosphate (B83284) (NDP) kinase.
-
-
Incubate at 37°C and monitor the formation of this compound-triphosphate (this compound-TP) by HPLC.
-
Purify the final product, this compound-TP, using preparative HPLC.
-
HIV-1 Reverse Transcriptase Inhibition Assay (Biochemical)
This protocol describes a non-radioactive, ELISA-based assay to determine the IC50 value of this compound-TP against purified HIV-1 RT.
Caption: Workflow for the ELISA-based HIV-1 RT inhibition assay.
Protocol:
-
Prepare Reagents:
-
HIV-1 Reverse Transcriptase (recombinant)
-
Biotinylated template-primer (e.g., poly(A)-oligo(dT))
-
dNTP mix (dATP, dCTP, dGTP, and a mix of dTTP and DIG-dUTP)
-
This compound-TP (serial dilutions)
-
Streptavidin-coated 96-well plates
-
Anti-digoxigenin-POD (peroxidase-conjugated) antibody
-
ABTS substrate solution
-
Lysis buffer and wash buffer
-
-
Assay Procedure:
-
In a microfuge tube, prepare the reaction mix containing HIV-1 RT, template-primer, and dNTP mix in the reaction buffer.
-
Add varying concentrations of this compound-TP to the reaction mix. Include a no-inhibitor control.
-
Incubate the reaction at 37°C for 1 hour.
-
Transfer the reaction mixture to a streptavidin-coated 96-well plate.
-
Incubate for 1 hour at 37°C to allow the biotinylated DNA product to bind.
-
Wash the wells with wash buffer.
-
Add the anti-DIG-POD antibody solution and incubate for 1 hour at 37°C.
-
Wash the wells with wash buffer.
-
Add the ABTS substrate solution and incubate in the dark until a color change is observed.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound-TP compared to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Anti-HIV-1 Cellular Assay
This protocol measures the ability of this compound to protect a human T-cell line from HIV-1-induced cytopathic effects.
Protocol:
-
Cell Culture and Virus Infection:
-
Culture a susceptible human T-cell line (e.g., MT-4 or CEM-SS) in appropriate media.
-
Infect the cells with a known titer of HIV-1 (e.g., strain IIIB or NL4-3) at a multiplicity of infection (MOI) of 0.01-0.1.
-
Simultaneously, treat the infected cells with serial dilutions of this compound. Include uninfected and untreated infected controls.
-
-
Incubation and Monitoring:
-
Incubate the cultures at 37°C in a humidified CO₂ incubator.
-
Monitor the cells daily for signs of cytopathic effects (CPE), such as syncytia formation and cell death.
-
-
Quantification of Viral Replication and Cell Viability (Day 5-7 post-infection):
-
p24 Antigen ELISA: Collect the culture supernatant and quantify the amount of HIV-1 p24 antigen using a commercial ELISA kit. This measures the extent of viral replication.
-
MTT Assay: To assess cell viability, add MTT solution to the cells and incubate for 4 hours. The viable cells will reduce the MTT to formazan (B1609692) crystals. Solubilize the formazan with DMSO and measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the EC50 (50% effective concentration) for the inhibition of p24 production.
-
Calculate the CC50 (50% cytotoxic concentration) from the MTT assay data.
-
Determine the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI indicates a more promising therapeutic window.
-
Conclusion
The experimental setups described in these application notes provide a robust framework for characterizing the mechanism of action of this compound as an anti-HIV agent. By following these protocols, researchers can determine the inhibitory kinetics of its active triphosphate form against HIV-1 reverse transcriptase and evaluate its efficacy in a cellular context. This information is critical for the further development of this compound and other allene-containing nucleoside analogs as potential antiretroviral therapeutics.
References
- 1. HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. REverSe TRanscrIptase chain termination (RESTRICT) for selective measurement of nucleotide analogs used in HIV care and prevention - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Adenallene Synthesis Technical Support Center
Welcome to the technical support center for Adenallene synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield and purity of their this compound synthesis experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, a nucleoside analogue. The troubleshooting advice is based on established principles of allene (B1206475) and nucleoside analogue synthesis.
Q1: My overall yield of this compound is consistently low. What are the most likely causes and how can I improve it?
A1: Low yield in nucleoside analogue synthesis can stem from several factors, primarily related to coupling efficiency. Here are the key areas to investigate:
-
Moisture Contamination: The phosphoramidite (B1245037) chemistry used in nucleoside synthesis is highly sensitive to moisture. Even trace amounts of water can hydrolyze the phosphoramidite reagents, rendering them inactive for coupling.[][2]
-
Troubleshooting:
-
Use anhydrous acetonitrile (B52724) (ACN) and other reagents. Pre-treating ACN with molecular sieves is recommended.[3]
-
Ensure all glassware is thoroughly dried.
-
Dissolve phosphoramidites under an inert, anhydrous atmosphere (e.g., argon or helium).[2]
-
Use fresh, high-quality reagents. Phosphoramidites can degrade over time, especially with frequent exposure to air.[4]
-
-
-
Suboptimal Activator: The choice and concentration of the activator are crucial for efficient coupling.[4]
-
Troubleshooting:
-
Consider using activators like 4,5-dicyanoimidazole (B129182) (DCI) or 5-ethylthio-1H-tetrazole (ETT), which are often more effective than tetrazole, especially for sterically hindered phosphoramidites.[4][5][6] DCI is highly soluble in acetonitrile, allowing for higher effective concentrations of phosphoramidites.[3][5]
-
Optimize the concentration of the activator.
-
-
-
Inefficient Coupling Time: The time allowed for the coupling reaction may be insufficient.
-
Troubleshooting:
-
Increase the coupling time. For complex or long sequences, this can significantly improve yield.[3]
-
-
-
Incomplete Deblocking: The removal of the 5'-protecting group (e.g., DMT) must be complete to allow for the subsequent coupling reaction.
-
Troubleshooting:
-
Ensure the deblocking solution is fresh and of the correct concentration.
-
Monitor the color of the trityl cation released during deblocking as an indicator of reaction progress.
-
-
Q2: I am observing significant amounts of truncated side-products in my final product analysis. What is causing this and how can I prevent it?
A2: The presence of truncated sequences is a direct result of incomplete coupling at one or more steps in the synthesis.[3]
-
Capping Step Failure: The capping step is designed to block any unreacted 5'-hydroxyl groups after coupling, preventing them from reacting in subsequent cycles.[3][7]
-
Troubleshooting:
-
Ensure your capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and active.[3]
-
For longer syntheses, a double capping step or a cap/ox/cap cycle can improve efficiency by ensuring all unreacted sites are blocked.[3]
-
-
-
Poor Coupling Efficiency: Any of the factors mentioned in Q1 that lead to low coupling efficiency will also result in a higher proportion of unreacted 5'-OH groups that, if not properly capped, will lead to truncated products.
Q3: My final product shows impurities that are not truncated sequences. What could be the source of these impurities?
A3: Non-truncated impurities can arise from several side reactions:
-
Side-Chain Modification: Reactive groups on the nucleobases or protecting groups can undergo unintended reactions.[]
-
Byproducts from Incomplete Activation: If the phosphoramidite is not fully activated, it can lead to the formation of byproducts that can contaminate the final product.[]
-
Deprotection Issues: The final deprotection step can be a source of impurities.
-
Troubleshooting:
-
Use fresh deprotection reagents (e.g., ammonium (B1175870) hydroxide).[8][10]
-
Be aware of potential side reactions with certain protecting groups. For example, some protecting groups are sensitive to base and can degrade under standard deprotection conditions.[9]
-
-
Q4: I am having difficulty with the final deprotection step, leading to incomplete removal of protecting groups or degradation of my product.
A4: Deprotection is a critical final step that requires careful consideration of the protecting groups used and the stability of the target molecule.
-
Incompatible Deprotection Conditions: The deprotection conditions may be too harsh or not suitable for the specific protecting groups on your this compound molecule.
-
Troubleshooting:
-
Review the recommended deprotection protocols for all protecting groups used in your synthesis.
-
For base-labile molecules, consider using milder deprotection reagents such as potassium carbonate in methanol.[8]
-
If using ammonium hydroxide, ensure it is fresh, as its effectiveness can decrease over time.[8][10]
-
-
-
Product Degradation: The this compound molecule itself may be sensitive to the deprotection conditions.
-
Troubleshooting:
-
Reduce the deprotection time or temperature.
-
Explore alternative, milder deprotection strategies.
-
-
Data Presentation: Optimizing Coupling Conditions
The following table provides an illustrative example of how varying coupling conditions can impact the yield of a nucleoside analogue synthesis. The data presented here is hypothetical and intended to guide experimental design.
| Entry | Activator | Activator Conc. (M) | Coupling Time (s) | Yield (%) |
| 1 | Tetrazole | 0.25 | 60 | 85 |
| 2 | Tetrazole | 0.45 | 60 | 90 |
| 3 | DCI | 0.25 | 60 | 95 |
| 4 | DCI | 0.25 | 90 | 98 |
| 5 | ETT | 0.25 | 60 | 96 |
Experimental Protocols
A detailed experimental protocol for a key step in this compound synthesis, the phosphoramidite coupling cycle, is provided below. This protocol is a generalized procedure and may require optimization for your specific experimental setup.
Protocol: Single Phosphoramidite Coupling Cycle
-
Deblocking:
-
Treat the solid support-bound growing oligonucleotide with a solution of a mild acid (e.g., trichloroacetic acid in dichloromethane) to remove the 5'-DMT protecting group.[4]
-
Wash the support thoroughly with anhydrous acetonitrile to remove the acid and the liberated trityl cation.
-
-
Coupling:
-
Capping:
-
Wash the support with anhydrous acetonitrile.
-
Treat the support with a capping solution (e.g., a mixture of acetic anhydride/lutidine/THF and N-methylimidazole/THF) to acetylate any unreacted 5'-hydroxyl groups.[3]
-
-
Oxidation:
-
Wash the support with anhydrous acetonitrile.
-
Treat the support with an oxidizing solution (e.g., iodine in THF/water/pyridine) to convert the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.
-
-
Wash:
-
Thoroughly wash the support with anhydrous acetonitrile to prepare for the next coupling cycle.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in this compound synthesis and troubleshooting.
Caption: Workflow of a single phosphoramidite coupling cycle in this compound synthesis.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 2. glenresearch.com [glenresearch.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. alfachemic.com [alfachemic.com]
- 5. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. twistbioscience.com [twistbioscience.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glenresearch.com [glenresearch.com]
Overcoming challenges in the chiral resolution of Adenallene
Welcome to the technical support center for the chiral resolution of Adenallene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the enantioselective separation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the chiral resolution of racemic this compound?
A1: The two main approaches for resolving racemic this compound are enzymatic kinetic resolution and chiral High-Performance Liquid Chromatography (HPLC). Enzymatic resolution often employs adenosine (B11128) deaminase, which selectively deaminates one enantiomer.[1] Chiral HPLC utilizes a chiral stationary phase (CSP) to physically separate the two enantiomers. A commonly cited column for this purpose is the Chiralcel CA-1.[1]
Q2: Which enantiomer of this compound is more biologically active?
A2: The R-enantiomer of this compound has been shown to be significantly more active against HIV-1 than the S-enantiomer. The IC50 of the R-enantiomer was reported as 5.8 µM, while the S-enantiomer was less active with an IC50 greater than 200 µM.[1]
Q3: Can I use other chiral columns besides Chiralcel CA-1 for this compound resolution?
A3: While Chiralcel CA-1 has been specifically mentioned for monitoring the enzymatic deamination of this compound, other polysaccharide-based chiral stationary phases, such as Chiralcel OD-H or Chiralpak AD, are often effective for the separation of nucleoside analogs and could be suitable for this compound.[2] Method development and screening of different columns and mobile phases are recommended to find the optimal separation conditions.
Q4: What is the "memory effect" in chiral HPLC and how can I avoid it?
A4: The memory effect refers to the persistent influence of a mobile phase additive (like an acid or base) on the chiral stationary phase, even after the additive has been removed from the mobile phase. This can affect the reproducibility of your separations. To avoid this, it is crucial to dedicate a column to a specific method with a particular additive. If you must switch between methods with different additives, extensive column flushing with a strong, compatible solvent (like 100% isopropanol) is necessary to remove any bound additives.[3][4]
Troubleshooting Guides
Chiral HPLC Resolution
| Problem | Potential Cause | Troubleshooting Steps |
| Poor or No Resolution | Incorrect mobile phase composition. | 1. Adjust Polarity: Modify the ratio of the organic modifier (e.g., ethanol (B145695), isopropanol) to the non-polar solvent (e.g., hexane). A good starting point for polysaccharide columns is a hexane/IPA or hexane/ethanol mixture.[5] 2. Change Organic Modifier: If adjusting the ratio is ineffective, switch to a different alcohol (e.g., from isopropanol (B130326) to ethanol) as this can alter the selectivity. |
| Inappropriate chiral stationary phase (CSP). | If optimization of the mobile phase fails, the chosen CSP may not be suitable. Screen other polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) or cyclodextrin-based columns. | |
| Column not properly equilibrated. | Ensure the column is flushed with at least 20-30 column volumes of the mobile phase before the first injection to ensure a stable baseline and reproducible retention times. | |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the CSP. | 1. Add an Additive: For basic compounds like this compound, adding a small amount of a basic additive like diethylamine (B46881) (DEA) (e.g., 0.1%) to the mobile phase can improve peak shape by minimizing ionic interactions with residual silanols on the silica (B1680970) support.[6] 2. Adjust Additive Concentration: Optimize the concentration of the additive; too much can sometimes negatively impact the separation. |
| Sample solvent incompatible with the mobile phase. | Dissolve the sample in the mobile phase or a solvent with a weaker elution strength. Injecting in a solvent much stronger than the mobile phase can cause peak distortion. | |
| Fluctuating Retention Times | Inconsistent mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. Use a high-quality HPLC system with a reliable pump. |
| Temperature fluctuations. | Use a column thermostat to maintain a constant temperature, as temperature can significantly affect retention times in chiral separations. |
Enzymatic Kinetic Resolution
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Enzyme Activity | Improper enzyme storage or handling. | 1. Verify Storage Conditions: Ensure the adenosine deaminase has been stored at the recommended temperature (typically -20°C or below). 2. Avoid Repeated Freeze-Thaw Cycles: Aliquot the enzyme into smaller, single-use volumes to prevent loss of activity from multiple freeze-thaw cycles. |
| Presence of inhibitors in the reaction mixture. | 1. Purify Substrate: Ensure the racemic this compound is free from impurities that could inhibit the enzyme. 2. Check Buffer Components: Verify that the buffer composition and pH are optimal for the enzyme's activity. Avoid components known to be enzyme inhibitors. | |
| Incomplete Reaction (Does not reach ~50% conversion) | Insufficient enzyme concentration or reaction time. | 1. Increase Enzyme Concentration: Add more units of adenosine deaminase to the reaction. 2. Extend Incubation Time: Monitor the reaction over a longer period. Note that the reaction rate will slow down as the preferred enantiomer is consumed.[7] |
| Suboptimal reaction conditions. | Optimize the reaction temperature and pH to match the enzyme's known optimal conditions. | |
| Difficulty in Separating the Product from Unreacted Substrate | Inefficient work-up or purification procedure. | 1. Optimize Chromatography: Develop a robust separation method (e.g., silica gel chromatography or preparative HPLC) to separate the deaminated product (hypoxallene) from the remaining this compound enantiomer. 2. Quench the Reaction: Ensure the enzymatic reaction is effectively stopped before purification to prevent further conversion. |
Quantitative Data
The following tables summarize key quantitative data for the chiral resolution of this compound and provide a template for data collection during HPLC method development.
Table 1: Biological Activity and Enzymatic Kinetics of this compound Enantiomers [1]
| Enantiomer | Anti-HIV-1 Activity (IC50) | Adenosine Deaminase Kinetics (Km) | Adenosine Deaminase Kinetics (Vmax) |
| (R)-(-)-Adenallene | 5.8 µM | 0.52 mM | 18.5 µmol/min |
| (S)-(+)-Adenallene | > 200 µM | 0.41 mM | 530 µmol/min |
Table 2: Template for Chiral HPLC Method Development Data
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Chiralcel CA-1 | Chiralcel CA-1 | Chiralcel OD-H |
| Mobile Phase | Hexane:Ethanol (90:10) | Hexane:Isopropanol (90:10) | Hexane:Ethanol:DEA (80:20:0.1) |
| Flow Rate (mL/min) | 1.0 | 1.0 | 1.0 |
| Temperature (°C) | 25 | 25 | 25 |
| Retention Time (Enantiomer 1) | Enter Value | Enter Value | Enter Value |
| Retention Time (Enantiomer 2) | Enter Value | Enter Value | Enter Value |
| Resolution (Rs) | Calculate Value | Calculate Value | Calculate Value |
| Peak Asymmetry (Enantiomer 1) | Enter Value | Enter Value | Enter Value |
| Peak Asymmetry (Enantiomer 2) | Enter Value | Enter Value | Enter Value |
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of this compound
This protocol is a general guideline for the chiral separation of this compound using a polysaccharide-based chiral stationary phase. Optimization may be required.
-
HPLC System: A standard HPLC system with a pump, autosampler, column thermostat, and UV detector.
-
Chiral Column: Chiralcel CA-1 (or alternative like Chiralcel OD-H), 5 µm, 4.6 x 250 mm.
-
Mobile Phase Preparation:
-
Prepare a mobile phase of HPLC-grade n-hexane and ethanol in a 90:10 (v/v) ratio.
-
For basic compounds like this compound, consider adding 0.1% (v/v) of diethylamine (DEA) to the mobile phase to improve peak shape.
-
Degas the mobile phase by sonication or vacuum filtration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 260 nm (based on the adenine (B156593) chromophore).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the racemic this compound standard to determine the retention times of the two enantiomers.
-
Calculate the resolution (Rs) between the two peaks. An Rs value of ≥ 1.5 indicates baseline separation.
-
Protocol 2: Enzymatic Kinetic Resolution of this compound
This protocol describes the kinetic resolution of racemic this compound using adenosine deaminase.
-
Materials and Reagents:
-
Racemic this compound.
-
Adenosine deaminase (from calf intestine).
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5).
-
HPLC system for monitoring the reaction.
-
-
Reaction Setup:
-
Dissolve racemic this compound in the phosphate buffer to a known concentration (e.g., 1 mM).
-
Equilibrate the solution to the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding a sufficient amount of adenosine deaminase. The exact amount will depend on the specific activity of the enzyme lot and should be determined empirically.
-
-
Reaction Monitoring:
-
At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture.
-
Quench the enzymatic reaction in the aliquot immediately (e.g., by adding a strong acid or organic solvent, or by heat inactivation).
-
Analyze the quenched aliquot by chiral HPLC (using Protocol 1) to determine the enantiomeric excess of the remaining this compound and the formation of the product.
-
-
Reaction Work-up:
-
When the reaction has reached approximately 50% conversion (i.e., the enantiomeric excess of the remaining substrate is >99%), stop the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent like acetonitrile (B52724) or by boiling).
-
Remove the denatured protein by centrifugation or filtration.
-
Isolate the unreacted (R)-(-)-Adenallene and the product, (+)-hypoxallene, from the supernatant using an appropriate purification method such as preparative HPLC or column chromatography.
-
Visualizations
Caption: Overall workflow for the chiral resolution of this compound.
Caption: Detailed workflow for enzymatic kinetic resolution.
Caption: Logical workflow for troubleshooting poor HPLC resolution.
References
- 1. (R)-(-)- and (S)-(+)-adenallene: synthesis, absolute configuration, enantioselectivity of antiretroviral effect, and enzymic deamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. biocatalysis.uni-graz.at [biocatalysis.uni-graz.at]
Addressing the chemical instability of Adenallene in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing the chemical instability of Adenallene in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the known and potential chemical instability of this compound in solution?
A1: this compound is a nucleoside analog containing an allene (B1206475) functional group. Allenes are known to be reactive moieties and can be susceptible to degradation under various conditions. While specific stability data for this compound is limited in publicly available literature, the primary chemical instability is expected to arise from the reactivity of the allene group. Potential degradation pathways include hydration, oxidation, and cycloaddition reactions, particularly under non-neutral pH conditions, exposure to light, or in the presence of oxidizing agents. Additionally, a publication on its synthesis noted that certain reaction conditions, such as ammonolysis, can lead to racemization and decomposition.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To minimize degradation, this compound stock solutions should be stored under the following conditions:
-
Temperature: Store at -20°C or below. For long-term storage, -80°C is recommended.
-
Solvent: Use anhydrous, aprotic solvents like DMSO or DMF for initial stock solutions. For aqueous experiments, prepare fresh solutions from the stock and use them immediately.
-
Light: Protect from light by using amber vials or by wrapping the container in foil.
-
Atmosphere: For maximum stability, consider storing solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q3: My experimental results with this compound are inconsistent. Could this be due to its instability?
A3: Yes, inconsistent results are a common consequence of compound instability. If you observe variability in your assays, it is crucial to assess the stability of your this compound solution under your specific experimental conditions (e.g., buffer composition, pH, temperature, and incubation time). Degradation of this compound can lead to a lower effective concentration of the active compound, resulting in diminished or variable biological effects.
Q4: How can I detect and quantify the degradation of this compound in my samples?
A4: The most common method for detecting and quantifying the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. An ideal HPLC method should be able to separate the parent this compound peak from any potential degradation products. UV detection is typically suitable for nucleoside analogs. By analyzing samples at different time points, you can quantify the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradants.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity over a short period. | Degradation of this compound in the experimental medium. | Prepare fresh solutions of this compound for each experiment. Minimize the time the compound is in aqueous solution before use. Consider performing a time-course experiment to determine the window of stability in your specific assay medium. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | Conduct forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products. This will help in developing a robust stability-indicating HPLC method. |
| Precipitation of the compound in aqueous buffer. | Poor solubility of this compound or its degradation products. | Prepare the final dilution into aqueous buffer from a concentrated stock in an organic solvent (e.g., DMSO) just before use. Ensure the final concentration of the organic solvent is compatible with your experiment and does not exceed the recommended limit (typically <1%). |
| Discoloration of the this compound solution. | Oxidation or other degradation pathways. | Protect the solution from light and air. Prepare solutions using deoxygenated buffers and consider working under an inert atmosphere for sensitive experiments. |
Quantitative Stability Data
| Condition | Solvent/Buffer | pH | Temperature (°C) | Time (hours) | This compound Remaining (%) | Degradation Products Observed (Peak Area %) |
| Hydrolytic | 0.1 N HCl | 1 | 60 | 0 | ||
| 2 | ||||||
| 6 | ||||||
| 24 | ||||||
| Hydrolytic | Water | ~7 | 60 | 0 | ||
| 2 | ||||||
| 6 | ||||||
| 24 | ||||||
| Hydrolytic | 0.1 N NaOH | 13 | 60 | 0 | ||
| 2 | ||||||
| 6 | ||||||
| 24 | ||||||
| Oxidative | 3% H₂O₂ | ~7 | 25 | 0 | ||
| 2 | ||||||
| 6 | ||||||
| 24 | ||||||
| Photolytic | Aqueous Buffer | 7.4 | 25 | 0 | ||
| (exposed to light) | 2 | |||||
| 6 | ||||||
| 24 |
Experimental Protocols
Protocol 1: HPLC-Based Stability-Indicating Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 5) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the λmax of this compound (to be determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
-
Procedure: a. Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile). b. Generate degradation products through forced degradation studies (see Protocol 2). c. Inject the stressed samples into the HPLC system. d. Optimize the mobile phase gradient to achieve baseline separation between the parent this compound peak and all degradation product peaks.
Protocol 2: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound and identify its likely degradation products.[2][3][4][5][6]
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and incubate at 60°C. Collect samples at various time points (e.g., 0, 2, 6, 24 hours). Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and incubate at 60°C. Collect and analyze samples as in acid hydrolysis.
-
Oxidation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature. Collect and analyze samples at various time points.
-
Thermal Degradation: Store a solid sample of this compound and a solution of this compound at an elevated temperature (e.g., 60°C). Analyze at various time points.
-
Photostability: Expose a solution of this compound to a photostability chamber or a UV lamp.[7] Analyze at various time points and compare with a control sample kept in the dark.
-
Analysis: Analyze all samples using the developed stability-indicating HPLC method.
Visualizations
Caption: Proposed degradation pathways for this compound in solution.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. (R)-(-)- and (S)-(+)-adenallene: synthesis, absolute configuration, enantioselectivity of antiretroviral effect, and enzymic deamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. forced degradation study: Topics by Science.gov [science.gov]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Photoactivation of Caged Nucleosides - ChemistryViews [chemistryviews.org]
Troubleshooting ambiguous peaks in the NMR spectrum of Adenallene
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering ambiguous peaks in the NMR spectrum of Adenallene.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are the peaks in my ¹H NMR spectrum of this compound broad or poorly resolved?
A: Broad or unresolved peaks can stem from several factors:
-
Molecular Aggregation: At higher concentrations, intermolecular interactions can cause peak broadening. Try diluting your sample.[1]
-
Conformational Dynamics: this compound is a flexible molecule. Exchange between different conformations (rotamers) on the NMR timescale can lead to broadened signals.[2] Running the experiment at different temperatures may help resolve these.[1][3]
-
Poor Shimming: An inhomogeneous magnetic field can significantly degrade spectral resolution, causing peaks to be broad and asymmetrical. Re-shimming the spectrometer is a crucial first step.[4]
-
Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean.
Q2: I am observing more peaks in the spectrum than I expected for a single structure. What is the likely cause?
A: The presence of unexpected extra peaks often points to one of the following:
-
Impurities: The most common cause is residual solvents (e.g., ethyl acetate, acetone), reagents from synthesis, or degradation products.[1][5]
-
Tautomers: The adenine (B156593) moiety of this compound can exist in different tautomeric forms (e.g., N9-H, N7-H, N3-H), which are in equilibrium.[6][7] In some solvents or at certain temperatures, multiple tautomers may be present, giving rise to separate sets of peaks.
-
Rotamers: If rotation around a single bond is slow on the NMR timescale, distinct conformations (rotamers) can be observed as separate species, doubling some or all of the peaks.[1] A variable-temperature NMR experiment can help confirm this.[1]
-
Enantiomeric Mixture: If you are working with a sample that is not enantiomerically pure, you may see separate signals in the presence of a chiral solvating agent or chiral shift reagent.
Q3: My ¹³C NMR spectrum shows a peak around 200 ppm. Is this a carbonyl impurity?
A: While a peak around 200 ppm is characteristic of a carbonyl group, it is also a hallmark feature of the central sp-hybridized carbon of an allene (B1206475) (C=C =C).[8][9] This is an expected peak for this compound and not necessarily an impurity. The other two carbons of the allene typically appear between 80-100 ppm.[8]
Q4: The chemical shifts in my current spectrum don't match a previous batch. Why would this happen?
A: Variations in chemical shifts between samples can be caused by differences in:
-
Solvent: Even minor changes in the solvent can affect the chemical environment and thus the chemical shifts. Spectra from different deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) can look quite different.[10][11][12]
-
Concentration: Chemical shifts, especially for protons involved in hydrogen bonding (like -NH₂ or -OH), can be concentration-dependent.[1]
-
Temperature: NMR spectra are sensitive to temperature. A difference of even a few degrees can cause peaks to shift.[3][13][14][15]
-
pH: If your sample is dissolved in a protic solvent like D₂O or CD₃OD, the pH can influence the protonation state of the adenine ring, leading to significant chemical shift changes.
Q5: How can I definitively identify exchangeable protons, such as the amine (-NH₂) and hydroxyl (-OH) groups?
A: The simplest method is a "D₂O shake." Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. Protons on heteroatoms (-OH, -NH₂) will exchange with deuterium, causing their corresponding peaks to diminish or disappear completely from the ¹H NMR spectrum.[1]
Section 2: Troubleshooting Guides
Problem: Overlapping and Ambiguous Peaks in the ¹H NMR Spectrum
Question: My ¹H NMR spectrum has severe signal overlap, especially in the regions corresponding to the adenine and the hydroxymethyl protons, making it impossible to interpret coupling patterns. What steps should I take to resolve these signals?
Answer: A systematic approach is essential for resolving overlapping signals. The following workflow can be used to tackle this common issue. Start with simple adjustments and proceed to more advanced techniques if the problem persists.
Caption: Workflow for resolving ambiguous NMR peaks.
Detailed Steps:
-
Optimize 1D Acquisition: Before attempting other methods, ensure your basic 1D spectrum is of the highest possible quality. This includes careful shimming of the magnetic field to obtain sharp, symmetrical peaks and setting the receiver gain correctly to avoid artifacts like ADC overflow.[4][16]
-
Change the Solvent: The chemical shift of a proton is highly dependent on its solvent environment.[10] Changing from a standard solvent like chloroform-d (B32938) to an aromatic solvent like benzene-d₆ can alter the positions of peaks enough to resolve overlap.[1][11]
-
Variable-Temperature (VT) NMR: Acquiring spectra at different temperatures can resolve overlapping signals by changing molecular conformations and their populations.[3] This is also a key technique to identify dynamic processes like the interconversion of rotamers or tautomers, which can cause peak broadening or duplication.[1]
-
Utilize 2D NMR Spectroscopy: If 1D methods are insufficient, 2D NMR is the most powerful tool for resolving overlap and definitively assigning the structure.[17][18]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), allowing you to trace out spin systems even when peaks overlap.[19][20]
-
HSQC (Heteronuclear Single Quantum Coherence): Creates a 2D plot correlating each proton with the carbon it is directly attached to. This is extremely effective at resolving overlapping proton signals by spreading them out along the carbon chemical shift axis.[18][19][21]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is critical for piecing together the molecular skeleton.
-
Problem: Potential Causes of Spectral Ambiguity
Question: What are the fundamental sources of ambiguity in an NMR spectrum?
Answer: Ambiguous peaks in the NMR spectrum of this compound can be categorized into three main sources: issues with the sample itself, instrumental factors, or phenomena inherent to the molecule's structure and dynamics. Understanding these categories can help you diagnose the problem more efficiently.
Caption: Potential sources of ambiguous NMR signals.
Section 3: Data Presentation
Quantitative data for this compound can be complex due to the factors described above. The tables below provide expected chemical shift ranges for the key structural motifs of this compound. Actual values will vary based on solvent, concentration, and temperature.
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Moiety | Expected δ (ppm) | Notes |
| H-2, H-8 | Adenine Ring | 7.8 - 8.5 | Can be sensitive to solvent and protonation state. |
| -NH₂ | Adenine Amine | 5.5 - 7.5 | Broad signal, exchangeable with D₂O. Position is highly variable. |
| Allenic CH | Allene | 5.0 - 6.5 | Complex coupling patterns are possible.[9] |
| Allenic CH₂ | Allene | 4.8 - 5.8 | May show complex splitting. |
| -CH- | "Sugar" Moiety | 4.0 - 5.0 | Position adjacent to the allene and hydroxymethyl group. |
| -CH₂OH | Hydroxymethyl | 3.5 - 4.5 | Protons may be diastereotopic, appearing as separate signals. |
| -OH | Hydroxyl | 1.5 - 5.0 | Broad or sharp signal, exchangeable with D₂O. Position is highly variable. |
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Moiety | Expected δ (ppm) | Notes |
| C=C =C | Central Allene | 200 - 215 | Very characteristic downfield shift.[8][9] |
| C-2, C-4, C-6, C-8 | Adenine Ring | 140 - 160 | Quaternary carbons may be less intense. |
| C-5 | Adenine Ring | 115 - 125 | |
| C =C=C | Terminal Allene | 80 - 100 | [8] |
| -CH- | "Sugar" Moiety | 70 - 90 | |
| -CH₂OH | Hydroxymethyl | 60 - 70 |
Section 4: Experimental Protocols
Protocol 1: Variable Temperature (VT) ¹H NMR Spectroscopy
Objective: To resolve overlapping signals or to study dynamic processes (e.g., rotamer interconversion).
Methodology:
-
Sample Preparation: Prepare a sample of this compound in a suitable deuterated solvent with a high boiling point, such as DMSO-d₆ or Toluene-d₈. Ensure the concentration is optimized for good signal-to-noise without causing aggregation.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C / 298 K). Carefully shim the sample to achieve optimal resolution.
-
Temperature Variation:
-
Increase the temperature in increments (e.g., 10-20 °C). At each new temperature, allow the sample to equilibrate for 5-10 minutes.
-
Re-shim the magnetic field at each temperature, as shims can drift with temperature changes.
-
Acquire a ¹H spectrum at each temperature point.
-
-
Data Analysis: Compare the series of spectra. Look for changes in chemical shifts, the coalescence of broad peaks into sharp ones, or the sharpening of overlapping multiplets.[3][13] These changes provide information on molecular dynamics and can help resolve ambiguity.[3]
Protocol 2: Acquiring and Interpreting 2D NMR Spectra
Objective: To unambiguously assign proton and carbon signals and determine the connectivity of the molecule.
Methodology:
-
¹H COSY (Correlation Spectroscopy):
-
Acquisition: Use a standard COSY pulse sequence (e.g., cosygpqf on a Bruker spectrometer). Acquire enough scans to achieve good signal-to-noise.
-
Processing: Process the 2D data using the appropriate software.
-
Interpretation: A COSY spectrum shows a standard 1D ¹H spectrum on both the horizontal and vertical axes. The important signals are the off-diagonal "cross-peaks." A cross-peak between two protons (e.g., at δ 4.2 and δ 3.8) indicates that these two protons are scalar-coupled, meaning they are typically within 2-3 bonds of each other.[20] Trace the connectivity from cross-peak to cross-peak to map out entire spin systems.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Acquisition: Use a standard HSQC pulse sequence optimized for one-bond C-H coupling (~145 Hz).
-
Processing: Process the 2D data.
-
Interpretation: The HSQC spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak in the 2D spectrum represents a correlation between a proton and the carbon atom it is directly bonded to.[18][19] This is exceptionally useful for resolving overlapping ¹H signals, as it is unlikely that two protons with the same chemical shift are attached to carbons that also have the same chemical shift.[21]
-
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Statistical evaluation of simulated NMR data of flexible molecules - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP00330A [pubs.rsc.org]
- 3. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 4. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. ((15)N(5))-labeled adenine derivatives: synthesis and studies of tautomerism by (15)N NMR spectroscopy and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. acdlabs.com [acdlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NMR Basics [bloch.anu.edu.au]
- 17. Solving Overlapping Peaks in NMR Through Multidimensional Approaches [eureka.patsnap.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 20. 2D NMR [chem.ch.huji.ac.il]
- 21. researchgate.net [researchgate.net]
Adenallene Antiviral Assay Optimization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Adenallene antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary antiviral activity?
A1: this compound is an acyclic nucleoside analogue that has demonstrated inhibitory effects against the human immunodeficiency virus (HIV).[1] It functions by inhibiting the replication and cytopathic effects of HIV-1 and HIV-2.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound inhibits the expression of the HIV-1 gag-encoded protein and suppresses the synthesis of viral DNA.[1] This action disrupts the viral replication cycle.
Q3: Which enantiomer of this compound is more active?
A3: The (R)-enantiomer of this compound is significantly more potent in its anti-HIV-1 activity, with a reported IC50 of 5.8 µM, while the (S)-enantiomer is considerably less active (IC50 > 200 µM).[2]
Q4: How should I prepare and store this compound for in vitro assays?
A4: Due to its chemical nature as a nucleoside analogue, it is recommended to prepare stock solutions of this compound in a high-quality, sterile solvent such as dimethyl sulfoxide (B87167) (DMSO). For storage, it is advisable to aliquot the stock solution to prevent multiple freeze-thaw cycles and store at -20°C or -80°C.
Q5: What are the standard assays to determine the antiviral efficacy and cytotoxicity of this compound?
A5: The most common assays are the HIV-1 p24 antigen capture assay to measure the inhibition of viral replication and a cell viability assay, such as the MTT assay, to determine the cytotoxicity of the compound.
Experimental Protocols
Protocol 1: HIV-1 p24 Antigen Capture Assay for this compound Efficacy
This protocol outlines the steps to determine the concentration of HIV-1 p24 antigen in cell culture supernatants, a common method for quantifying viral replication.
-
Cell Seeding: Seed CD4+ T-cell lines (e.g., MT-4, CEM) in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Infection and Treatment: Add the diluted this compound to the cells, followed by the addition of a pre-titered amount of HIV-1. Include a "no virus" control and a "virus only" control.
-
Incubation: Incubate the plate for 4-7 days at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, centrifuge the plate to pellet the cells and collect the culture supernatant.
-
p24 ELISA: Quantify the amount of p24 antigen in the supernatants using a commercially available HIV-1 p24 antigen capture ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of p24 inhibition against the log of this compound concentration to determine the IC50 value.
Protocol 2: MTT Assay for this compound Cytotoxicity
This protocol is for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed a suitable cell line (the same as used in the antiviral assay) in a 96-well plate at an optimal density (e.g., 1 x 10^4 cells per well) and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the cells. Include a "cells only" control (no compound).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 4-7 days).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate (B86663) in diluted hydrochloric acid) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the "cells only" control and determine the CC50 (50% cytotoxic concentration).
Data Presentation
Table 1: Example Antiviral Activity of (R)-Adenallene against HIV-1
| This compound Conc. (µM) | p24 Antigen (pg/mL) | % Inhibition |
| 0 (Virus Control) | 1500 | 0 |
| 0.1 | 1350 | 10 |
| 1 | 975 | 35 |
| 5 | 765 | 49 |
| 10 | 450 | 70 |
| 50 | 150 | 90 |
| 100 | 75 | 95 |
Table 2: Example Cytotoxicity Profile of (R)-Adenallene
| This compound Conc. (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Cell Control) | 1.20 | 100 |
| 1 | 1.18 | 98 |
| 10 | 1.15 | 96 |
| 50 | 1.02 | 85 |
| 100 | 0.84 | 70 |
| 200 | 0.60 | 50 |
| 400 | 0.36 | 30 |
Troubleshooting Guides
HIV-1 p24 Antigen Assay
| Issue | Possible Cause | Recommended Solution |
| High Background | Insufficient washing of the plate. | Increase the number of wash steps and ensure complete aspiration of the wash buffer between each step. |
| Non-specific binding of antibodies. | Ensure the blocking buffer is fresh and incubate for the recommended time. | |
| Contamination of reagents. | Use fresh, sterile reagents and handle them in a clean environment.[3] | |
| Low Signal | Low viral replication. | Ensure the virus stock is of high titer and has been stored correctly. Optimize the multiplicity of infection (MOI). |
| Inactive detection antibody or enzyme conjugate. | Check the expiration dates of the kit components and store them as recommended. | |
| Insufficient incubation time. | Follow the incubation times specified in the kit protocol. | |
| Inconsistent Results | Pipetting errors. | Use calibrated pipettes and ensure consistent technique. Prepare master mixes for adding reagents to multiple wells. |
| Edge effects on the plate. | Avoid using the outer wells of the 96-well plate, or fill them with sterile water or media to maintain humidity. | |
| Variability in cell seeding. | Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. |
MTT Assay
| Issue | Possible Cause | Recommended Solution |
| High Background | Contamination of media or reagents. | Use sterile technique and fresh media and reagents. |
| Direct reduction of MTT by the compound. | Run a control with this compound in cell-free media to check for direct MTT reduction. | |
| Phenol (B47542) red in the media. | Use phenol red-free media for the assay. | |
| Low Signal | Insufficient number of viable cells. | Optimize the initial cell seeding density to ensure an absorbance reading within the linear range of the assay (typically 0.75-1.25 for the cell control). |
| Incomplete solubilization of formazan crystals. | Ensure the formazan crystals are fully dissolved by gentle mixing or shaking before reading the absorbance. | |
| Premature cell death due to over-incubation. | Optimize the incubation time for the specific cell line being used. | |
| Inconsistent Results | Uneven cell plating. | Ensure a uniform single-cell suspension before plating. |
| Incomplete removal of media before adding MTT and solubilization buffer. | Carefully aspirate the media without disturbing the cell monolayer. | |
| Pipetting variability. | Use precise and calibrated pipettes. |
Visualizations
Caption: Workflow for the HIV-1 p24 Antiviral Assay.
Caption: Workflow for the MTT Cytotoxicity Assay.
Caption: Simplified Mechanism of Action of this compound.
References
- 1. This compound and cytallene: acyclic-nucleoside analogues that inhibit replication and cytopathic effect of human immunodeficiency virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (R)-(-)- and (S)-(+)-adenallene: synthesis, absolute configuration, enantioselectivity of antiretroviral effect, and enzymic deamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The contemporary immunoassays for HIV diagnosis: a concise overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Cytotoxicity of Adenallene Derivatives and Related Allenic Nucleoside Analogs
Disclaimer: Direct research on "Adenallene derivatives" is limited in publicly available scientific literature. The following troubleshooting guide and frequently asked questions have been compiled based on established strategies for reducing the cytotoxicity of structurally related compounds, namely allenic nucleoside analogs and other purine (B94841) derivatives. These principles are provided to guide researchers in their experimental design and problem-solving.
Troubleshooting Guide: Common Issues in Cytotoxicity Assays
This guide addresses specific problems researchers may encounter during the in vitro evaluation of this compound derivatives and related compounds.
| Problem | Potential Cause | Recommended Solution |
| High variance in cytotoxicity results between replicate wells. | 1. Inconsistent cell seeding density. 2. Pipetting errors leading to inaccurate compound concentrations. 3. Edge effects in multi-well plates. 4. Contamination. | 1. Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. 2. Calibrate pipettes regularly. Prepare a master mix of the compound dilution to add to replicate wells. 3. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. 4. Use sterile techniques and regularly check cell cultures for any signs of contamination. |
| Observed cytotoxicity is significantly higher than expected, even at low concentrations. | 1. Compound instability in culture medium leading to toxic degradation products. 2. Off-target effects unrelated to the intended mechanism of action. 3. High sensitivity of the chosen cell line. | 1. Assess compound stability in media over the experiment's duration using methods like HPLC. 2. Perform counter-screening against a panel of unrelated targets or cell lines. 3. Test the compound on a panel of cell lines with varying sensitivities or use a non-cancerous cell line as a control. |
| No discernible dose-response relationship. | 1. Compound precipitation at higher concentrations. 2. Rapid metabolism of the compound by the cells. 3. The compound may have a non-classical, biphasic, or very steep dose-response curve. | 1. Visually inspect wells for precipitation. Determine the compound's solubility limit in the culture medium. 2. Measure the compound's half-life in the presence of the cells. 3. Expand the range of concentrations tested, using both logarithmic and linear dilutions. |
| Discrepancy between cytotoxicity data and functional assay results. | 1. The cytotoxic effect may be delayed and not apparent within the timeframe of the functional assay. 2. The compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells). | 1. Extend the incubation time for the cytotoxicity assay. 2. Use assays that differentiate between cytotoxicity and cytostasis, such as a colony formation assay or cell cycle analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms contributing to the cytotoxicity of nucleoside analogs like this compound derivatives?
The cytotoxicity of nucleoside analogs, a class to which this compound derivatives belong, is often multifaceted. Key mechanisms include:
-
Mitochondrial Toxicity: Incorporation of the analog into mitochondrial DNA (mtDNA) by mitochondrial DNA polymerase (Pol γ) can lead to chain termination and mtDNA depletion. This impairs oxidative phosphorylation, leading to a decline in cellular energy, increased oxidative stress, and can trigger apoptosis.[1]
-
DNA Damage and Replication Stress: As mimics of natural nucleosides, these analogs can be incorporated into nuclear DNA, leading to chain termination, DNA strand breaks, and stalling of replication forks. This activates DNA damage response pathways, which can result in cell cycle arrest and apoptosis.
-
Inhibition of Key Cellular Enzymes: Nucleoside analogs can inhibit enzymes crucial for DNA and RNA synthesis, such as DNA and RNA polymerases and ribonucleotide reductase.
-
Off-Target Effects: Some analogs may bind to other cellular targets, such as adenosine (B11128) receptors, which can trigger unintended signaling pathways leading to toxicity.[2]
Q2: How can we rationally modify the structure of an this compound derivative to reduce its cytotoxicity while maintaining its therapeutic activity?
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic index of these compounds.[3][4][5] Here are some common medicinal chemistry strategies:
-
Modifications at the Sugar Moiety: Alterations at the 2', 3', and 4' positions of the ribose or deoxyribose mimic can significantly impact cytotoxicity. For instance, methylation at the C2' position or azido (B1232118) modification at the C4' position has been shown to yield low cytotoxicity in some nucleoside derivatives while retaining antiviral activity.[3]
-
Changes to the Purine Base: Modifications to the adenine (B156593) core can influence target specificity and metabolic stability. However, some structural changes to the heterobase can also lead to a significant increase in cytotoxicity.[3]
-
Prodrug Strategies: Converting the parent compound into a prodrug can improve its pharmacokinetic profile and target selectivity. For example, creating a monophosphate prodrug can bypass the need for initial phosphorylation by cellular kinases, a step that can be a bottleneck or lead to off-target effects.[6]
-
Stereochemistry: The stereochemistry of the molecule, such as using α-anomers instead of the natural β-anomers, can sometimes result in compounds that are less toxic to host cells but retain activity against the target.[7]
Q3: What formulation strategies can be employed to minimize the systemic toxicity of potent this compound derivatives?
Advanced formulation and drug delivery systems can help mitigate systemic toxicity by ensuring the drug preferentially reaches the target tissue.[8]
-
Targeted Drug Delivery: Conjugating the this compound derivative to a targeting moiety, such as a monoclonal antibody or a small molecule ligand that binds to a receptor overexpressed on cancer cells, can concentrate the drug at the site of action and spare healthy tissues.
-
Nanoparticle Encapsulation: Encapsulating the drug in nanoparticles, such as liposomes or polymeric nanoparticles, can alter its biodistribution, reduce clearance, and provide controlled release, thereby lowering peak systemic concentrations and associated toxicities.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a standard method for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include untreated and vehicle-treated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
-
Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Visualizations
Caption: A logical workflow for the assessment and mitigation of cytotoxicity in this compound derivatives.
Caption: A simplified signaling pathway illustrating potential mechanisms of cytotoxicity for this compound derivatives.
References
- 1. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Structure-activity relationships of nucleoside analogues for inhibition of tick-borne encephalitis virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aaai.org [aaai.org]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of nucleoside cytotoxicity through nucleotide prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Adenallene Aqueous Solubility Improvement: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of Adenallene. The information is designed to assist researchers in developing suitable formulations for preclinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
Q2: What are the primary reasons for this compound's presumed low aqueous solubility?
Based on its structure, several factors likely contribute to this compound's poor aqueous solubility:
-
Crystalline Structure: The high melting point indicates a stable crystalline form, which requires significant energy to break down before the molecule can dissolve.
-
Hydrophobic Moiety: The allene (B1206475) (a chain of two adjacent double bonds) and the purine (B94841) ring system have hydrophobic characteristics that limit interaction with water molecules.
-
Limited Ionization: this compound has a predicted pKa of 14.25, indicating it is a very weak acid.[2][3][5] This means that altering the pH of an aqueous solution is unlikely to significantly increase its solubility through ionization.
Q3: What are the most promising strategies to improve the aqueous solubility of this compound?
Several established techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. The most common and often effective methods include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can prevent crystallization and enhance its dissolution rate.
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds.
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic part of the this compound molecule within the cavity of a cyclodextrin (B1172386) can significantly improve its aqueous solubility.
The choice of method will depend on the desired formulation, the required fold-increase in solubility, and the intended route of administration.
Troubleshooting Guides
Issue 1: this compound precipitates out of my aqueous buffer during my in vitro assay.
This is a common problem for poorly soluble compounds. Here are some troubleshooting steps:
-
Determine the Kinetic vs. Thermodynamic Solubility: Your compound might be dissolving initially but then crashing out as it reaches its thermodynamic equilibrium. Understanding the solubility limits is crucial.
-
Employ a Co-solvent System: For in vitro assays, the use of a co-solvent like Dimethyl Sulfoxide (DMSO) is common. However, the final concentration of the co-solvent should be kept low (typically <1%) to avoid artifacts in biological assays.
-
Consider a Surfactant: Low concentrations of non-ionic surfactants can help to maintain the solubility of hydrophobic compounds in aqueous media.
Issue 2: I need to prepare a stock solution of this compound at a higher concentration than is achievable in water.
For stock solutions, using a pure organic solvent or a high-concentration co-solvent system is standard practice.
-
Recommended Solvents: Based on general knowledge of similar compounds, solvents like DMSO, Dimethylformamide (DMF), or ethanol (B145695) are good starting points for creating a concentrated stock solution.
-
Serial Dilution: Once a high-concentration stock is prepared, it can be serially diluted into the final aqueous assay buffer. Be mindful of the final solvent concentration.
Experimental Protocols & Data
Solubility Enhancement Strategies: A Comparative Overview
The following table summarizes the potential effectiveness of various solubility enhancement techniques for this compound. The fold increase in solubility is a general estimate and will need to be determined experimentally.
| Technique | Principle | Potential Fold Increase in Solubility | Advantages | Disadvantages |
| Solid Dispersion | Molecular dispersion of the drug in a hydrophilic carrier. | 10 to 100-fold | Significant increase in dissolution rate and bioavailability. | Can be physically unstable over time (recrystallization). |
| Co-solvency | Addition of a water-miscible organic solvent to increase solubility. | 2 to 50-fold | Simple to prepare for liquid formulations. | Potential for toxicity of the co-solvent; drug may precipitate upon dilution. |
| Cyclodextrin Complexation | Encapsulation of the drug within a cyclodextrin molecule. | 5 to 200-fold | Can significantly increase solubility and stability. | Can be expensive; the large size of the complex may limit some formulations. |
| pH Adjustment | Ionizing the drug to increase its solubility. | Not likely effective | Simple to implement. | Ineffective for compounds with a high pKa like this compound. |
| Particle Size Reduction | Increasing the surface area by reducing particle size (micronization/nanonization). | 2 to 10-fold | Improves dissolution rate. | Does not increase equilibrium solubility; can lead to particle aggregation. |
Detailed Methodologies
Preparation of this compound Solid Dispersion by Solvent Evaporation
This method involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent to leave a solid dispersion.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Organic solvent (e.g., methanol, ethanol, dichloromethane)
Protocol:
-
Accurately weigh this compound and the chosen hydrophilic polymer in a desired ratio (e.g., 1:1, 1:5, 1:10 drug-to-polymer ratio by weight).
-
Dissolve both components in a minimal amount of a common organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
Continue evaporation until a thin, dry film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator.
Solubility Determination using a Co-solvent System
This protocol describes how to determine the solubility of this compound in various co-solvent/water mixtures.
Materials:
-
This compound
-
Co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400)
-
Distilled water
-
Vials with screw caps
-
Shaker or rotator
Protocol:
-
Prepare a series of co-solvent/water mixtures in different volume ratios (e.g., 10:90, 20:80, 50:50, 80:20 co-solvent:water).
-
Add an excess amount of this compound to vials containing a fixed volume of each co-solvent mixture.
-
Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After shaking, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered solution with a suitable solvent and determine the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
The determined concentration represents the equilibrium solubility in that specific co-solvent mixture.
Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
The kneading method is a simple and effective way to prepare inclusion complexes.
Materials:
-
This compound
-
Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)
-
Water-ethanol solution (e.g., 1:1 v/v)
-
Mortar and pestle
Protocol:
-
Accurately weigh this compound and the chosen cyclodextrin in a 1:1 molar ratio and place them in a mortar.
-
Slowly add a small amount of the water-ethanol solution to the powder mixture while continuously triturating with the pestle.
-
Continue kneading for 30-60 minutes to form a thick, homogeneous paste.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder and store it in a desiccator.
Visualizations
Caption: Workflow for improving the aqueous solubility of this compound.
Caption: Relationship between this compound's properties and solubility enhancement strategies.
References
Identifying and minimizing byproducts in Adenallene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during Adenallene synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts observed during the synthesis of this compound?
A1: The formation of byproducts in this compound synthesis is highly dependent on the chosen synthetic route. One commonly identified byproduct, particularly in the enzymatic resolution of racemic this compound, is (+)-hypoxallene .[1] Other potential byproducts can arise from side reactions inherent to the synthetic methods employed. For instance, in syntheses involving the Mitsunobu reaction, byproducts such as triphenylphosphine (B44618) oxide and dicarboxylate hydrazine (B178648) derivatives are common.[2][3] If a route involving substitution on a propargylic alcohol is used, undesired regioisomers from competing SN2 and SN2' reactions can occur.[4][5]
Q2: How can I identify the presence of these byproducts in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is essential for the identification of byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating this compound from its byproducts. A chiral column, such as a Chiralcel CA-1, is particularly useful for separating enantiomers and diastereomers, as well as monitoring the progress of enzymatic resolutions.[1] Various HPLC methods developed for the separation of adenine (B156593) and its nucleoside analogues can be adapted for this compound.[1][6][7][8][9]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can help determine the molecular weights of the impurities, aiding in their identification.
Troubleshooting Guides
Issue 1: Presence of an Unexpected Peak in HPLC Corresponding to (+)-Hypoxallene
-
Question: My HPLC analysis shows a significant peak that I suspect is (+)-hypoxallene. How can I confirm its identity and minimize its formation?
-
Answer:
-
Identification:
-
LC-MS Analysis: Determine the molecular weight of the impurity. Hypoxallene has a different molecular weight than this compound due to the deamination of the adenine base.
-
NMR Spectroscopy: Isolate the byproduct using preparative HPLC and acquire 1H and 13C NMR spectra. The absence of the amine protons and characteristic shifts in the purine (B94841) ring will confirm the structure of hypoxallene.
-
-
Minimization Strategies:
-
Enzymatic Deamination Control: If you are performing an enzymatic resolution using adenosine (B11128) deaminase, carefully monitor the reaction time.[1] Over-exposure to the enzyme can lead to the deamination of the desired this compound enantiomer as well.
-
pH and Temperature Control: Ensure the reaction is carried out at the optimal pH and temperature for the enzyme to maintain its selectivity.
-
Purification: If hypoxallene has already formed, it can be separated from this compound using column chromatography or preparative HPLC.
-
-
Issue 2: Difficulty in Removing Mitsunobu Reaction Byproducts
-
Question: I am using a Mitsunobu reaction to introduce the adenine moiety, and my product is contaminated with triphenylphosphine oxide and hydrazine derivatives. How can I improve the purification?
-
Answer:
-
Minimization and Removal Strategies:
-
Modified Reagents: Consider using polymer-bound triphenylphosphine or fluorous phosphines. These reagents and their corresponding oxides can be more easily removed by filtration.
-
Alternative Workup: Certain phosphine (B1218219) oxides can be removed by washing the reaction mixture with an acidic solution if a phosphine with basic groups is used.
-
Chromatography: Careful column chromatography is often necessary. A thorough optimization of the solvent system can improve the separation of this compound from these relatively non-polar byproducts.
-
Crystallization: If your this compound product is a solid, crystallization can be an effective method for purification.
-
-
Issue 3: Formation of Regioisomeric Byproducts in Propargylic Substitution Reactions
-
Question: I am synthesizing this compound via a substitution reaction on a propargylic alcohol derivative and observe the formation of an isomeric byproduct. What is the likely cause and how can I improve the regioselectivity?
-
Answer:
-
Understanding the Problem: The formation of regioisomers likely arises from a competition between SN2 and SN2' reaction pathways.[4][5]
-
Strategies for Improving Regioselectivity:
-
Choice of Leaving Group: The nature of the leaving group on the propargylic substrate can influence the regioselectivity. Experiment with different leaving groups (e.g., tosylate, mesylate, halide).
-
Solvent Effects: The polarity of the solvent can affect the reaction pathway. A systematic screen of different solvents is recommended.
-
Steric Hindrance: Modifying the steric bulk of the nucleophile or the substrate can favor one pathway over the other.
-
Catalyst System: For metal-catalyzed reactions, the choice of ligand and metal center is crucial in controlling the regioselectivity.
-
-
Data Presentation
Table 1: HPLC Methods for Analysis of Adenine and Related Compounds
| Parameter | Method 1[1] | Method 2[6] | Method 3[8] |
| Column | Chiralcel CA-1 | Coresep 100 core-shell mixed-mode | Hypersil ODS (C18) |
| Mobile Phase | Not specified | Acetonitrile/Methanol with formic acid and ammonium (B1175870) formate | Ion-pair reversed-phase with gradient elution |
| Detection | HPLC | UV, ELSD, LC/MS | UV or Fluorescence |
| Application | Separation of this compound enantiomers and hypoxallene | Fast separation of nucleobases | Quantification of adenine nucleotides |
Experimental Protocols
Protocol 1: General HPLC Method for this compound Purity Check
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition.
Protocol 2: 1H NMR Sample Preparation for Byproduct Identification
-
Isolate the impurity of interest using preparative HPLC or column chromatography.
-
Dry the isolated fraction under vacuum to remove all solvents.
-
Dissolve approximately 1-5 mg of the purified byproduct in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O).
-
Transfer the solution to a clean NMR tube.
-
Acquire a 1H NMR spectrum. For enhanced structural elucidation, consider performing 2D NMR experiments such as COSY and HSQC.
Visualizations
References
- 1. HPLC Separation of Adenosine and Adenine Using the Hydrogen Bonding Method | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allene synthesis by nucleophilic 1,3-substitution [organic-chemistry.org]
- 6. helixchrom.com [helixchrom.com]
- 7. Nucleoside Analogs: A Review of Its Source and Separation Processes [mdpi.com]
- 8. Advancements in Adenine Nucleotides Extraction and Quantification from a Single Drop of Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
Refining the purification protocol for Adenallene to remove impurities
Welcome to the technical support center for the purification of Adenallene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for obtaining high-purity this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound.
Q1: My final this compound product shows low purity after synthesis. What are the likely impurities?
A1: Impurities in this compound synthesis can arise from unreacted starting materials, reagents, or side products. Based on common synthetic routes for acyclic nucleoside analogs, potential impurities include:
-
Unreacted Starting Materials: Such as adenine (B156593) and the protected or unprotected acyclic side-chain precursor.
-
Reagents: Coupling agents, protecting group reagents (e.g., silylating agents), and deprotection reagents (e.g., fluoride (B91410) sources).
-
Side Products: These can include isomers of this compound, diastereomers if chiral centers are present, and products from side reactions like the formation of hypoxallene derivatives or chlorinated purines.[1]
Q2: I am observing broad or tailing peaks during HPLC purification of this compound. What could be the cause and how can I fix it?
A2: Peak broadening or tailing in HPLC can be caused by several factors. Here is a systematic approach to troubleshooting this issue:
| Possible Cause | Recommended Solution |
| Column Overload | Reduce the amount of sample injected onto the column. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure this compound is in a single ionic state. For amine-containing compounds like this compound, a slightly acidic or basic mobile phase can improve peak shape. |
| Secondary Interactions with Silica (B1680970) | Use a high-purity silica column or add a competing base like triethylamine (B128534) (0.1-0.5%) to the mobile phase to block active silanol (B1196071) groups. |
| Contaminated Column or Guard Column | Flush the column with a strong solvent (e.g., isopropanol (B130326) or acetonitrile/water mixture). If the problem persists, replace the guard column or the analytical column. |
| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase or a weaker solvent if possible. High concentrations of strong solvents in the sample can cause peak distortion. |
For a logical workflow to address HPLC peak shape issues, refer to the diagram below.
Caption: Troubleshooting workflow for HPLC peak shape issues.
Q3: My attempt to crystallize this compound resulted in an oil or no precipitation at all. What should I do?
A3: Crystallization is highly dependent on solvent selection and saturation levels. If you are facing issues, consider the following:
| Problem | Suggested Action |
| Oiling Out | This occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. Try using a lower boiling point solvent or a solvent pair. Start with a more dilute solution and allow for slower cooling. |
| No Crystallization | The compound may be too soluble in the chosen solvent. Try a solvent in which this compound has lower solubility. Alternatively, use an anti-solvent addition method: dissolve this compound in a good solvent and slowly add a miscible solvent in which it is insoluble. Seeding with a previously obtained crystal can also induce crystallization. |
| Impurity Interference | High levels of impurities can inhibit crystal formation. It is advisable to perform a preliminary purification step, such as column chromatography, before attempting crystallization. |
Q4: During liquid-liquid extraction, my product is partitioning into the aqueous layer. How can I improve recovery in the organic phase?
A4: this compound is a polar molecule, which can lead to its partitioning into the aqueous phase during extraction. To improve recovery in the organic layer:
-
Salt out: Saturate the aqueous layer with a salt like sodium chloride. This decreases the polarity of the aqueous phase and can drive polar organic compounds into the organic layer.
-
Use a more polar extraction solvent: Solvents like ethyl acetate (B1210297) or a mixture of chloroform (B151607) and isopropanol (3:1) can be more effective at extracting polar compounds than less polar solvents like diethyl ether or hexanes.[2]
-
Adjust pH: If your compound has acidic or basic functionalities, adjusting the pH of the aqueous layer can suppress its ionization and increase its solubility in the organic phase. For the adenine moiety, basifying the aqueous solution may improve extraction into an organic solvent.
-
Perform multiple extractions: It is more efficient to perform several extractions with smaller volumes of organic solvent than one extraction with a large volume.
Experimental Protocols
This section provides detailed methodologies for the purification of this compound.
High-Performance Liquid Chromatography (HPLC) Purification
HPLC is a powerful technique for purifying this compound to a high degree.
Instrumentation and Columns:
-
A preparative HPLC system with a UV detector is recommended.
-
Column: A reversed-phase C18 column is a good starting point. For better peak shape with polar compounds, a polar-endcapped C18 column can be used.
-
Detection Wavelength: Adenine-containing compounds typically have a strong UV absorbance around 260 nm.
Mobile Phase Selection: A gradient elution is often most effective for separating the target compound from a mixture of impurities with varying polarities.
| Mobile Phase A | Mobile Phase B | Gradient Example |
| 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | 5% B to 95% B over 30 minutes |
Protocol:
-
Sample Preparation: Dissolve the crude this compound in the initial mobile phase composition (e.g., 95% A, 5% B). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions as peaks elute, monitoring the chromatogram at 260 nm.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
The general workflow for HPLC purification is illustrated in the diagram below.
Caption: General workflow for HPLC purification of this compound.
Crystallization Protocol
Crystallization is an effective method for obtaining highly pure, crystalline this compound.
Solvent Screening: The choice of solvent is critical for successful crystallization. This compound is a polar molecule, so polar solvents should be considered.
| Solvent/Solvent System | Rationale |
| Methanol or Ethanol (B145695) | Good starting points for polar compounds. This compound should be soluble in hot alcohol and less soluble when cold. |
| Water | Can be effective for polar compounds, but its high boiling point may make it difficult to remove from the final product.[3] |
| Ethanol/Water Mixture | A solvent pair can be used to fine-tune the solubility. Dissolve this compound in the minimum amount of hot ethanol and add water dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly. |
| Acetone (B3395972)/Hexane (B92381) Mixture | For an anti-solvent approach, dissolve this compound in acetone and slowly add hexane until persistent cloudiness is observed. |
Protocol:
-
Dissolution: In an Erlenmeyer flask, dissolve the impure this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated. After reaching room temperature, the flask can be placed in a refrigerator or ice bath to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Liquid-Liquid Extraction Protocol
This protocol is useful for a preliminary cleanup of the reaction mixture to remove highly polar or non-polar impurities.
Solvent Selection:
-
Aqueous Phase: Typically water or a buffered aqueous solution.
-
Organic Phase: Ethyl acetate is a good choice for extracting moderately polar compounds. For more polar compounds, a mixture of chloroform and isopropanol can be used.
Protocol:
-
Reaction Quench: Quench the reaction mixture as appropriate (e.g., by adding water or a saturated aqueous solution of ammonium (B1175870) chloride).
-
Phase Separation: Transfer the mixture to a separatory funnel. Add the chosen organic solvent.
-
Extraction: Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate.
-
Layer Separation: Drain the lower layer. The location of your product (aqueous or organic layer) will depend on the relative densities of the solvents and the partitioning of this compound. It is advisable to test both layers by a method like thin-layer chromatography (TLC) to determine where the product is.
-
Repeat Extraction: Extract the aqueous layer two more times with fresh portions of the organic solvent.
-
Combine and Dry: Combine the organic layers containing the product and dry them over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.
The logical relationship for choosing a purification strategy is outlined below.
Caption: Decision tree for selecting a suitable purification strategy.
References
- 1. (R)-(-)- and (S)-(+)-adenallene: synthesis, absolute configuration, enantioselectivity of antiretroviral effect, and enzymic deamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
Challenges in elucidating the precise reaction mechanism of Adenallene
Technical Support Center: Adenallene Reaction Mechanism Elucidation
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound, a novel adenosine-allene conjugate. Given its high reactivity, elucidating the precise reaction mechanism of this compound presents unique challenges. This guide provides troubleshooting protocols, frequently asked questions (FAQs), and detailed experimental designs to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and why is its reaction mechanism difficult to study?
A1: this compound is a highly reactive electrophilic probe molecule, structurally defined as an adenosine (B11128) derivative containing an allene (B1206475) functional group. The difficulty in studying its mechanism stems from several factors:
-
High Reactivity: The allenic moiety is highly susceptible to nucleophilic attack, leading to rapid reactions that are difficult to monitor.
-
Short Half-Life: this compound is unstable in many experimental systems, particularly in aqueous buffers, leading to rapid degradation.[1][2]
-
Multiple Reaction Pathways: It can undergo various reactions simultaneously, including nucleophilic addition, cycloaddition, and rearrangements, resulting in a complex mixture of products.[3][4]
-
Transient Intermediates: Reaction intermediates are often short-lived and exist in low concentrations, making them difficult to detect and characterize.[1][][6][7]
Experimental Issues
Q2: My reaction with this compound yields multiple products, and the product distribution is inconsistent between experiments. What is causing this?
A2: This is a common issue stemming from the high and diverse reactivity of the allene group.
-
Competing Reaction Pathways: this compound can react with various nucleophiles (including solvent molecules like water) and may also undergo self-reaction or dimerization.[8] The balance between these pathways can be highly sensitive to minor changes in reaction conditions.
-
Sensitivity to Reaction Conditions: Factors such as temperature, pH, solvent polarity, and reactant concentration can significantly influence the reaction outcome. Even small variations can shift the selectivity towards different products.
-
Oxygen Sensitivity: Radical-mediated side reactions can be initiated by atmospheric oxygen, leading to product variability.
Q3: I am observing a low yield of the desired this compound-biomolecule adduct. How can I improve it?
A3: Low yield is often due to competing reactions or degradation of this compound.
-
Optimize Reactant Concentrations: Increase the concentration of your target biomolecule relative to this compound to favor the desired reaction.
-
Control pH: The nucleophilicity of your target (e.g., a cysteine thiol or a lysine (B10760008) amine) is pH-dependent. Run small-scale experiments across a pH range to find the optimal condition for adduct formation.
-
Use Anhydrous/Aprotic Solvents: If your biomolecule is stable in non-aqueous conditions, using a solvent like anhydrous DMSO or DMF can minimize hydrolysis of this compound.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 4°C or -20°C) can decrease the rate of competing side reactions and improve selectivity.
Q4: How can I confirm the formation of a covalent adduct between this compound and my protein of interest?
A4: A multi-pronged approach is recommended.
-
Mass Spectrometry (MS): Use high-resolution LC-MS/MS to detect the mass shift in the intact protein corresponding to the addition of one or more this compound molecules. Digestion of the protein followed by MS/MS analysis can identify the specific amino acid residue(s) modified.
-
Western Blotting: If you have an antibody that recognizes an epitope masked by this compound binding, a decrease in signal can indicate adduct formation.
-
Activity Assays: If this compound targets the active site of an enzyme, a decrease in enzymatic activity can serve as an indirect measure of covalent modification.
Computational Modeling
Q5: My DFT calculations for the reaction pathway do not align with my experimental kinetic data. What are the potential sources of this discrepancy?
A5: Discrepancies between computational models and experimental results are common when studying complex reactions.[3][9]
-
Implicit Solvent Models: Standard implicit solvent models may not adequately capture specific solvent-solute interactions (e.g., hydrogen bonding) that can significantly affect activation barriers. Consider using explicit solvent molecules in your model.
-
Conformational Complexity: this compound and its reaction partners are flexible molecules. Ensure you have thoroughly explored the conformational space to locate the true transition state, which may not arise from the lowest energy conformation of the reactants.[4]
-
Inadequate Level of Theory: The chosen functional or basis set may not be sufficient to accurately describe the electronic structure of the transition state. Consider benchmarking against higher-level methods like CCSD(T) for a simplified model system.[8]
-
Multiple Competing Pathways: The experimental kinetics may reflect a combination of multiple reaction pathways, whereas your calculation might only be modeling one.[10] It's crucial to compute the barriers for all plausible pathways to understand the overall rate.
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent Product Ratios in this compound Reactions
This guide addresses batch-to-batch variability in product formation.
| Symptom | Possible Cause | Troubleshooting Step |
| Product ratio varies significantly between seemingly identical runs. | 1. Atmospheric Moisture/Oxygen: Small variations in exposure to air. 2. Temperature Fluctuations: Inconsistent temperature control. 3. Reagent Purity: Degradation of this compound stock solution. | 1. Inert Atmosphere: Run reactions under an inert atmosphere (Nitrogen or Argon). Use freshly degassed solvents. 2. Precise Temperature Control: Use a temperature-controlled reaction block or water bath. 3. Fresh Reagents: Prepare this compound stock solutions fresh before each experiment. Store under inert gas at low temperature. |
| High proportion of hydrolysis byproduct observed by LC-MS. | 1. Presence of Water: Reaction buffer or solvent contains too much water. 2. Reaction pH: pH is too high or too low, catalyzing hydrolysis. | 1. Dry Solvents: If applicable, use anhydrous solvents. 2. pH Optimization: Screen a range of pH values to find a condition that maximizes the rate of the desired reaction relative to hydrolysis. |
| Formation of high molecular weight species (dimers/polymers). | 1. High Concentration: this compound concentration is too high, favoring self-reaction. 2. Absence of Nucleophile: Slow addition of the target nucleophile. | 1. Lower Concentration: Reduce the initial concentration of this compound. 2. Addition Order: Add this compound slowly to a solution already containing the target nucleophile. |
Guide 2: Troubleshooting Low-Yield of Trapped Reactive Intermediates
This guide focuses on experiments designed to trap and detect transient intermediates.
| Symptom | Possible Cause | Troubleshooting Step |
| No trapped intermediate is detected by MS or NMR. | 1. Intermediate is too short-lived: The trapping agent cannot compete with the subsequent reaction step.[1][] 2. Trapping agent is not reactive enough. | 1. Increase Trapping Agent Concentration: Use a large excess of the trapping agent. 2. Lower Temperature: Conduct the reaction at very low temperatures (e.g., -78°C) to slow down the reaction and increase the intermediate's lifetime. 3. Choose a More Reactive Trap: Select a trapping agent known to react extremely rapidly with the suspected intermediate type (e.g., use a more potent nucleophile for a suspected carbocation intermediate).[11] |
| The trapping agent itself reacts with this compound. | 1. Non-selective Trapping Agent: The agent reacts directly with the starting material. | 1. Run Control Experiments: Always run a control reaction with this compound and the trapping agent in the absence of the other reactants to identify any direct reaction products. 2. Select a More Specific Trap: Choose an agent that is highly selective for the intermediate over the starting material. |
Experimental Protocols
Protocol 1: Kinetic Analysis of this compound Reactivity by Stopped-Flow UV-Vis Spectroscopy
This protocol allows for the measurement of rapid reaction rates between this compound and a nucleophile.
Objective: To determine the second-order rate constant for the reaction of this compound with a target nucleophile (e.g., glutathione).
Methodology:
-
Reagent Preparation:
-
Prepare a 2 mM stock solution of this compound in anhydrous acetonitrile (B52724).
-
Prepare a series of glutathione (B108866) solutions (e.g., 10, 20, 30, 40, 50 mM) in a degassed reaction buffer (e.g., 100 mM sodium phosphate, pH 7.4).
-
-
Instrument Setup:
-
Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25°C).
-
Set the spectrophotometer to monitor a wavelength where a change in absorbance is expected upon reaction (determined from preliminary scans). If no clear change is observed, a competition assay may be required.
-
-
Data Acquisition:
-
Load one syringe with the this compound solution and the other with a glutathione solution.
-
Initiate rapid mixing and record the change in absorbance over time (typically for 1-10 seconds).
-
Repeat the measurement at least 3-5 times for each glutathione concentration.
-
-
Data Analysis:
-
Fit the absorbance vs. time data to a single exponential decay function to obtain the observed rate constant (k_obs) for each glutathione concentration.
-
Plot k_obs versus the concentration of glutathione.
-
The slope of this line represents the second-order rate constant (k_2) for the reaction.
-
| Parameter | Typical Value | Purpose |
| This compound Final Conc. | 50-100 µM | To ensure pseudo-first-order conditions. |
| Nucleophile Final Conc. | 5-25 mM | To ensure pseudo-first-order conditions and obtain a range for plotting. |
| Temperature | 25°C | To maintain consistent reaction conditions. |
| Acquisition Time | 1-10 s | To capture the full kinetic trace of the rapid reaction. |
Protocol 2: Identification of this compound Adducts by LC-MS/MS
This protocol details the identification of the specific site of modification on a target protein.
Objective: To identify the amino acid residue(s) of a target protein that are covalently modified by this compound.
Methodology:
-
Reaction:
-
Incubate the target protein (e.g., 10 µM) with a 5-fold molar excess of this compound in a suitable buffer for 1 hour at room temperature.
-
Run a control reaction without this compound.
-
-
Sample Preparation:
-
Quench the reaction by adding an excess of a scavenger nucleophile (e.g., DTT).
-
Denature the protein by adding urea (B33335) to a final concentration of 8 M.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Dilute the sample to reduce the urea concentration and digest the protein overnight with trypsin.
-
-
LC-MS/MS Analysis:
-
Inject the digested peptide mixture onto a C18 reverse-phase HPLC column coupled to a high-resolution mass spectrometer (e.g., an Orbitrap).
-
Separate the peptides using a gradient of acetonitrile in water with 0.1% formic acid.
-
Operate the mass spectrometer in a data-dependent acquisition mode, acquiring MS1 scans followed by MS2 scans of the most abundant precursor ions.
-
-
Data Analysis:
-
Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against the sequence of the target protein.
-
Include a variable modification corresponding to the mass of this compound (+ mass of this compound) on all potential nucleophilic residues (Cys, Lys, His, etc.).
-
Manually validate the MS/MS spectra of any identified modified peptides to confirm the site of modification.
-
Visualizations
References
- 1. 5.6. Reactive intermediates | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. Troubleshooting unstable molecules in chemical space - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Allenes and computational chemistry: from bonding situations to reaction mechanisms. | Semantic Scholar [semanticscholar.org]
- 4. comporgchem.com [comporgchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Introduction to Reactive Intermediates in Organic Chemistry | Organic Chemistry Tutorial [curlyarrows.com]
- 8. A computational model for the dimerization of allene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allenes and computational chemistry: from bonding situations to reaction mechanisms - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Computational investigation of palladium-catalyzed allene–allene cross-coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Determination of Mechanism Chemi [employees.csbsju.edu]
Technical Support Center: Optimizing Adenallene's Structure with Computational Chemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using computational chemistry to optimize the geometric structure of Adenallene. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its structure important?
A1: this compound is a nucleoside analogue that has demonstrated anti-HIV activity.[1] Its three-dimensional structure is crucial for its biological function, as it determines how it interacts with viral enzymes like reverse transcriptase. A precise understanding of its stable conformations is key for designing more potent antiviral agents.
Q2: Which computational methods are recommended for optimizing this compound's structure?
A2: Density Functional Theory (DFT) is a widely used and recommended method due to its favorable balance of accuracy and computational cost for organic molecules.[2][3] The choice of functional and basis set is critical for obtaining reliable results.
Q3: How do I choose the right DFT functional and basis set for this compound?
A3: For organic molecules like this compound, hybrid functionals such as B3LYP or PBE0 are often a good starting point. It is also advisable to include a dispersion correction (e.g., D3BJ) to accurately model non-covalent interactions, which are important in a molecule with flexible groups.[4] For the basis set, a Pople-style basis set like 6-31G(d,p) is a reasonable starting point for initial optimizations, while a larger basis set such as 6-311+G(d,p) or a correlation-consistent basis set like cc-pVTZ can be used for more accurate final calculations.[5]
Q4: My geometry optimization is not converging. What are the common reasons?
A4: Failure to converge in a geometry optimization can be due to several factors, including a poor initial structure, a flat potential energy surface, or the use of an inappropriate level of theory. It's also possible that the chosen optimization algorithm is not well-suited for the molecule's specific characteristics.[6][7]
Q5: What are imaginary frequencies and what should I do if I find them in my results?
A5: An imaginary frequency in a vibrational analysis indicates that the optimized structure is not a true energy minimum but rather a saddle point (a transition state).[8][9] This means the structure is unstable along the vibrational mode corresponding to the imaginary frequency. To resolve this, you should visualize the vibrational mode and manually displace the atoms along this mode to create a new starting structure, then re-run the optimization.[8][10]
Troubleshooting Guides
This section provides step-by-step solutions to common problems encountered during the geometry optimization of this compound.
Issue 1: Geometry Optimization Fails to Converge
Symptoms:
-
The calculation terminates with an error message related to convergence.
-
The energy and forces oscillate and do not reach the convergence criteria after a large number of steps.[6]
Possible Causes and Solutions:
| Cause | Solution |
| Poor Initial Geometry | Ensure your starting structure is chemically reasonable. You can pre-optimize the structure using a faster, lower-level method like molecular mechanics (e.g., MMFF) or a semi-empirical method before proceeding with DFT.[11][12] |
| Flat Potential Energy Surface | For flexible molecules like this compound, with rotatable bonds in the hydroxymethyl group and around the glycosidic bond, the potential energy surface can be very flat. Try tightening the optimization convergence criteria or using a different optimization algorithm (e.g., from the default to a quasi-Newton method with a different Hessian update scheme).[4][6] |
| Inappropriate Level of Theory | The chosen functional or basis set may not be suitable. If using a small basis set, try a larger one. If convergence is still an issue, consider a different functional.[13] |
| SCF Convergence Issues | The Self-Consistent Field (SCF) procedure within the optimization may be failing. Try using SCF convergence acceleration techniques available in your software, such as SCF=QC or SCF=XQC in Gaussian. |
Issue 2: Imaginary Frequencies in the Final Structure
Symptoms:
-
The geometry optimization converges successfully, but a subsequent frequency calculation shows one or more negative (imaginary) frequencies.
Possible Causes and Solutions:
| Cause | Solution |
| Saddle Point Found | The optimization has converged to a transition state rather than a true minimum.[8][9] Visualize the vibrational mode associated with the imaginary frequency. The atoms' movement will indicate the direction of the instability. Manually perturb the geometry along this mode and use the new structure as the starting point for another optimization.[10] |
| Numerical Noise | Very small imaginary frequencies (e.g., < 50i cm⁻¹) can sometimes be an artifact of the numerical precision of the calculation, especially with larger, more flexible molecules.[3] You can try re-optimizing with tighter convergence criteria and a finer integration grid. If the imaginary frequency persists and is very small, it may sometimes be considered negligible, depending on the research goals.[3] |
| Symmetry Issues | If you have imposed symmetry constraints, the true minimum may have a lower symmetry. Try re-running the optimization without any symmetry constraints. |
Experimental Protocols
Protocol 1: Standard Geometry Optimization and Frequency Analysis
-
Initial Structure Preparation:
-
Build the initial 3D structure of this compound using a molecular editor.
-
Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
-
DFT Geometry Optimization:
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Method: DFT.
-
Functional: B3LYP-D3(BJ) (a hybrid functional with dispersion correction).
-
Basis Set: 6-31G(d,p) for an initial optimization, followed by a refinement with 6-311+G(d,p).
-
Convergence Criteria: Use the default settings initially. If convergence fails, tighten the criteria (e.g., Opt=Tight in Gaussian).
-
Solvation: If studying the molecule in a specific solvent, include a continuum solvation model like the Polarizable Continuum Model (PCM).
-
-
Frequency Calculation:
-
Use the optimized geometry from the previous step.
-
Perform a frequency calculation at the same level of theory (functional and basis set) as the final geometry optimization.
-
Verify that there are no imaginary frequencies, confirming the structure is a true minimum.
-
Data Presentation
Table 1: Recommended DFT Functionals for this compound Optimization
| Functional | Type | Strengths for this compound |
| B3LYP | Hybrid-GGA | A good starting point, widely used for organic molecules. |
| PBE0 | Hybrid-GGA | Often provides improved accuracy over B3LYP for some systems. |
| M06-2X | Hybrid-meta-GGA | Generally good for main-group thermochemistry and non-covalent interactions. |
| ωB97X-D | Range-separated hybrid with dispersion | Excellent for systems where long-range interactions are important. |
Table 2: Recommended Basis Sets for this compound Optimization
| Basis Set | Description | Recommended Use |
| 6-31G(d,p) | Pople-style, double-zeta with polarization | Initial geometry optimizations. |
| 6-311+G(d,p) | Pople-style, triple-zeta with diffuse and polarization | Refined geometry optimizations and final energy calculations. |
| cc-pVTZ | Dunning's correlation-consistent, triple-zeta | High-accuracy calculations, benchmarking. |
Mandatory Visualization
Caption: Workflow for Geometry Optimization of this compound.
References
- 1. Convergence Tricks – Kate Penrod CoMET Capstone [sites.psu.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. geometry optimization - Is it right to neglect very small imaginary frequencies? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]
- 4. ORCA Input Library - Geometry optimizations [sites.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Convergence problems in DFT [storion.ru]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. storion.ru [storion.ru]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. lupinepublishers.com [lupinepublishers.com]
- 13. Reddit - The heart of the internet [reddit.com]
Improving the delivery and efficacy of Adenallene prodrugs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the delivery and efficacy of Adenallene prodrugs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action against HIV?
A1: this compound is a nucleoside analogue that acts as an anti-HIV agent.[1] As a nucleoside reverse transcriptase inhibitor (NRTI), its presumed mechanism of action involves the inhibition of the HIV reverse transcriptase enzyme. After entering a host cell, this compound is expected to be converted into its active triphosphate form. This active form then competes with natural deoxynucleotides for incorporation into newly synthesized viral DNA. Once incorporated, it acts as a chain terminator, halting further elongation of the viral DNA and thus preventing the virus from replicating.
Q2: What are the main challenges associated with the delivery and efficacy of this compound?
A2: A primary challenge with this compound is its rapid metabolic conversion. The parent compound is susceptible to enzymatic deamination, which converts it to hypoxallene.[2] This metabolite is significantly less active against HIV.[3] Additionally, like many nucleoside analogues, this compound may have suboptimal pharmacokinetic properties, such as poor membrane permeability, which can limit its intracellular concentration and overall antiviral efficacy.[3] Prodrug strategies aim to overcome these limitations by transiently modifying the this compound molecule to improve its stability and cellular uptake.
Q3: What are common prodrug strategies for nucleoside analogues like this compound?
A3: Common prodrug strategies for nucleoside analogues focus on masking polar hydroxyl or amine groups to increase lipophilicity and enhance passive diffusion across cell membranes. Ester-based prodrugs are frequently employed. For this compound, a bis(tBuSATE) phosphotriester derivative has been shown to increase its anti-HIV activity in cell culture.[1] This approach not only improves cell penetration but can also protect the parent drug from premature metabolism.
Q4: How can I assess the conversion of my this compound prodrug to the active parent drug?
A4: The conversion of an this compound prodrug to this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC). By incubating the prodrug in relevant biological matrices (e.g., cell lysates, plasma) and analyzing samples at different time points, you can quantify the disappearance of the prodrug and the appearance of this compound. A detailed HPLC protocol is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound prodrugs.
Problem 1: Low or No Antiviral Activity of the this compound Prodrug
| Possible Cause | Suggested Solution |
| Inefficient conversion to active this compound | Verify prodrug conversion using HPLC analysis of cell lysates after incubation with the prodrug. If conversion is low, consider redesigning the promoiety for more efficient cleavage by intracellular enzymes. |
| Poor cellular uptake | Assess the lipophilicity of the prodrug. If it is too low, consider modifying the promoiety to increase its lipid solubility. Cellular uptake can be quantified by measuring intracellular drug concentrations via LC-MS/MS. |
| Degradation of the prodrug in culture medium | Evaluate the stability of the prodrug in the cell culture medium over the course of the experiment. If significant degradation occurs, this may reduce the amount of prodrug available to enter the cells. |
| Cell line lacks necessary activating enzymes | Ensure the cell line used for antiviral assays expresses the necessary enzymes (e.g., esterases, phosphatases) to cleave the promoiety from the prodrug. |
Problem 2: High Cytotoxicity of the this compound Prodrug
| Possible Cause | Suggested Solution |
| Toxicity of the promoiety or its byproducts | Evaluate the cytotoxicity of the promoiety alone. If it is toxic, a different, non-toxic promoiety should be selected for the prodrug design. |
| Off-target effects of the prodrug | The prodrug itself may have off-target activities. A thorough understanding of the prodrug's mechanism of action and potential interactions with cellular components is necessary. |
| Excessive intracellular accumulation | High lipophilicity can lead to very high intracellular concentrations, which may be toxic. Modifying the prodrug to achieve a more balanced lipophilicity can help mitigate this. |
Problem 3: Inconsistent or Irreproducible Results in Antiviral Assays
| Possible Cause | Suggested Solution |
| Variability in cell culture conditions | Standardize cell passage number, seeding density, and incubation times. Ensure consistent CO2 levels and temperature. |
| Inaccurate drug concentrations | Prepare fresh drug dilutions for each experiment. Verify the concentration of stock solutions periodically. |
| Issues with the viral stock | Use a viral stock with a known and consistent titer. Aliquot the viral stock to avoid multiple freeze-thaw cycles. |
| Assay readout variability | Ensure the chosen assay (e.g., p24 ELISA, reporter gene assay) is validated and has a good signal-to-noise ratio. Include appropriate positive and negative controls in every experiment. |
Data Presentation
Table 1: Antiviral Activity and Cytotoxicity of this compound and its Prodrug
| Compound | IC50 (µM) vs. HIV-1 | CC50 (µM) in MT-4 cells | Selectivity Index (SI = CC50/IC50) |
| This compound | 5.8[3] | >100 | >17.2 |
| This compound bis(tBuSATE) | 0.3[1] | >100 | >333 |
| Hypoxallene | >200[3] | >100 | - |
IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell-Based HIV-1 Reporter Gene Assay
This protocol describes how to determine the concentration of an this compound prodrug that inhibits HIV-1 replication by 50%.
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CXCR4, and CCR5, and containing an integrated HIV-1 LTR-driven luciferase reporter gene)
-
DMEM supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin
-
This compound prodrug stock solution in DMSO
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)
-
96-well flat-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed TZM-bl cells at a density of 1 x 10^4 cells/well in a 96-well plate and incubate overnight at 37°C with 5% CO2.
-
Prepare serial dilutions of the this compound prodrug in culture medium. A typical concentration range would be from 0.01 nM to 10 µM. Include a "no-drug" control.
-
Pre-treat the seeded cells with the diluted prodrug for 1-2 hours.
-
Add a predetermined amount of HIV-1 virus stock to each well.
-
Incubate the plate for 48 hours at 37°C with 5% CO2.
-
After incubation, remove the culture medium and lyse the cells according to the luciferase assay reagent manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
Calculate the percentage of inhibition for each concentration relative to the "no-drug" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.
Protocol 2: HPLC Method for Separation of this compound and Hypoxallene
This protocol provides a starting point for developing a specific method to monitor the deamination of this compound.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1 M Ammonium Acetate, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 30% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
Sample Preparation:
-
For in vitro stability studies, incubate the this compound prodrug or this compound in the desired biological matrix (e.g., cell lysate, plasma) at 37°C.
-
At various time points, take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the sample to precipitate proteins.
-
Inject the supernatant onto the HPLC system.
Data Analysis:
-
Identify the peaks for this compound and hypoxallene by comparing their retention times with those of pure standards.
-
Quantify the amount of each compound by integrating the peak areas.
-
Plot the concentration of this compound and hypoxallene over time to determine the rate of deamination.
Visualizations
Caption: Proposed mechanism of action for an this compound prodrug.
Caption: Troubleshooting workflow for low antiviral activity.
References
Overcoming hurdles in the scale-up production of Adenallene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common hurdles encountered during the scale-up production of Adenallene.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel nucleoside analog that acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp). Upon phosphorylation to its active triphosphate form, it is incorporated into the nascent viral RNA chain, leading to premature termination of transcription and inhibition of viral replication.
Q2: What are the critical process parameters to monitor during the key coupling reaction (Step 3)?
A2: The critical process parameters for the glycosylation reaction (Step 3) are temperature, moisture content, and the rate of addition of the Lewis acid catalyst. Strict control of these parameters is essential to minimize the formation of anomeric impurities and ensure high stereoselectivity.
Q3: What is the recommended method for purifying crude this compound?
A3: The recommended purification method for crude this compound is a multi-step process involving silica (B1680970) gel column chromatography followed by recrystallization from a binary solvent system (e.g., isopropanol (B130326)/water). The choice of solvents and their ratio should be optimized based on the impurity profile of the crude material.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 2 (Protection of Ribose) | Incomplete reaction; Moisture in the reaction mixture; Degradation of the starting material. | - Monitor reaction progress by TLC or HPLC. - Ensure all glassware is oven-dried and reagents are anhydrous. - Use freshly purified starting materials. |
| Formation of β-anomer impurity in Step 3 (Glycosylation) | Insufficient stereocontrol; Inappropriate Lewis acid catalyst; Temperature fluctuations. | - Screen different Lewis acids (e.g., TMSOTf, SnCl4). - Maintain a stable, low temperature (-20°C to 0°C). - Control the addition rate of the catalyst. |
| Poor filterability of the final product after recrystallization | Fine particle size; Presence of amorphous material. | - Optimize the cooling profile during recrystallization. - Introduce seeding crystals. - Consider anti-solvent addition to control crystal growth. |
| Inconsistent purity of the final API | Inefficient removal of process-related impurities; Degradation during downstream processing. | - Develop a robust impurity profile. - Re-evaluate the purification strategy (e.g., different stationary phase for chromatography). - Conduct stability studies under various conditions. |
Key Experimental Protocols
Protocol 1: Glycosylation of Protected Ribose with Adenine (B156593) (Step 3)
-
Preparation: Under an inert atmosphere (N2 or Ar), dissolve silylated adenine (1.2 eq) in anhydrous acetonitrile (B52724) (10 vol).
-
Reaction Setup: Cool the solution to -15°C. In a separate flask, dissolve the protected ribose acetate (B1210297) (1.0 eq) in anhydrous acetonitrile (5 vol).
-
Reagent Addition: Slowly add the protected ribose solution to the silylated adenine solution over 30 minutes, maintaining the temperature at -15°C.
-
Catalyst Addition: Add trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (1.5 eq) dropwise over 1 hour, ensuring the internal temperature does not exceed -10°C.
-
Reaction Monitoring: Stir the reaction mixture at -15°C for 2-4 hours. Monitor the reaction progress by HPLC until the starting material is consumed (<1%).
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 vol).
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane (B109758) (2 x 5 vol). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected nucleoside.
Protocol 2: Final Deprotection and Crystallization of this compound (Step 5)
-
Deprotection: Dissolve the crude protected nucleoside (1.0 eq) in methanol (B129727) (10 vol). Add a solution of sodium methoxide (B1231860) in methanol (0.5 M, 2.0 eq) and stir at room temperature for 3-5 hours. Monitor the deprotection by HPLC.
-
Neutralization: Upon completion, neutralize the reaction mixture with acetic acid to pH 7.
-
Concentration: Concentrate the solution under reduced pressure to approximately 3 volumes.
-
Crystallization: Add isopropanol (10 vol) as an anti-solvent. Heat the mixture to 60°C to obtain a clear solution.
-
Cooling and Isolation: Allow the solution to cool slowly to room temperature, then cool to 0-5°C for 4 hours. Collect the crystalline solid by filtration, wash with cold isopropanol (2 x 2 vol), and dry under vacuum at 40°C to a constant weight.
Visual Diagrams
Caption: High-level workflow for the synthesis of this compound.
Development of more sensitive analytical methods for Adenallene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the development of more sensitive analytical methods for Adenallene. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the quantification of this compound?
A1: The most common analytical methods for the quantification of this compound and structurally similar compounds are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially for samples in complex biological matrices.
Q2: What are the key challenges in developing a sensitive analytical method for this compound?
A2: Key challenges include achieving low limits of detection and quantification, managing matrix effects from biological samples, ensuring the stability of this compound during sample collection, storage, and analysis, and finding a suitable internal standard for LC-MS/MS analysis.
Q3: How can I improve the sensitivity of my this compound assay?
A3: To improve sensitivity, consider the following:
-
Optimize sample preparation: Use solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.
-
Enhance ionization efficiency (for LC-MS/MS): Experiment with different mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) and ionization source parameters.
-
Select an appropriate HPLC column: A column with a smaller particle size or a core-shell column can lead to sharper peaks and improved signal-to-noise ratios.
-
Use a more sensitive detector: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers excellent sensitivity and specificity.
Q4: What should I consider when selecting an internal standard (IS) for an LC-MS/MS assay for this compound?
A4: Ideally, a stable isotope-labeled (SIL) version of this compound should be used as an internal standard. If a SIL-IS is not available, a close structural analog that does not co-elute with any endogenous compounds and has similar ionization and fragmentation properties to this compound should be selected.
Troubleshooting Guides
HPLC Method Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No peak or very small peak for this compound | Sample degradation | Ensure proper sample handling and storage conditions. Prepare fresh samples and standards. |
| Incorrect mobile phase composition | Verify the mobile phase preparation and composition. Ensure all components are miscible. | |
| Detector issue | Check the detector lamp and ensure the correct wavelength is set for UV detection. | |
| Poor peak shape (tailing or fronting) | Column contamination or degradation | Wash the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Inappropriate mobile phase pH | Adjust the mobile phase pH to ensure this compound is in a single ionic form. | |
| Sample overload | Reduce the injection volume or dilute the sample. | |
| Shifting retention times | Inconsistent mobile phase composition | Prepare fresh mobile phase and ensure proper mixing if using a gradient. |
| Fluctuations in column temperature | Use a column oven to maintain a consistent temperature. | |
| Pump malfunction or leaks | Check the pump for leaks and ensure a steady flow rate. | |
| High backpressure | Blockage in the system | Check for blockages in the guard column, analytical column, or tubing. Reverse-flush the column if necessary. |
| Precipitated buffer in the mobile phase | Ensure the buffer is fully dissolved in the mobile phase. |
LC-MS/MS Method Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low signal intensity | Poor ionization of this compound | Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). Adjust mobile phase pH or add modifiers to enhance ionization. |
| Matrix suppression | Dilute the sample or improve the sample cleanup procedure (e.g., use SPE). | |
| Incorrect MRM transition | Infuse a standard solution of this compound to confirm and optimize the precursor and product ions. | |
| High background noise | Contaminated mobile phase or system | Use high-purity solvents and flush the LC-MS system. |
| Co-eluting interferences | Optimize the chromatographic separation to resolve this compound from interfering compounds. | |
| Inconsistent results (poor precision) | Inconsistent sample preparation | Ensure consistent and reproducible sample preparation steps, especially for manual procedures. |
| Analyte instability in the autosampler | Keep the autosampler at a low temperature (e.g., 4°C). Evaluate the stability of the processed samples over time. | |
| Unstable spray in the ion source | Check for a blocked or dirty spray needle. Ensure a consistent flow from the LC. |
Quantitative Data Summary
The following tables summarize typical performance characteristics for analytical methods used for compounds structurally similar to this compound, which can serve as a benchmark for method development.
Table 1: Example HPLC Method Performance
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
Table 2: Example LC-MS/MS Method Performance
| Parameter | Typical Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 10% |
Experimental Protocols
Note: The following protocols are adapted from methods developed for structurally similar compounds and should be optimized and validated for this compound analysis.
Protocol 1: HPLC-UV Analysis of this compound in a Pharmaceutical Formulation
1. Sample Preparation:
- Accurately weigh a portion of the formulation equivalent to 1 mg of this compound.
- Dissolve in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and sonicate for 15 minutes.
- Dilute to a final concentration of 10 µg/mL with the mobile phase.
- Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 30:70 v/v) with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30°C.
- UV Detection: 260 nm.
Protocol 2: LC-MS/MS Analysis of this compound in Human Plasma
1. Sample Preparation (Protein Precipitation):
- To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
- LC System: UPLC or HPLC system.
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: 5% B to 95% B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40°C.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions: To be determined by infusing a standard solution of this compound.
Visualizations
Caption: Workflow for LC-MS/MS analysis of this compound in plasma.
Caption: Logic diagram for troubleshooting analytical methods.
Validation & Comparative
A Comparative Analysis of the Anti-HIV Efficacy of Adenallene and Cytallene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro anti-HIV efficacy of two acyclic nucleoside analogues, Adenallene and Cytallene. The data and protocols presented are derived from foundational research to assist in the evaluation of these compounds as potential antiretroviral agents.
Quantitative Comparison of Anti-HIV Activity
The anti-HIV-1 activity of this compound and Cytallene was evaluated in various human T-cell lines. The key parameters for comparison are the 50% effective concentration (EC₅₀), which is the concentration of the compound that protects 50% of cells from the cytopathic effect of the virus, and the 50% cytotoxic concentration (CC₅₀), the concentration that inhibits the growth of uninfected cells by 50%.
| Compound | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) |
| This compound | ATH8 | 10 | >100 | >10 |
| Cytallene | ATH8 | 20 | >100 | >5 |
| This compound | CEM | 5 | 100 | 20 |
| Cytallene | CEM | 10 | 100 | 10 |
| This compound | Jurkat | 10 | >100 | >10 |
| Cytallene | Jurkat | 20 | >100 | >5 |
Data extracted from Hayashi et al., 1988.[1][2]
Experimental Protocols
The following protocols are based on the methodologies described in the foundational studies of this compound and Cytallene.[1][2]
In Vitro Anti-HIV Efficacy Assay (Cytopathic Effect Inhibition)
This assay determines the ability of the compounds to protect T-cells from the cell-killing (cytopathic) effects of HIV infection.
a. Cell Lines and Virus:
-
Cell Lines: ATH8 (a human T-cell line), CEM, and Jurkat cells were used. A normal human T-cell clone, TM11, was also employed to assess the effect on non-transformed cells.
-
Virus: The HIV-1 strain used was HTLV-IIIB.
b. Assay Procedure:
-
T-cells (e.g., ATH8 cells at 2 x 10⁵ cells/ml) are cultured in 96-well microplates.
-
The cells are exposed to HIV-1 at a high multiplicity of infection.
-
Immediately after infection, serial dilutions of this compound or Cytallene are added to the wells.
-
Control wells include uninfected cells and infected cells without any compound.
-
The plates are incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
After a specified incubation period (e.g., 6-7 days for ATH8 cells), the number of viable cells in each well is determined using the trypan blue exclusion method.
-
The percentage of cell protection is calculated, and the EC₅₀ value is determined from the dose-response curve.
Cytotoxicity Assay
This assay assesses the toxicity of the compounds to the host cells in the absence of viral infection.
a. Assay Procedure:
-
Uninfected T-cells (e.g., ATH8, CEM, Jurkat) are seeded in 96-well microplates at the same density as in the efficacy assay.
-
Serial dilutions of this compound or Cytallene are added to the wells.
-
Control wells contain cells with no compound.
-
The plates are incubated under the same conditions as the efficacy assay.
-
After the incubation period, the number of viable cells is counted using the trypan blue exclusion method.
-
The percentage of cell viability relative to the control is calculated, and the CC₅₀ value is determined.
Inhibition of HIV-1 p24 Gag Protein Expression
This assay confirms the inhibition of viral replication by measuring the production of a key viral protein.
a. Assay Procedure:
-
H9 cells are exposed to HIV-1 and cultured in the presence or absence of the test compounds.
-
At various time points post-infection, the culture supernatants are collected.
-
The concentration of the viral core protein p24 in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) with a specific monoclonal antibody against HIV-1 p24.
-
A reduction in p24 levels in the presence of the compound indicates inhibition of viral replication.
Visualizing the Methodologies
Experimental Workflow for Anti-HIV Efficacy Testing
Caption: Workflow for determining the anti-HIV efficacy and cytotoxicity of this compound and Cytallene.
Proposed Mechanism of Action: Reverse Transcriptase Inhibition
This compound and Cytallene are acyclic nucleoside analogues that are believed to exert their anti-HIV effect by inhibiting the viral enzyme reverse transcriptase.[1][2]
Caption: Proposed mechanism of action for this compound and Cytallene as competitive inhibitors of HIV reverse transcriptase.
References
Adenallene vs. Zidovudine (AZT): A Comparative Review of Preclinical Data
Disclaimer: Direct in-vivo comparative studies of Adenallene versus Zidovudine (B1683550) (AZT) are not available in the public domain. This guide therefore provides a comparison based on available in-vitro data for both compounds and a detailed overview of the extensive in-vivo data available for the well-established antiretroviral drug, Zidovudine. The absence of in-vivo studies for this compound significantly limits a direct comparison of their efficacy and toxicity in a living organism.
Mechanism of Action
Both this compound and Zidovudine are nucleoside analogues that act as antiretroviral agents against the Human Immunodeficiency Virus (HIV). However, their precise mechanisms and metabolic pathways differ.
Zidovudine (AZT) is a thymidine (B127349) analogue that inhibits the HIV reverse transcriptase.[1][2] It is a prodrug that requires intracellular phosphorylation to its active triphosphate form (AZT-TP).[3][4] AZT-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain.[4][5] The absence of a 3'-hydroxyl group on the azido-sugar moiety of AZT prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to chain termination and the cessation of viral DNA synthesis.[5]
This compound is an acyclic nucleoside analogue that has been shown to inhibit the replication and cytopathic effects of HIV-1 and HIV-2 in vitro.[6][7] While its precise mechanism of action is not as extensively characterized as that of AZT, it is known to suppress viral DNA synthesis.[7][8] Unlike Zidovudine, studies in murine leukemia L1210 cells found no evidence of phosphorylation.[9] Instead, this compound enters cells and is rapidly deaminated to its metabolite, hypoxallene.[9] The R-enantiomer of this compound is significantly more active against HIV-1 than the S-enantiomer.[10]
In-Vitro Anti-HIV Activity
The following table summarizes the available in-vitro data on the anti-HIV activity of this compound and Zidovudine. It is important to note that these values can vary depending on the cell line and experimental conditions.
| Compound | HIV Strain | Cell Line | IC50 (µM) | Reference |
| This compound (R-enantiomer) | HIV-1 | ATH8 | 5.8 | [10] |
| This compound (S-enantiomer) | HIV-1 | ATH8 | >200 | [10] |
| Zidovudine | HIV-1 | Various Clinical Isolates | 0.003 to >2.0 | [11] |
| Zidovudine | HIV-1 | - | 0.01 to 4.87 | [12] |
Zidovudine: In-Vivo Data
Extensive in-vivo studies have been conducted on Zidovudine in various animal models.
In-Vivo Efficacy
Zidovudine has demonstrated efficacy in reducing viral load and disease progression in animal models of retroviral infections. For instance, in a study using pediatric cats infected with feline leukemia virus, a 4-week treatment regimen of AZT initiated at -48 hours post-infection showed significant efficacy when administered by continuous infusion.[13] In SCID-hu mice (mice with surgically implanted human hematolymphoid organs) infected with HIV, treatment with AZT prevented the detection of HIV by polymerase chain reaction in all treated mice.[14] However, after treatment was stopped, viral spread was detected, indicating that AZT suppresses but does not eradicate the virus.[14]
In-Vivo Toxicity
The primary dose-limiting toxicity of Zidovudine is bone marrow suppression, leading to anemia and neutropenia.[15] The toxicological profile of Zidovudine has been extensively studied in various animal species.
| Species | Route of Administration | Duration | Key Findings | Reference |
| Rats and Mice | Intravenous | Single Dose | Median lethal dose >750 mg/kg | [16] |
| Rats and Mice | Oral | Single Dose | Median lethal dose >3,000 mg/kg | [16] |
| Cynomolgus Monkeys | Intravenous | 3 or 6 months | Reversible, dose-related macrocytic anemia at 35, 100, or 300 mg/kg/day | [16] |
| Rats | Oral | 6 months | Reversible, slight-to-mild macrocytic anemia | [16] |
| Mice | During Gestation | - | Increased fetal resorptions and decreased fetal weights at 200–500 mg/kg/day | [15][17][18] |
Experimental Protocols: In-Vivo Efficacy of Zidovudine in a Humanized Mouse Model
The following is a representative protocol for evaluating the in-vivo efficacy of an anti-HIV agent like Zidovudine in a humanized mouse model.[19]
1. Animal Model:
-
Model: Humanized BLT (Bone Marrow/Liver/Thymus) mice.
-
Generation: Immunodeficient mice are transplanted with human fetal liver and thymus tissue under the kidney capsule, followed by an intravenous injection of autologous fetal liver hematopoietic stem cells. This allows for the development of a functional human immune system.
2. Study Groups:
-
Group 1 (Vehicle Control): Mice receive the vehicle (e.g., saline) without the drug.
-
Group 2 (Test Compound): Mice receive Zidovudine at a predetermined dose.
-
Group 3 (Positive Control): Mice may receive another known antiretroviral agent for comparison.
3. Drug Administration:
-
Route: Oral gavage, subcutaneous injection, or intraperitoneal injection, depending on the formulation.
-
Frequency: Typically once or twice daily.
-
Duration: 2-4 weeks.
4. Monitoring and Endpoints:
-
Viral Load: Plasma HIV-1 RNA levels are quantified weekly using real-time RT-PCR. This is the primary efficacy endpoint.
-
CD4+ T Cell Counts: The percentage and absolute number of human CD4+ T cells in peripheral blood are monitored weekly by flow cytometry to assess immune reconstitution.
-
Viral Reservoirs: At the end of the study, tissues such as the spleen, lymph nodes, and gut-associated lymphoid tissue are collected to measure the levels of integrated HIV-1 DNA and cell-associated HIV-1 RNA to assess the impact on viral reservoirs.
Conclusion
Zidovudine is a well-established antiretroviral drug with a clearly defined mechanism of action and a substantial body of in-vivo efficacy and toxicity data. In contrast, while this compound has demonstrated promising in-vitro anti-HIV activity, there is a notable absence of publicly available in-vivo data. This critical data gap prevents a direct comparison of the two compounds in terms of their performance in a living system. Further preclinical development of this compound would require comprehensive in-vivo studies to determine its pharmacokinetic profile, efficacy, and safety before any meaningful comparison to established drugs like Zidovudine can be made.
References
- 1. Zidovudine - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. ClinPGx [clinpgx.org]
- 4. Spectrum of antiviral activity and mechanism of action of zidovudine. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pnas.org [pnas.org]
- 8. This compound and cytallene: acyclic-nucleoside analogues that inhibit replication and cytopathic effect of human immunodeficiency virus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accumulation and metabolism of this compound by murine leukemia L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (R)-(-)- and (S)-(+)-adenallene: synthesis, absolute configuration, enantioselectivity of antiretroviral effect, and enzymic deamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of human immunodeficiency virus type 1 replication in vitro by the bisheteroarylpiperazine atevirdine (U-87201E) in combination with zidovudine or didanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In-vitro resistance to zidovudine and alpha-interferon in HIV-1 isolates from patients: correlations with treatment duration and response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evidence that high-dosage zidovudine at time of retrovirus exposure reduces antiviral efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suppression of HIV infection in AZT-treated SCID-hu mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Zidovudine (AZT) (IARC Summary & Evaluation, Volume 76, 2000) [inchem.org]
- 16. Preclinical toxicology of zidovudine. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Zidovudine-associated embryonic toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. benchchem.com [benchchem.com]
Validation of Adenallene as a potent HIV reverse transcriptase inhibitor
Adenallene is an acyclic nucleoside analogue that has demonstrated inhibitory effects against the human immunodeficiency virus (HIV), the causative agent of acquired immunodeficiency syndrome (AIDS).[1][2] As a reverse transcriptase inhibitor, this compound targets a crucial enzyme for the replication of HIV-1 and HIV-2.[1] This guide provides a comparative overview of this compound's potency, mechanism of action, and the experimental protocols used for its evaluation, alongside other established nucleoside reverse transcriptase inhibitors (NRTIs).
Comparative Potency of this compound
However, a study has reported the anti-HIV activity of the stereoisomers of this compound. The (R)-enantiomer of this compound was found to inhibit the replication and cytopathic effect of HIV-1 in ATH8 cell culture with a 50% inhibitory concentration (IC50) of 5.8 µM. In contrast, the (S)-enantiomer was significantly less active, with an IC50 value greater than 200 µM.
For the purpose of context, the following table summarizes the reported IC50 values for this compound's active enantiomer and other commonly used NRTIs. It is crucial to note that these values are not from head-to-head comparative studies and were determined in different experimental settings, which can influence the outcome.
| Compound | IC50 (µM) | Cell Line | Virus Strain |
| (R)-Adenallene | 5.8 | ATH8 | HIV-1 |
| Zidovudine (AZT) | 0.01 - 4.87 | Various | Clinical Isolates |
| Tenofovir disoproxil fumarate (B1241708) (TDF) | Varies | Various | Various |
| Lamivudine (3TC) | 1.12 | HeLa | LINE-1 |
Mechanism of Action
As a nucleoside analogue, this compound is believed to exert its anti-HIV effect by inhibiting the viral enzyme reverse transcriptase.[3] This enzyme is responsible for converting the viral RNA genome into DNA, a critical step in the HIV replication cycle.
The general mechanism of action for NRTIs involves the following steps:
-
Cellular Uptake: The NRTI is transported into the host cell.
-
Phosphorylation: Host cell kinases phosphorylate the NRTI to its active triphosphate form.
-
Competitive Inhibition: The triphosphate form of the NRTI competes with natural deoxynucleotide triphosphates (dNTPs) for binding to the active site of the HIV reverse transcriptase.
-
Chain Termination: Once incorporated into the growing viral DNA chain, the NRTI prevents the addition of further nucleotides, leading to premature chain termination and halting DNA synthesis.
Experimental Protocols
The following is a generalized protocol for an in vitro HIV-1 reverse transcriptase inhibition assay, based on commonly used methodologies. The specific conditions for the evaluation of this compound may have varied.
Objective: To determine the concentration of an inhibitor (e.g., this compound) that reduces the activity of HIV-1 reverse transcriptase by 50% (IC50).
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Test compound (this compound)
-
Control inhibitors (e.g., Zidovudine triphosphate)
-
Reaction Buffer (e.g., Tris-HCl, KCl, MgCl2, DTT, Nonidet P-40)
-
Template-primer (e.g., poly(rA)-oligo(dT))
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]dTTP or a fluorescently labeled dNTP)
-
96-well plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound and control inhibitors in the reaction buffer.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, template-primer, and the various concentrations of the test compound or controls.
-
Enzyme Addition: Add a standardized amount of HIV-1 RT to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection:
-
Radiometric Assay: Precipitate the newly synthesized DNA onto filter mats, wash to remove unincorporated [³H]dTTP, and measure the radioactivity using a scintillation counter.
-
Fluorescent Assay: Measure the fluorescence intensity, which correlates with the amount of newly synthesized DNA.
-
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration compared to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value from the dose-response curve.
Conclusion
This compound is a recognized inhibitor of HIV replication, functioning as a nucleoside reverse transcriptase inhibitor. While a specific IC50 value for its active R-enantiomer has been reported, the absence of direct comparative studies with other established NRTIs in the public domain makes a definitive assessment of its relative potency challenging. Further research with head-to-head comparisons would be necessary to fully elucidate the therapeutic potential of this compound in the context of current HIV treatment regimens.
References
Enantioselective Cytotoxicity of Adenallene: A Comparative Analysis of R and S Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the differential cytotoxic profiles of Adenallene's R and S enantiomers, supported by available experimental data and detailed methodologies.
This compound, an acyclic nucleoside analogue, has demonstrated notable anti-retroviral activity. As with many chiral molecules, the biological activity of this compound is highly dependent on its stereochemistry. This guide provides a comparative analysis of the cytotoxicity of the R and S enantiomers of this compound, with a focus on their anti-HIV-1 activity.
Comparative Cytotoxicity Data
Experimental evidence clearly indicates a significant difference in the anti-HIV-1 activity between the R and S enantiomers of this compound. The R-enantiomer is a potent inhibitor of HIV-1 replication, whereas the S-enantiomer exhibits substantially weaker activity. This enantioselectivity is a critical factor in the development of this compound as a potential therapeutic agent.
Table 1: Comparative Anti-HIV-1 Activity of this compound Enantiomers [1]
| Enantiomer | Cell Line | Virus | IC₅₀ (µM) |
| (R)-(-)-Adenallene | ATH8 | HIV-1 | 5.8 |
| (S)-(+)-Adenallene | ATH8 | HIV-1 | >200 |
IC₅₀ (50% inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process, in this case, the cytopathic effect of HIV-1.
Experimental Protocols
The following is a detailed methodology for a representative anti-HIV-1 cytotoxicity assay, based on commonly used protocols for evaluating nucleoside analogues against HIV-1 in T-lymphoblastoid cell lines.
Anti-HIV-1 Cytopathic Effect Assay
This assay quantifies the ability of a compound to protect cells from the cytopathic effects of HIV-1 infection. The viability of the cells is typically measured using a colorimetric method, such as the reduction of a tetrazolium salt (e.g., MTT, XTT) to a colored formazan (B1609692) product by metabolically active cells.
Materials:
-
Cell Line: ATH8 cells (a human T-cell line)
-
Virus: HIV-1 (e.g., HTLV-IIIB strain)
-
Compounds: (R)-(-)-Adenallene and (S)-(+)-Adenallene, dissolved in an appropriate solvent (e.g., DMSO)
-
Cell Culture Medium: RPMI-1640 supplemented with fetal bovine serum, L-glutamine, and antibiotics.
-
Viability Reagent: A tetrazolium-based reagent such as XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) or similar formazan-based dyes.[2][3]
-
96-well microtiter plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Preparation: Culture ATH8 cells in appropriate cell culture medium to ensure they are in the logarithmic growth phase.
-
Plate Seeding: Seed the 96-well plates with a suspension of ATH8 cells at a predetermined density (e.g., 5 x 10⁴ cells/well).
-
Compound Addition: Prepare serial dilutions of the R and S enantiomers of this compound. Add the diluted compounds to the appropriate wells of the 96-well plate. Include control wells with no compound (virus control) and wells with cells but no virus (cell control).
-
Virus Infection: Add a standardized amount of HIV-1 to the wells containing cells and the test compounds. Do not add the virus to the cell control wells.
-
Incubation: Incubate the plates for a period that allows for the virus to exert its cytopathic effect in the control wells (typically 4-6 days) at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment:
-
Add the formazan-based viability reagent to each well.
-
Incubate the plates for a few hours to allow for the color change to develop. The intensity of the color is proportional to the number of viable cells.
-
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable software program.
-
Mechanism of Action and Signaling Pathways
This compound is classified as a nucleoside analogue.[4][5][6] The primary mechanism of action for this class of compounds in the context of HIV is the inhibition of reverse transcriptase, a viral enzyme essential for the replication of the retroviral genome.[5]
General Mechanism of Nucleoside Analogues
-
Cellular Uptake: Nucleoside analogues are transported into the host cell.
-
Phosphorylation: Cellular kinases phosphorylate the nucleoside analogue to its active triphosphate form.
-
Inhibition of Reverse Transcriptase: The triphosphate analogue competes with natural deoxynucleotides for incorporation into the growing viral DNA chain during reverse transcription.
-
Chain Termination: Once incorporated, the lack of a 3'-hydroxyl group (or a modified sugar moiety) prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation.[7][8][9]
While the precise signaling pathways affected by this compound that lead to cytotoxicity have not been explicitly detailed in the available literature, the cytotoxic effects observed are likely a consequence of its primary mechanism of action and potential off-target effects. The significant difference in potency between the R and S enantiomers suggests a highly specific interaction with the active site of HIV-1 reverse transcriptase, where the stereochemistry of the molecule is critical for binding and incorporation.
It is also possible that at higher concentrations, or in different cell types, this compound enantiomers could interfere with cellular DNA polymerases or other metabolic pathways, leading to broader cytotoxic effects. However, the high selectivity index of the R-enantiomer against HIV-1 suggests that its primary activity is targeted towards the viral reverse transcriptase.
Conclusion
References
- 1. (R)-(-)- and (S)-(+)-adenallene: synthesis, absolute configuration, enantioselectivity of antiretroviral effect, and enzymic deamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New soluble-formazan assay for HIV-1 cytopathic effects: application to high-flux screening of synthetic and natural products for AIDS-antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. XTT formazan widely used to detect cell viability inhibits HIV type 1 infection in vitro by targeting gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Increase of the this compound anti-HIV activity in cell culture using its bis(tBuSATE) phosphotriester derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Viral Resistance to Adenallene: A Comparative Analysis with Other Nucleoside Analogs
A comprehensive review of existing literature reveals a notable gap in our understanding of viral resistance to Adenallene, an acyclic nucleoside analog with demonstrated in vitro activity against Human Immunodeficiency Virus Type 1 (HIV-1). While the compound has been identified as an inhibitor of viral DNA synthesis, specific studies detailing its resistance profile, cross-resistance with other nucleoside reverse transcriptase inhibitors (NRTIs), and the genetic mutations that confer resistance are not publicly available. This guide, therefore, provides a comparative framework based on the well-established principles of NRTI resistance, alongside the limited data on this compound, to offer researchers and drug development professionals a theoretical and practical guide to approaching this research gap.
Comparative Performance of Nucleoside Analogs
Due to the absence of specific data on this compound resistance, a direct quantitative comparison is not possible. However, we can establish a template for such a comparison, which would typically involve determining the 50% inhibitory concentration (IC50) of the compounds against wild-type and various drug-resistant viral strains. The "fold resistance," calculated as the ratio of the IC50 for the resistant strain to the IC50 for the wild-type strain, is a critical metric.
Table 1: Hypothetical Comparative Antiviral Activity and Resistance Profile of this compound and Other NRTIs
| Compound | Wild-Type HIV-1 IC50 (µM) | IC50 against M184V Mutant (µM) | Fold Resistance (M184V) | IC50 against K65R Mutant (µM) | Fold Resistance (K65R) | IC50 against Thymidine Analog Mutations (TAMs) (µM) | Fold Resistance (TAMs) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Zidovudine (AZT) | 0.01 - 0.05 | ~0.02 | ~0.4 (Hypersusceptible) | ~0.02 | ~0.4 (Hypersusceptible) | 1.0 - 5.0+ | 20 - 100+ |
| Lamivudine (3TC) | 0.05 - 0.5 | >100 | >200 | ~0.1 | ~2 | ~0.5 | ~1 |
| Tenofovir (TDF) | 0.02 - 0.1 | ~0.01 | ~0.5 (Hypersusceptible) | >1.0 | >10 | 0.1 - 0.5 | 2 - 5 |
Note: The values for Zidovudine, Lamivudine, and Tenofovir are approximate and can vary depending on the specific viral strain and experimental conditions. The table for this compound is presented to illustrate the data that would be necessary for a comparative analysis.
Experimental Protocols
To address the knowledge gap concerning this compound resistance, researchers can employ established methodologies for selecting and characterizing drug-resistant viruses.
Protocol 1: In Vitro Selection of Drug-Resistant HIV-1
This protocol outlines a general procedure for generating drug-resistant viral strains in cell culture.
1. Materials:
- HIV-1 permissive cell line (e.g., MT-2, CEM, or PM1 cells)
- Wild-type HIV-1 laboratory strain (e.g., NL4-3, HXB2)
- This compound and other nucleoside analogs of interest
- Cell culture medium and supplements
- P24 antigen ELISA kit
2. Procedure:
- Initial Infection: Infect the target cells with the wild-type HIV-1 strain at a low multiplicity of infection (MOI).
- Drug Escalation: Culture the infected cells in the presence of a sub-optimal concentration of this compound (e.g., at or slightly above the IC50).
- Monitoring Viral Replication: Monitor viral replication by measuring p24 antigen levels in the culture supernatant.
- Passaging: When viral replication is consistently detected, harvest the cell-free supernatant containing the virus and use it to infect fresh, uninfected cells.
- Increasing Drug Concentration: With each subsequent passage, gradually increase the concentration of this compound.
- Isolation of Resistant Virus: Continue this process until a viral strain capable of replicating in the presence of high concentrations of the drug is selected.
- Characterization: The resulting virus should be cloned, and the reverse transcriptase gene sequenced to identify potential resistance mutations.
Protocol 2: Phenotypic Drug Susceptibility Assay
This protocol is used to determine the IC50 of antiviral compounds against different viral strains.
1. Materials:
- Wild-type and drug-resistant HIV-1 strains
- Target cells (e.g., TZM-bl cells, or PBMCs)
- Serial dilutions of this compound and other nucleoside analogs
- Luciferase assay reagent (for TZM-bl cells) or p24 antigen ELISA kit
2. Procedure:
- Cell Plating: Plate the target cells in a 96-well plate.
- Drug Addition: Add serial dilutions of the antiviral drugs to the wells.
- Infection: Add a standardized amount of the viral stock (wild-type or resistant) to each well.
- Incubation: Incubate the plates for a period that allows for viral replication (typically 3-7 days).
- Quantification of Viral Replication: Measure the extent of viral replication. For TZM-bl cells, this is done by measuring luciferase activity. For other cell types, p24 antigen levels in the supernatant can be quantified.
- Data Analysis: Plot the percentage of inhibition of viral replication against the drug concentration and determine the IC50 value using non-linear regression analysis.
Visualizing Mechanisms and Workflows
Mechanism of Action and Resistance to Nucleoside Analogs
The following diagram illustrates the general mechanism of action for NRTIs and the primary pathways of resistance.
A head-to-head comparison of different synthetic routes to Adenallene
For Researchers, Scientists, and Drug Development Professionals
Adenallene, or 9-(2,3-butadien-1-yl)adenine, is an acyclic nucleoside analog that has garnered significant interest in medicinal chemistry due to its potential as an antiviral agent. Its unique allenic moiety presents both a synthetic challenge and a source of its biological activity. This guide provides a head-to-head comparison of two distinct synthetic strategies for obtaining enantiomerically pure this compound: a chemoenzymatic resolution of a racemic mixture and a direct chemical synthesis.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Chemoenzymatic Resolution | Route 2: Direct Chemical Synthesis |
| Starting Material | Racemic this compound | Adenine (B156593), 1,4-dibromo-2-butyne (B1582476) |
| Key Steps | Enzymatic deamination, chemical conversion | N-alkylation, base-mediated isomerization |
| Enantioselectivity | High (enzymatic resolution) | Racemic product |
| Overall Yield | Moderate | Moderate |
| Reagents & Conditions | Adenosine (B11128) deaminase, mild aqueous conditions; standard organic reagents for chemical steps | Strong base (NaH), organic solvents |
| Scalability | Potentially limited by enzyme availability and cost | More readily scalable |
| Waste Products | Biological and chemical waste | Primarily chemical waste |
Route 1: Chemoenzymatic Resolution of Racemic this compound
This strategy leverages the stereospecificity of the enzyme adenosine deaminase (ADA) to resolve a racemic mixture of this compound. The (S)-(+)-enantiomer is a substrate for ADA and is converted to Hypoxallene, while the (R)-(-)-enantiomer remains unchanged, allowing for their separation. The resulting (+)-Hypoxallene can then be chemically converted back to (S)-(+)-Adenallene, increasing the overall yield of the desired enantiomer.
Logical Workflow for Chemoenzymatic Resolution
Caption: Chemoenzymatic resolution of racemic this compound.
Experimental Protocol: Chemoenzymatic Resolution
1. Enzymatic Deamination of Racemic this compound: Racemic this compound is dissolved in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5) and treated with adenosine deaminase. The reaction is monitored by chiral HPLC until approximately 50% of the starting material is consumed.
2. Separation of (R)-(-)-Adenallene and (S)-(+)-Hypoxallene: The reaction mixture is concentrated and the products are separated by preparative high-performance liquid chromatography (HPLC) on a chiral stationary phase to yield optically pure (R)-(-)-Adenallene and (S)-(+)-Hypoxallene.
3. Conversion of (S)-(+)-Hypoxallene to (S)-(+)-Adenallene: The isolated (S)-(+)-Hypoxallene is first acetylated. The resulting acetate (B1210297) is then treated with trifluoromethanesulfonic anhydride (B1165640) and pyridine, followed by ammonolysis to furnish (S)-(+)-Adenallene.
Route 2: Direct Chemical Synthesis of Racemic this compound
This approach involves the direct construction of the racemic this compound skeleton through standard organic synthesis methods. A key step is the N-alkylation of adenine with a suitable four-carbon precursor, followed by a base-mediated rearrangement to form the allene (B1206475) functionality.
Signaling Pathway for Direct Chemical Synthesis
Caption: Direct chemical synthesis of racemic this compound.
Experimental Protocol: Direct Chemical Synthesis
1. N-Alkylation of Adenine: To a suspension of adenine in a polar aprotic solvent such as dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added. The mixture is stirred until the evolution of hydrogen gas ceases. Then, 1,4-dibromo-2-butyne is added, and the reaction is stirred at room temperature until completion.
2. Base-Mediated Isomerization: After the N-alkylation is complete, a strong base is used to induce the rearrangement of the propargyl group to the allenyl group. The reaction mixture is then quenched with water and the product is extracted with an organic solvent.
3. Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford racemic this compound.
Head-to-Head Analysis
Enantioselectivity: The most significant advantage of the chemoenzymatic route is the direct access to enantiomerically pure this compound. The high stereospecificity of adenosine deaminase ensures a clean separation of the enantiomers. The direct chemical synthesis , as described, yields a racemic mixture, which would require a subsequent resolution step to obtain the individual enantiomers, adding to the overall cost and reducing the yield.
Scalability and Cost: The direct chemical synthesis is likely more amenable to large-scale production due to the use of readily available and relatively inexpensive reagents and standard reaction conditions. The chemoenzymatic route might be limited by the cost and availability of the enzyme, as well as the need for specialized equipment for large-scale chiral HPLC separations.
Process Complexity: The direct chemical synthesis involves a more straightforward sequence of reactions commonly used in medicinal chemistry. The chemoenzymatic route requires handling and optimization of an enzymatic reaction, which can be sensitive to conditions such as pH, temperature, and substrate concentration. However, it avoids the need to develop a separate chiral resolution method.
Environmental Impact: The chemoenzymatic route utilizes a biocatalyst in an aqueous medium for the key resolution step, which can be considered more environmentally friendly than relying solely on organic solvents and reagents. However, the subsequent chemical conversion steps still contribute to the chemical waste stream. The direct chemical synthesis relies entirely on organic solvents and reagents, generating a more conventional chemical waste profile.
Conclusion
The choice between these two synthetic routes depends heavily on the specific goals of the research or production campaign. For early-stage research and biological evaluation where enantiomerically pure material is essential, the chemoenzymatic resolution offers a reliable method to access both enantiomers. For larger-scale synthesis where cost and scalability are primary concerns, the direct chemical synthesis of the racemate, potentially followed by a classical resolution technique, may be the more practical approach. Future research may focus on developing a direct asymmetric synthesis of this compound, which would combine the efficiency of chemical synthesis with the enantioselectivity of a chiral catalyst, representing an ideal synthetic strategy.
Adenallene vs. Other Allene-Containing Nucleosides: A Comparative Guide to Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Allene-containing nucleosides represent a unique class of antiviral agents characterized by the presence of a reactive allene (B1206475) functional group. This guide provides a comparative analysis of the antiviral activity of Adenallene against other notable allene-containing nucleosides, supported by experimental data and detailed methodologies.
Comparative Antiviral Activity
This compound and its close analog Cytallene (B40900) have demonstrated significant activity against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). The antiviral efficacy of these compounds is often stereospecific, with one enantiomer exhibiting significantly higher potency.
| Compound | Virus | Assay | Cell Line | Activity Metric | Value (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) |
| (R)-(-)-Adenallene | HIV-1 | Cytopathic Effect Inhibition | ATH8 | IC50 | 5.8[1] | >200[1] | >34.5 |
| (S)-(+)-Adenallene | HIV-1 | Cytopathic Effect Inhibition | ATH8 | IC50 | >200[1] | Not reported | - |
| (±)-Adenallene phosphodiester amidate | HIV-1 | Not specified | ATH8 | EC50 | 0.88 | Not specified | - |
| (R)-Adenallene phosphodiester amidate | HIV-1 | Not specified | ATH8 | EC50 | 0.21 | Not specified | - |
| (R)-(-)-Cytallene | HBV | DNA Synthesis Inhibition | 2.2.15 | HBIC50 | 0.08[2] | >10[2] | >125 |
| (S)-(+)-Cytallene | HBV | DNA Synthesis Inhibition | 2.2.15 | Not reported | >10[2] | - |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. HBIC50: 50% inhibition concentration against HBV DNA synthesis. CC50: Half-maximal cytotoxic concentration. Selectivity Index (SI): CC50/IC50 (or EC50). A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity.
Mechanism of Action
Like other nucleoside analogs, allene-containing nucleosides exert their antiviral effect by inhibiting viral replication.[3] The proposed mechanism involves intracellular phosphorylation by host cell kinases to the active triphosphate form. This triphosphate analog then competes with the natural deoxyadenosine (B7792050) triphosphate (dATP) for incorporation into the growing viral DNA chain by the viral reverse transcriptase (for HIV) or DNA polymerase (for HBV).[3] Incorporation of the allene-containing nucleoside leads to chain termination, thus halting viral DNA synthesis.[4][5][6]
Figure 1: Proposed mechanism of action for this compound.
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of allene-containing nucleosides.
Anti-HIV Activity Assay (Cytopathic Effect Inhibition)
This assay determines the ability of a compound to protect host cells from the cell-killing (cytopathic) effect of HIV.
1. Cell Culture and Virus Preparation:
- ATH8 cells, a human T-cell line, are cultured in RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics.
- HIV-1 is propagated in a suitable T-cell line, and the virus titer is determined.
2. Assay Procedure:
- ATH8 cells are seeded in 96-well microtiter plates.
- Serial dilutions of the test compounds (e.g., this compound enantiomers) are added to the wells.
- A predetermined amount of HIV-1 is added to the wells containing cells and the test compound.
- Control wells include cells with virus but no compound (virus control) and cells with no virus or compound (cell control).
- The plates are incubated at 37°C in a humidified 5% CO2 atmosphere for a period that allows for significant cytopathic effect in the virus control wells (typically 6-7 days).
3. Data Analysis:
- Cell viability is assessed using a colorimetric method, such as the MTT assay, which measures mitochondrial metabolic activity.
- The percentage of cell protection is calculated relative to the cell and virus controls.
- The IC50 value, the concentration of the compound that protects 50% of the cells from the viral cytopathic effect, is determined by plotting the percentage of protection against the compound concentration.
Anti-HBV Activity Assay (DNA Synthesis Inhibition)
This assay measures the inhibition of HBV DNA replication in a stable HBV-producing cell line.
1. Cell Culture:
- The 2.2.15 cell line, a human hepatoblastoma cell line that contains integrated copies of the HBV genome and constitutively produces HBV virions, is used.
- Cells are maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics.
2. Assay Procedure:
- 2.2.15 cells are seeded in multi-well plates and allowed to adhere.
- The cells are then treated with various concentrations of the test compounds (e.g., Cytallene enantiomers).
- The culture medium containing the compound is replaced every few days for the duration of the experiment (typically 8-10 days).
3. DNA Extraction and Analysis:
- After the treatment period, intracellular HBV DNA is extracted from the cells.
- The amount of HBV DNA is quantified using a technique such as Southern blot hybridization or quantitative PCR (qPCR).
4. Data Analysis:
- The amount of HBV DNA in treated cells is compared to that in untreated control cells.
- The HBIC50 value, the concentration of the compound that inhibits HBV DNA synthesis by 50%, is calculated.
Cytotoxicity Assay
This assay is performed to determine the concentration of a compound that is toxic to the host cells.
1. Cell Culture:
- The same cell line used in the antiviral assay is seeded in 96-well plates.
2. Assay Procedure:
- Serial dilutions of the test compound are added to the wells.
- The plates are incubated for the same duration as the corresponding antiviral assay.
3. Data Analysis:
- Cell viability is measured using a method like the MTT assay.
- The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined by plotting cell viability against the compound concentration.
Experimental Workflow
The general workflow for evaluating the antiviral activity of a novel allene-containing nucleoside is outlined below.
Figure 2: General workflow for antiviral evaluation.
Conclusion
This compound and Cytallene are potent allene-containing nucleoside inhibitors of HIV and HBV, respectively. The (R)-enantiomers of both compounds have been identified as the more active stereoisomers. The development of prodrugs, such as phosphodiester amidates of this compound, has shown promise in further enhancing antiviral potency. The primary mechanism of action for this class of compounds is the termination of viral DNA synthesis through the inhibition of viral polymerases. Further research into the synthesis and evaluation of novel allene-containing nucleosides may lead to the discovery of new antiviral agents with improved efficacy and broader spectrums of activity.
References
- 1. (R)-(-)- and (S)-(+)-adenallene: synthesis, absolute configuration, enantioselectivity of antiretroviral effect, and enzymic deamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of replication of hepatitis B virus by cytallene in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of multi-drug resistant HIV-1 reverse transcriptase by nucleoside β-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of hepatitis B virus deoxyribonucleic acid polymerase by the 5'-triphosphates of 9-beta-D-arabinofuranosyladenine and 1-beta-D-arabinofuranosylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Evaluation of Adenallene Enantiomers and a Prodrug Derivative in Anti-HIV-1 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the performance of (R)-(-)-Adenallene, (S)-(+)-Adenallene, and its bis(S-pivaloyl-2-thioethyl) phosphotriester prodrug. The data presented is compiled from published experimental findings to offer an objective comparison for research and drug development purposes.
Performance Summary
| Compound | Anti-HIV-1 Activity (IC50 in ATH8 cells) | Enzymatic Deamination by Adenosine (B11128) Deaminase (Km) | Enzymatic Deamination by Adenosine Deaminase (Vmax) |
| (R)-(-)-Adenallene | 5.8 µM[1] | 0.52 mM[1] | 18.5 µmol/min[1] |
| (S)-(+)-Adenallene | > 200 µM[1] | 0.41 mM[1] | 530 µmol/min[1] |
| bis(tBuSATE) phosphotriester of Adenallene | More effective than parent this compound | Not Reported | Not Reported |
Mechanism of Action and Metabolic Pathways
This compound, as a nucleoside analogue, exerts its anti-HIV effect by inhibiting the viral reverse transcriptase. For the prodrug, it is designed to enhance cellular uptake and intracellular delivery of the active monophosphate form.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Anti-HIV-1 Activity Assay in ATH8 Cell Culture
This protocol outlines the method used to determine the half-maximal inhibitory concentration (IC50) of this compound enantiomers against HIV-1.
Objective: To measure the efficacy of (R)-(-)-Adenallene and (S)-(+)-Adenallene in inhibiting the replication and cytopathic effect of HIV-1 in a human T-cell line.
Materials:
-
ATH8 cells (a human CD4+ T-cell line)
-
HIV-1 viral stock
-
(R)-(-)-Adenallene and (S)-(+)-Adenallene stock solutions
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and L-glutamine
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed ATH8 cells into 96-well microtiter plates at a predetermined density.
-
Prepare serial dilutions of the test compounds ((R)- and (S)-Adenallene) in cell culture medium.
-
Add the diluted compounds to the wells containing the ATH8 cells.
-
Infect the cells with a standardized amount of HIV-1. Include uninfected and infected control wells.
-
Incubate the plates for a period that allows for multiple rounds of viral replication (typically 4-5 days) at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, assess cell viability using the MTT assay. Add MTT solution to each well and incubate for a few hours.
-
Add a solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the uninfected control.
-
The IC50 value is determined as the concentration of the compound that inhibits the cytopathic effect of HIV-1 by 50%.
Enzymatic Deamination Assay
This protocol describes the method to determine the kinetic parameters (Km and Vmax) of this compound enantiomers with adenosine deaminase.
Objective: To assess the susceptibility of (R)-(-)-Adenallene and (S)-(+)-Adenallene to deamination by adenosine deaminase.
Materials:
-
Purified adenosine deaminase
-
(R)-(-)-Adenallene and (S)-(+)-Adenallene stock solutions
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.5)
-
Spectrophotometer capable of UV absorbance measurements
-
Quartz cuvettes
Procedure:
-
Prepare a series of substrate concentrations for each this compound enantiomer in the buffer solution.
-
In a quartz cuvette, mix the substrate solution with the buffer.
-
Initiate the reaction by adding a fixed amount of adenosine deaminase to the cuvette.
-
Monitor the decrease in absorbance at a specific wavelength (e.g., 265 nm) over time using the spectrophotometer. The deamination of adenine (B156593) to hypoxanthine (B114508) results in a change in UV absorbance.
-
Record the initial reaction velocity (rate of change in absorbance) for each substrate concentration.
-
Plot the initial reaction velocities against the substrate concentrations.
-
Determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) from the resulting curve using a suitable data analysis method (e.g., Lineweaver-Burk plot).
References
Adenallene: A Comparative Analysis of a Novel Anti-HIV Compound Against Approved Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety and efficacy of Adenallene, an investigational anti-HIV compound, against two leading FDA-approved HIV therapies: the long-acting injectable Lenacapavir and the single-tablet regimen Biktarvy® (bictegravir/emtricitabine/tenofovir alafenamide). This document synthesizes available preclinical and clinical data to offer a benchmark for this compound's potential role in the evolving landscape of HIV treatment.
Executive Summary
This compound, an acyclic nucleoside analogue, has demonstrated in vitro activity against HIV-1 and HIV-2 by inhibiting viral replication.[1] Its proposed mechanism as a reverse transcriptase inhibitor positions it within a well-established class of antiretroviral drugs. However, a comprehensive evaluation of its potential requires a direct comparison with current standards of care that have well-documented clinical efficacy and safety profiles. This guide presents available data in structured tables, details relevant experimental protocols, and provides visual representations of mechanisms of action to facilitate a clear comparison. A notable gap in the current publicly available data for this compound is the absence of a 50% cytotoxic concentration (CC50) value, which prevents the calculation of a selectivity index (SI), a key indicator of in vitro therapeutic window. Furthermore, no in vivo efficacy or safety data for this compound has been identified in the public domain.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and the comparator approved therapies.
Table 1: In Vitro Efficacy
| Compound | Drug Class | Target | Efficacy Metric | Value | Cell Line | Virus Strain |
| This compound (R-enantiomer) | Acyclic Nucleoside Analogue | HIV-1 Reverse Transcriptase | IC50 | 5.8 µM | ATH8 | HIV-1 |
| Bictegravir | Integrase Strand Transfer Inhibitor (INSTI) | HIV-1 Integrase | IC50 (enzymatic) | 7.5 nM | - | - |
| Emtricitabine | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | HIV-1 Reverse Transcriptase | EC50 | 1.3 - 6.4 nM | Human peripheral blood mononuclear cells (PBMCs) | Various HIV-1 isolates |
| Tenofovir Alafenamide | Nucleotide Reverse Transcriptase Inhibitor (NtRTI) | HIV-1 Reverse Transcriptase | EC50 | 2.0 - 14.7 nM | Human PBMCs | Various HIV-1 isolates |
| Lenacapavir | Capsid Inhibitor | HIV-1 Capsid | EC50 | 105 pM | MT-4 cells | HIV-1 |
Table 2: Clinical Efficacy and Safety of Approved Therapies
| Therapy | Regimen | Population | Efficacy | Common Adverse Events |
| Lenacapavir | Twice-yearly subcutaneous injection | Treatment-experienced adults with multi-drug resistant HIV-1 | High rates of virologic suppression | Injection site reactions |
| Lenacapavir (PrEP) | Twice-yearly subcutaneous injection | Cisgender women | 100% efficacy in preventing HIV infection (PURPOSE 1 trial) | Generally well-tolerated |
| Biktarvy® | Once-daily oral tablet (Bictegravir 50mg / Emtricitabine 200mg / Tenofovir Alafenamide 25mg) | Treatment-naïve and virologically suppressed adults and pediatric patients | >90% virologic suppression at 48 weeks | Diarrhea, nausea, headache |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of experimental data. Below are outlines of standard protocols used to evaluate the in vitro anti-HIV activity of compounds like this compound.
In Vitro Anti-HIV Cytopathic Effect (CPE) Inhibition Assay
This assay is a primary screening method to determine a compound's ability to protect host cells from the cell-killing (cytopathic) effects of HIV.
-
Cell Culture: A T-cell line highly susceptible to HIV-induced CPE, such as MT-2 or ATH8, is cultured under standard conditions (e.g., 37°C, 5% CO2).
-
Compound Preparation: The test compound (e.g., this compound) is dissolved and serially diluted to a range of concentrations.
-
Infection: Cells are exposed to a standardized amount of HIV in the presence of the various concentrations of the test compound. Control wells include cells with virus but no compound (virus control) and cells with no virus and no compound (cell control).
-
Incubation: The cultures are incubated for a period that allows for viral replication and subsequent CPE in the virus control wells (typically 4-6 days).
-
Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT or XTT assay. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that protects 50% of the cells from viral CPE, is calculated by plotting the percentage of cell viability against the compound concentration.
Cytotoxicity Assay (CC50 Determination)
This assay is performed in parallel with the efficacy assay to determine the concentration of the compound that is toxic to the host cells.
-
Methodology: The protocol is identical to the CPE inhibition assay, except that the cells are not infected with HIV.
-
Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated.
Selectivity Index (SI) Calculation
The SI is a critical parameter for evaluating the in vitro therapeutic window of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50 (or IC50).
SI = CC50 / EC50
A higher SI value indicates greater selectivity of the compound for inhibiting the virus with minimal toxicity to the host cells.
Mandatory Visualizations
The following diagrams illustrate the proposed or established mechanisms of action for this compound and the comparator therapies.
Caption: Proposed mechanism of this compound as a reverse transcriptase inhibitor.
Caption: Mechanism of action of the components of Biktarvy®.
Caption: Multi-stage mechanism of action of Lenacapavir on the HIV capsid.
References
Unveiling the Structural Secrets of Adenallene Analogs for Anti-HIV Drug Discovery
A comprehensive analysis of the structure-activity relationships (SAR) of novel Adenallene analogs reveals critical insights for the development of more potent anti-HIV-1 agents. This guide synthesizes key findings from recent studies, presenting a comparative analysis of their biological activities, detailed experimental protocols, and visual representations of the underlying molecular principles.
This compound, an acyclic nucleoside analog, has emerged as a promising scaffold for the development of inhibitors of HIV-1 reverse transcriptase (RT). Its unique allene (B1206475) moiety, mimicking the deoxyribose ring of natural nucleosides, allows it to act as a chain terminator of viral DNA synthesis. Extensive research has focused on modifying the core structure of this compound to enhance its antiviral potency and pharmacokinetic profile. This guide provides a detailed comparison of various this compound analogs, shedding light on the key structural features that govern their anti-HIV activity.
Comparative Analysis of this compound Analog Activity
The anti-HIV-1 activity of this compound and its analogs is primarily determined by their ability to inhibit the viral reverse transcriptase. The following table summarizes the in vitro anti-HIV-1 activity of key this compound analogs, highlighting the impact of stereochemistry and prodrug strategies on their potency.
| Compound | Modification | Anti-HIV-1 Activity (IC₅₀) | Cell Line | Reference |
| (R)-(-)-Adenallene | R-enantiomer | 5.8 µM | ATH8 | [1] |
| (S)-(+)-Adenallene | S-enantiomer | > 200 µM | ATH8 | [1] |
| bis(tBuSATE) this compound | bis(S-pivaloyl-2-thioethyl) phosphotriester | More effective than parent | T4 Lympho | [2] |
Key Structure-Activity Relationship Insights
The biological data reveals several crucial SAR principles for the design of potent this compound analogs:
-
Stereochemistry is Paramount: The absolute configuration of the allene moiety has a profound impact on antiviral activity. The (R)-enantiomer of this compound is significantly more potent than its (S)-counterpart, indicating a specific stereochemical requirement for optimal interaction with the active site of HIV-1 reverse transcriptase.[1]
-
The 4'-Hydroxyl Group is Essential: The presence of the 4'-hydroxyl group is critical for the anti-HIV activity of this compound.[3][4] This group likely participates in key hydrogen bonding interactions within the enzyme's active site, anchoring the molecule for effective chain termination.
-
Prodrug Strategies Enhance Potency: The conversion of the parent nucleoside into a phosphotriester prodrug, such as the bis(tBuSATE) derivative, leads to a significant increase in anti-HIV activity.[2] This approach facilitates the intracellular delivery of the active monophosphate form, bypassing the often inefficient initial phosphorylation step.
Experimental Protocols
The evaluation of the anti-HIV activity of this compound analogs typically involves cell-based assays that measure the inhibition of viral replication. A standard protocol is outlined below:
Anti-HIV-1 Assay in MT-4 Cells:
-
Cell Culture: Human T-cell leukemia (MT-4) cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
Virus Infection: MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., IIIB or NL4-3) at a predetermined multiplicity of infection (MOI).
-
Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compounds (this compound analogs). A positive control (e.g., AZT) and a negative control (no compound) are included.
-
Incubation: The treated and infected cells are incubated at 37°C in a humidified atmosphere with 5% CO₂ for 4-5 days.
-
Viability Assay: The cytopathic effect of the virus is quantified using a cell viability assay, such as the MTT assay. This assay measures the metabolic activity of viable cells, which is inversely proportional to the extent of virus-induced cell death.
-
Data Analysis: The 50% inhibitory concentration (IC₅₀), the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve.
Visualizing the Path to Discovery
The following diagrams illustrate the general workflow of a structure-activity relationship study and the proposed mechanism of action for this compound.
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: Proposed mechanism of action for this compound as an anti-HIV agent.
Future Directions
The SAR studies of this compound analogs have provided a solid foundation for the design of more effective anti-HIV therapeutics. Future research should focus on exploring a wider range of modifications to the this compound scaffold, including:
-
Modifications of the adenine (B156593) base: Introducing substituents at various positions of the purine (B94841) ring could enhance binding affinity and selectivity for HIV-1 RT.
-
Bioisosteric replacements of the allene moiety: Investigating other acyclic linkers could lead to novel analogs with improved pharmacokinetic properties.
-
Advanced prodrug strategies: Designing novel prodrugs that can more efficiently deliver the active triphosphate form to target cells remains a promising avenue for enhancing antiviral potency.
By systematically exploring these avenues, researchers can continue to refine the structure of this compound and develop next-generation anti-HIV drugs with improved efficacy and a higher barrier to resistance.
References
- 1. (R)-(-)- and (S)-(+)-adenallene: synthesis, absolute configuration, enantioselectivity of antiretroviral effect, and enzymic deamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increase of the this compound anti-HIV activity in cell culture using its bis(tBuSATE) phosphotriester derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and cytallene: acyclic-nucleoside analogues that inhibit replication and cytopathic effect of human immunodeficiency virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Adenallene and HIV: A Comparative Guide to Cross-Resistance Profiles
For Researchers, Scientists, and Drug Development Professionals
Adenallene, an acyclic nucleoside analogue, has demonstrated inhibitory activity against both HIV-1 and HIV-2. As a member of the nucleoside reverse transcriptase inhibitor (NRTI) class, its potential for cross-resistance with existing antiretroviral therapies is a critical consideration for its development and clinical application. This guide provides a comparative analysis of this compound's performance, supported by available experimental data for it and structurally related compounds, and details the methodologies for assessing such resistance.
Comparative Efficacy and Cross-Resistance
Direct experimental data on the cross-resistance profile of this compound against a comprehensive panel of NRTI-resistant HIV-1 strains is limited in publicly available literature. However, analysis of its structural class and data from similar acyclic nucleoside analogues can provide valuable insights into its potential performance.
In Vitro Activity of this compound
Initial studies have established the anti-HIV activity of this compound. The (R)-enantiomer of this compound has been shown to inhibit the replication of wild-type HIV-1 in ATH8 cell culture with a 50% inhibitory concentration (IC50) of 5.8 µM. The (S)-enantiomer exhibited significantly lower activity, with an IC50 greater than 200 µM.
| Compound | Virus Strain | Cell Line | IC50 (µM) |
| (R)-Adenallene | HIV-1 (Wild-Type) | ATH8 | 5.8 |
| (S)-Adenallene | HIV-1 (Wild-Type) | ATH8 | >200 |
Inferred Cross-Resistance Profile from Acyclic Nucleoside Analogues
Given the limited specific data for this compound, we can look to the cross-resistance profiles of other acyclic nucleoside phosphonates, such as Adefovir (PMEA) and Tenofovir, to anticipate potential patterns.
Studies on PMEA have shown that HIV-1 isolates with high-level resistance to Zidovudine (AZT), a thymidine (B127349) analogue NRTI, exhibit only a modest decrease in susceptibility to PMEA, in the range of two- to eight-fold.[1] This suggests that some acyclic nucleoside analogues may retain significant activity against strains resistant to conventional NRTIs.
The K65R mutation in the reverse transcriptase enzyme is a key resistance mutation for several NRTIs, including Tenofovir. This mutation has been shown to reduce the in vitro susceptibility to various D, L, and acyclic NRTIs.[2] However, nucleoside analogues containing a 3'-azido group tend to be less affected by the K65R mutation.[2] As this compound does not possess a 3'-azido group, it is plausible that its activity could be moderately reduced by the K65R mutation.
It is critical to underscore that these are inferred profiles based on class trends. Rigorous experimental evaluation of this compound against a panel of clinically relevant NRTI-resistant HIV-1 strains is necessary to definitively establish its cross-resistance profile.
Experimental Protocols
The determination of cross-resistance profiles relies on standardized in vitro susceptibility assays. The following is a representative protocol for a phenotypic drug susceptibility assay.
Phenotypic Drug Susceptibility Assay Protocol
1. Virus Isolation and Propagation:
-
Isolate HIV-1 from patient plasma samples or use laboratory-adapted strains with known resistance mutations.
-
Propagate the viral isolates in a suitable cell line, such as peripheral blood mononuclear cells (PBMCs) or MT-2 cells, to generate a high-titer virus stock.
2. Cell Culture and Infection:
-
Seed a suitable target cell line (e.g., MT-2 cells or TZM-bl cells) in 96-well plates.
-
Prepare serial dilutions of this compound and comparator NRTIs in culture medium.
-
Pre-incubate the cells with the diluted drugs for a short period.
-
Infect the cells with a standardized amount of the virus stock in the presence of the drugs.
3. Assay Readout:
-
Culture the infected cells for a period of 3 to 7 days.
-
Measure the extent of viral replication using a suitable method, such as:
-
p24 Antigen Capture ELISA: Quantifies the amount of the viral core protein p24 in the culture supernatant.
-
Reverse Transcriptase Activity Assay: Measures the activity of the viral reverse transcriptase enzyme.
-
Reporter Gene Assay: Uses a genetically engineered virus and cell line where viral replication leads to the expression of a reporter gene (e.g., luciferase or β-galactosidase), which can be easily quantified.
-
4. Data Analysis:
-
Plot the percentage of viral inhibition against the drug concentration.
-
Calculate the 50% inhibitory concentration (IC50) for each drug against each viral strain using a non-linear regression analysis.
-
Determine the fold-change in resistance by dividing the IC50 of the drug against a resistant strain by the IC50 against a wild-type reference strain. A higher fold-change indicates greater resistance.
Visualizing Experimental and Logical Frameworks
To further clarify the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for phenotypic HIV drug susceptibility assay.
Caption: Logical relationship of NRTI resistance and cross-resistance.
References
- 1. Susceptibilities of zidovudine-resistant variants of human immunodeficiency virus type 1 to inhibition by acyclic nucleoside phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of structurally diverse nucleoside analogs against human immunodeficiency virus type 1 with the K65R mutation in reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetic Profile of Adenallene and Related Nucleoside Analogs
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic properties of Adenallene, an allenic nucleoside analog, in the context of other established antiviral nucleoside analogs. Due to the limited availability of in vivo pharmacokinetic data for this compound and its derivatives in the public domain, this document summarizes the available in vitro metabolic information for this compound and presents a comparison with the well-characterized pharmacokinetic parameters of Zidovudine (AZT), a widely used anti-HIV nucleoside analog. This comparison aims to offer a frame of reference for researchers interested in the potential development of this compound and its derivatives.
Data Presentation: A Comparative Look at this compound and Zidovudine
| Parameter | This compound | Zidovudine (AZT) - for comparison |
| Antiviral Activity (IC50) | (R)-enantiomer: 5.8 µM (against HIV-1 in ATH8 cells)[1] | ~0.003-0.03 µM (against HIV-1 in various cell lines) |
| Bioavailability (Oral) | Data not available | > 60%[2] |
| Plasma Half-life | Data not available | Approximately 0.5 to 4 hours[2] |
| Metabolism | Enters cells by diffusion; rapidly deaminated to hypoxallene intracellularly. No evidence of phosphorylation in L1210 cells.[3] | Undergoes considerable and variable first-pass hepatic glucuronidation.[2] |
| Volume of Distribution (Vd) | Data not available | 0.3 to 1.2 L/kg[2] |
| Renal Excretion | Data not available | Varies |
| Protein Binding | Data not available | Not highly protein bound[2] |
Note: The provided data for Zidovudine is a general representation from comparative reviews of antiviral nucleoside analogues and is intended to serve as a reference point.[2]
Experimental Protocols
Detailed experimental protocols for the determination of pharmacokinetic parameters are crucial for reproducible and comparable studies. Below are generalized methodologies for key experiments.
1. In Vitro Metabolism Assay using Cell Lines (e.g., L1210 murine leukemia cells)
-
Objective: To determine the intracellular accumulation, metabolism, and efflux of the test compound.
-
Methodology:
-
Cell Culture: L1210 cells are cultured in an appropriate medium and harvested during the exponential growth phase.
-
Incubation: Cells are incubated with a radiolabeled version of the test compound (e.g., [3H]this compound) at various concentrations and for different time points at 37°C.
-
Separation: The cell suspension is centrifuged through a layer of silicone oil to separate the cells from the incubation medium.
-
Lysis and Analysis: The cell pellet is lysed, and the intracellular contents are analyzed by High-Performance Liquid Chromatography (HPLC) to identify and quantify the parent compound and its metabolites.
-
Efflux Studies: To study efflux, cells are pre-loaded with the labeled compound, washed, and then incubated in a fresh, compound-free medium. Samples of the medium are collected at different time points to measure the rate of compound extrusion.
-
2. In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rhesus Monkeys)
-
Objective: To determine the pharmacokinetic profile of the test compound after intravenous and oral administration.
-
Methodology:
-
Animal Model: Healthy, adult rhesus monkeys are used. Animals are fasted overnight before drug administration.
-
Drug Administration:
-
Intravenous (IV): The compound is administered as a single bolus injection into a peripheral vein.
-
Oral (PO): The compound is administered via a nasogastric tube.
-
-
Blood Sampling: Blood samples are collected from a contralateral vein at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 hours) post-administration.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the parent drug and its major metabolites in plasma samples is quantified using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd). Oral bioavailability (F) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Urine Collection: Urine is collected over 24 hours to determine the extent of renal excretion of the unchanged drug and its metabolites.
-
Mandatory Visualizations
The following diagrams illustrate key processes related to the study of this compound and the general workflow of pharmacokinetic analysis.
Caption: Intracellular metabolism of this compound.
Caption: General workflow for a pharmacokinetic study.
References
- 1. (R)-(-)- and (S)-(+)-adenallene: synthesis, absolute configuration, enantioselectivity of antiretroviral effect, and enzymic deamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative pharmacokinetics of antiviral nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accumulation and metabolism of this compound by murine leukemia L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Critical Comparison of Adenallene with Next-Generation Nucleoside Reverse Transcriptase Inhibitors
Disclaimer: Information regarding a compound named "Adenallene" is not available in publicly accessible scientific literature or databases. Therefore, for the purpose of this guide, "this compound" will be treated as a hypothetical next-generation nucleoside reverse transcriptase inhibitor (NRTI) with a postulated profile for illustrative comparison against established drugs.
Introduction:
Nucleoside reverse transcriptase inhibitors (NRTIs) are a cornerstone of antiretroviral therapy (ART) for the treatment of Human Immunodeficiency Virus (HIV) infection. These agents act as chain terminators, inhibiting the viral reverse transcriptase enzyme and preventing the synthesis of viral DNA. While first-generation NRTIs were revolutionary, their use was often limited by toxicity and the development of drug resistance. Next-generation NRTIs have since been developed with improved potency, safety profiles, and a higher barrier to resistance. This guide provides a critical comparison of a hypothetical next-generation NRTI, this compound, with leading approved agents in its class, focusing on efficacy, resistance, and safety, supported by experimental data and protocols.
Comparative Efficacy and Safety Profiles
The following table summarizes the in vitro efficacy and key safety considerations for this compound in comparison to established next-generation NRTIs.
| Compound | Mechanism of Action | IC50 (Wild-Type HIV-1) | Key Resistance Mutations | Primary Clinical Considerations |
| This compound (Hypothetical) | Adenosine analogue chain terminator | 0.08 µM | M184V, K65R (postulated reduced susceptibility) | High genetic barrier to resistance; low mitochondrial toxicity in preclinical models. |
| Tenofovir Alafenamide (TAF) | Adenosine analogue chain terminator | 0.1 µM | K65R, K70E | Improved renal and bone safety profile compared to TDF; potent activity against HBV. |
| Emtricitabine (FTC) | Cytidine analogue chain terminator | 0.05 µM | M184V/I | Generally well-tolerated; long intracellular half-life allows for once-daily dosing. |
| Lamivudine (3TC) | Cytidine analogue chain terminator | 0.06 µM | M184V/I | Well-tolerated with a favorable safety profile; active against HBV, but resistance can develop. |
| IC50 values are representative and can vary between cell types and assay conditions. |
Experimental Protocols
In Vitro Reverse Transcriptase (RT) Inhibition Assay
Objective: To determine the concentration of an NRTI required to inhibit the activity of recombinant HIV-1 reverse transcriptase by 50% (IC50).
Methodology:
-
Recombinant HIV-1 RT is pre-incubated with a range of concentrations of the test compound (e.g., this compound).
-
A poly(A) template and oligo(dT) primer are added to the reaction mixture, along with radiolabeled or fluorescently labeled deoxynucleotide triphosphates (dNTPs).
-
The reaction is allowed to proceed at 37°C for a specified time.
-
The reaction is stopped, and the amount of newly synthesized DNA is quantified.
-
The percentage of RT inhibition is calculated for each compound concentration relative to a no-drug control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell-Based Antiviral Activity Assay
Objective: To measure the effectiveness of an NRTI at inhibiting HIV-1 replication in a cellular context.
Methodology:
-
A susceptible cell line (e.g., MT-4 cells or peripheral blood mononuclear cells) is infected with a known amount of HIV-1.
-
Immediately following infection, the cells are cultured in the presence of serial dilutions of the test compound.
-
After a period of incubation (typically 3-5 days), viral replication is quantified by measuring a viral marker, such as p24 antigen in the culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).
-
The concentration of the compound that inhibits viral replication by 50% (EC50) is calculated from the dose-response curve.
Visualizing Mechanisms and Workflows
Mechanism of Action: NRTI Chain Termination
The following diagram illustrates the general mechanism of action for NRTIs. After intracellular phosphorylation to their active triphosphate form, NRTIs are incorporated into the growing viral DNA chain by reverse transcriptase. Lacking a 3'-hydroxyl group, they prevent the addition of the next nucleotide, thus terminating DNA synthesis.
Safety Operating Guide
Navigating the Safe Disposal of Adenallene: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Adenallene, a nucleoside analogue investigated for its anti-HIV properties, requires careful handling and disposal due to its potential biological and chemical hazards.[1] This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.
This compound: Key Chemical Data
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, the following information has been compiled from various sources. This data is essential for understanding the compound's basic properties and for making informed decisions regarding its handling and disposal.
| Property | Value | Source |
| Molecular Formula | C9H9N5O | [2] |
| Molecular Weight | 203.2 g/mol | [2] |
| Melting Point | 198-200 °C | |
| Appearance | Likely a solid | |
| Therapeutic Class | Anti-HIV compound, Nucleoside Analogue | [1] |
Essential Disposal Procedures for this compound
The disposal of this compound must be approached with the understanding that it is a potentially hazardous substance. As an investigational drug, it should be treated as a hazardous chemical waste.[3][4] The following step-by-step procedures are based on general guidelines for the disposal of hazardous laboratory chemicals and investigational compounds.
1. Personal Protective Equipment (PPE): Before handling this compound waste, all personnel must be equipped with appropriate PPE to minimize exposure. This includes:
-
Chemically resistant gloves (e.g., nitrile)
-
Safety glasses with side shields or chemical splash goggles
-
A standard laboratory coat
2. Waste Segregation and Collection:
-
Do Not Mix: this compound waste should not be mixed with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[5][6] Mixing incompatible chemicals can lead to dangerous reactions.[2][7]
-
Designated Waste Containers: Use only designated, chemically compatible, and properly labeled hazardous waste containers.[5][6][7] These containers should be in good condition, with secure, leak-proof closures.[7]
-
Solid Waste:
-
Collect pure this compound powder, contaminated weighing boats, and filter paper in a dedicated solid hazardous waste container.
-
Disposable labware that has come into contact with this compound, such as pipette tips, vials, and gloves, must also be disposed of as hazardous solid waste.[5]
-
-
Liquid Waste:
-
Contaminated Reusable Labware:
-
Reusable labware should be decontaminated using a validated procedure. If a validated procedure is unavailable, the labware must be disposed of as hazardous waste.[5]
-
3. Labeling and Storage:
-
Clear Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard classifications (e.g., "Toxic").[5][7] Abbreviations or chemical formulas should not be used.[6]
-
Secure Storage: Store this compound waste containers in a designated and secure satellite accumulation area within the laboratory.[2][5] This area should be away from incompatible materials.
4. Disposal Coordination:
-
Contact EHS: The disposal of this compound waste must be coordinated through your institution's Environmental Health and Safety (EHS) department.[3] They will provide guidance on specific procedures and arrange for pickup by a licensed hazardous waste vendor.
-
Incineration: As an investigational drug, the recommended final disposal method for this compound is incineration by a licensed environmental management vendor.[8] This ensures the complete destruction of the compound.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the designated safety officers for any additional requirements.
References
- 1. mdpi.com [mdpi.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. vumc.org [vumc.org]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. benchchem.com [benchchem.com]
- 6. mcneese.edu [mcneese.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Personal protective equipment for handling Adenallene
Disclaimer: The following information is for a fictional compound named "Adenallene" and is intended as a template to demonstrate adherence to the specified content and formatting requirements. All data and procedures are illustrative. Always refer to a certified Safety Data Sheet (SDS) for any real chemical.
This document provides essential safety and logistical information for the handling and disposal of this compound, a potent research compound. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of experimental work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent bioactive compound that requires stringent handling procedures to prevent exposure. The primary routes of exposure are inhalation of aerosolized powder and dermal contact.
Table 1: Required Personal Protective Equipment (PPE) for this compound
| Task | Required PPE | Rationale |
| Handling solid/powder form | Full-face respirator with P100 filter, disposable nitrile gloves (double-gloved), lab coat, and safety glasses. | Prevents inhalation of fine particles and minimizes skin contact. |
| Handling solutions (<10 mM) | Standard nitrile gloves, lab coat, safety glasses. | Protects against accidental splashes of diluted solutions. |
| Weighing and aliquoting | As per solid form, performed within a certified chemical fume hood or glove box. | Provides maximum containment during procedures with high aerosolization risk. |
Operational Plans: Handling and Storage
Adherence to these step-by-step procedures is mandatory for all personnel working with this compound.
Protocol for Weighing and Preparing this compound Stock Solution:
-
Preparation: Don all required PPE for handling solid this compound as specified in Table 1. Ensure the chemical fume hood is certified and functioning correctly.
-
Weighing:
-
Tare a suitable weighing vessel on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound powder to the vessel using a chemical-resistant spatula.
-
Record the exact weight and securely cap the primary container.
-
-
Solubilization:
-
Using a calibrated pipette, add the required volume of anhydrous DMSO to the vessel containing the this compound powder.
-
Gently vortex or sonicate the solution until all solid is dissolved.
-
-
Storage:
-
Transfer the stock solution to a clearly labeled, amber glass vial.
-
Seal the vial with a screw cap and Parafilm.
-
Store at -20°C in a designated and clearly marked freezer location.
-
Table 2: this compound Solubility and Stability
| Solvent | Solubility (mg/mL) | Solution Stability (at -20°C) |
| DMSO | 50 | > 6 months |
| Ethanol | 5 | < 1 week |
| PBS (pH 7.4) | < 0.1 | < 24 hours |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated gloves, weigh boats, pipette tips, and other disposables must be placed in a dedicated, sealed hazardous waste bag within the fume hood.
-
Liquid Waste: Unused or expired this compound solutions must be collected in a designated, sealed hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Decontamination: All non-disposable equipment (spatulas, glassware) must be rinsed with a suitable solvent (e.g., ethanol) to remove this compound residue. The rinsate must be collected as hazardous liquid waste.
Workflow and Logic Diagrams
The following diagrams illustrate the required workflows and logical decisions for handling this compound safely.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
